Nirogacestat

Catalog No.
S537258
CAS No.
1290543-63-3
M.F
C27H41F2N5O
M. Wt
489.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nirogacestat

CAS Number

1290543-63-3

Product Name

Nirogacestat

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

Molecular Formula

C27H41F2N5O

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-03084014; PF03084014; PF 03084014; PF-3084014; PF3084014; PF 3084014; Nirogacestat

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F

The exact mass of the compound Nirogacestat is 489.32792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Architecture of the Notch Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The core Notch signaling pathway is a relatively direct mechanism for juxtacrine (cell-to-cell) communication, with no secondary messengers amplifying the signal between the receptor and the nuclear effectors [1].

G cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Notch Ligand (e.g., JAG1, DLL1) ExtSpace Ligand->ExtSpace Trans-interaction Mib Mib (Ubiquitin Ligase) Mib->Ligand Ubiquitination & Endocytosis NotchRec Notch Receptor (Heterodimer) ADAM ADAM Protease (ADAM10/17) NotchRec->ADAM S2 Cleavage GammaSec γ-Secretase Complex (Presenilin) ADAM->GammaSec NEXT NICD NICD GammaSec->NICD S3 Cleavage CSL CSL (RBPJ) Transcription Factor NICD->CSL Nuclear Translocation TargetGenes Target Gene Expression (e.g., HES, MYC) CSL->TargetGenes ExtSpace->NotchRec

Fig. 1: Canonical Notch signaling pathway activation. The process begins with trans-interaction between a ligand on the signal-sending cell and a Notch receptor on the adjacent signal-receiving cell. This triggers two sequential proteolytic cleavages (S2 and S3) of the receptor, releasing the Notch Intracellular Domain (NICD), which translocates to the nucleus to activate target gene transcription [1] [2] [3].

Core Components and Functions

Table 1: Core components of the mammalian Notch signaling pathway.

Component Type Members Key Structural Features Function & Notes
Receptors NOTCH1, NOTCH2, NOTCH3, NOTCH4 [1] [2] Single-pass transmembrane protein; EGF-like repeats, NRR, RAM, ANK, PEST domains [1] [2] NOTCH3/4 lack a Transcription Activation Domain (TAD); PEST domain regulates NICD stability [2].
Ligands JAG1, JAG2, DLL1, DLL3, DLL4 [1] [2] Single-pass transmembrane proteins with DSL domain and EGF-like repeats [2] JAG1/2 have a cysteine-rich domain; Ligand endocytosis is regulated by ubiquitin ligases (e.g., Mib) [1] [3].
Downstream Effectors CSL (RBPJ), MAML (co-activator) [2] DNA-binding protein (CSL) and transcriptional co-activator (MAML) [2] In the absence of NICD, CSL represses target gene expression [2].
Key Target Genes HES-family, HEY, MYC, p21 [3] Basic helix-loop-helix (bHLH) transcription factors, cell cycle regulators [3] Primary transcriptional targets that execute Notch's biological effects on cell proliferation and differentiation [3].

Notch Signaling in Desmoid Tumor Pathogenesis

In desmoid tumors, aberrant activation of the Notch pathway contributes to tumor development and progression [4]. While the Wnt/β-catenin pathway is a well-established driver in both sporadic and FAP-associated DTs, the Notch pathway provides a complementary and therapeutically targetable axis [4].

Mechanistic Insights and Crosstalk

The oncogenic role of Notch in DTs involves several key mechanisms:

  • Proliferation and Survival: Notch activation promotes the transcription of genes that drive cell cycle progression and inhibit apoptosis [4].
  • Pathway Crosstalk: Complex interactions exist between the Notch and Wnt pathways in DTs. Notch can influence the Wnt/β-catenin signaling pathway, although the exact mechanisms in DTs are an area of active investigation [4] [2].

Targeted Therapeutic Strategies

Inhibition of the Notch signaling pathway has emerged as a promising treatment strategy for progressive desmoid tumors. The most advanced clinical approaches target the proteolytic activation of the receptor.

Clinical Development of γ-Secretase Inhibitors (GSIs)

GSIs block the final S3 cleavage of the Notch receptor, preventing the release of the oncogenic NICD [4] [5]. Their efficacy is rooted in the mechanistic dependency of Notch signaling on γ-secretase activity.

Table 2: γ-Secretase Inhibitors (GSIs) in clinical development for Desmoid Tumors.

Drug Name Clinical Trial Phase Key Findings & Mechanism Reported Efficacy
Nirogacestat (PF-03084014) Phase III (DeFi trial) [4] Inhibits the γ-secretase complex, preventing NICD release and subsequent target gene transcription [4]. Significant benefits in disease control and symptom resolution in patients with progressive DT [4].
AL102 In clinical development [4] Inhibits the γ-secretase complex, preventing NICD release and subsequent target gene transcription [4]. Currently under extensive investigation in advanced stages of clinical development [4].

Experimental Models and Protocols

The following experimental approaches are fundamental for investigating Notch signaling in model systems like Drosophila melanogaster, which provides a simplified and genetically tractable platform [5].

Monitoring Notch Pathway Activity

A common and sensitive method to monitor Notch activity is using synthetic reporters that respond to the NICD/CSL/MAML complex.

  • NRE Reporter (Gbe-Su(H)-lacZ/GFP): This widely used synthetic reporter consists of multimerized Su(H) (the Drosophila CSL homolog) binding sites combined with binding sites for the widely expressed activator Grainy head (Grh) [5].
  • Protocol Workflow:
    • Genetic Cross: Cross flies carrying the NRE reporter (e.g., NRE-GFP) into your experimental genetic background or tumor model.
    • Tissue Dissection: Dissect the desired tissue (e.g., wing imaginal discs, larval brain) in phosphate-buffered saline (PBS).
    • Fixation: Fix tissues with 4% paraformaldehyde for 20-30 minutes.
    • Immunostaining: Incubate with a primary antibody against GFP, followed by a fluorescently conjugated secondary antibody. Co-stain with DAPI to mark nuclei.
    • Imaging & Analysis: Image using confocal microscopy. Notch pathway activity is quantified by the intensity and pattern of GFP fluorescence within cell nuclei [5].

G Start Experimental Model (Drosophila or Mammalian) A Introduce NRE Reporter Gene (e.g., NRE-GFP) Start->A B Dissect Target Tissue (e.g., Imaginal Disc) A->B C Fixation & Immunostaining (Anti-GFP, DAPI) B->C D Confocal Microscopy & Image Acquisition C->D E Quantify Nuclear GFP Intensity as Readout D->E

Fig. 2: Workflow for monitoring Notch activity using a reporter. The NRE reporter gene is introduced into the experimental model. After tissue preparation and immunostaining, nuclear GFP intensity serves as a direct readout of pathway activity [5].

Conclusion and Future Directions

The Notch signaling pathway represents a critical oncogenic driver and a validated therapeutic target in desmoid tumors. The clinical success of γ-secretase inhibitors like this compound underscores the translational potential of targeting this pathway. Future research should focus on several key areas to optimize therapeutic strategies:

  • Biomarker Development: Identifying predictive biomarkers for GSI response is crucial for patient selection.
  • Mechanisms of Resistance: Understanding acquired resistance to GSIs will guide the development of next-generation therapies.
  • Combination Therapies: Exploring rational combinations, such as concurrently targeting Notch and Wnt pathways, may yield superior efficacy and overcome compensatory mechanisms.

References

Pharmacodynamics of nirogacestat presenilin binding

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Presenilin Binding

Nirogacestat is an oral, selective, small-molecule gamma secretase inhibitor [1]. The table below summarizes its core targets and consequences.

Target/Pathway Molecular Interaction Downstream Effect
Gamma Secretase Complex [2] [3] Binds to and inhibits the enzyme complex Blocks proteolytic cleavage of transmembrane proteins
Presenilin-1 (PSEN-1) [2] Inhibits the catalytic subunit Prevents activation of signaling pathways
Presenilin-2 (PSEN-2) [2] Inhibits the catalytic subunit Prevents activation of signaling pathways
Notch Signaling [2] [3] Primary substrate; cleavage inhibited Impedes growth of desmoid tumors
B-cell Maturation Antigen (BCMA) [1] [4] Inhibits cleavage, preserving membrane-bound form Increases target density for multiple myeloma therapies

The following diagram illustrates the structure of the gamma secretase complex and the mechanism by which this compound inhibits it.

Gamma secretase complex and this compound inhibition of presenilin catalytic subunit. [2] [3]

Quantitative Pharmacodynamic Data

Key quantitative data from preclinical and clinical studies are summarized in the table below.

Parameter / Effect Quantitative Findings Context / Model
QTc Interval Prolongation [2] Mean increase >20 ms not observed At recommended dosage (150 mg BID)
Exposure-Response (Hypophosphatemia) [2] Higher risk of Grade 3 hypophosphatemia at higher exposures Established exposure-response relationship
BCMA Modulation (mbBCMA Increase) [4] Up to 20-fold increase within 4-8 hours of exposure Multiple myeloma cell lines & healthy volunteers
BCMA Kinetics (Onset) [4] Rapid and robust increases in mbBCMA density Observed in primary samples from a phase I study

Experimental Protocols for Key Findings

Protocol 1: Investigating BCMA Pharmacodynamics In Vitro

This methodology was used to characterize the kinetics of this compound-mediated increases in membrane-bound BCMA (mbBCMA) [4].

  • Cell Lines: The experiment utilized six multiple myeloma cell lines: MM.1R, H929, MOLP-8, KMS-12-BM, L-363, and U266.
  • Cell Culture and Authentication: Cells were cultured and authenticated using short tandem repeat (STR) profiling. Mycoplasma testing was performed using PCR-based methods to ensure cell line health.
  • This compound Exposure: Cell lines were treated with this compound for a short duration.
  • Washout and Time-Course Analysis: Following this compound exposure, the compound was washed out, and mbBCMA density was measured at serial time points to track the duration of the effect.
  • Measurement of mbBCMA and sBCMA: Membrane-bound BCMA density on cells and concentrations of soluble BCMA (sBCMA) in supernatant were quantified using flow cytometric methods.

The workflow for this in vitro protocol is illustrated below.

G In Vitro BCMA Pharmacodynamics Workflow Step1 Culture & Authenticate Multiple Myeloma Cell Lines Step2 Short-Duration Exposure to This compound Step1->Step2 Step3 Washout of Compound Step2->Step3 Step4 Serial Time-Point Measurement Step3->Step4 Step5 Quantify mbBCMA (Flow Cytometry) & sBCMA Step4->Step5

Experimental workflow for in vitro BCMA pharmacodynamics study. [4]

Protocol 2: Clinical PD Assessment in Healthy Volunteers

A phase I study in healthy volunteers was conducted to independently elucidate the pharmacodynamic effects of this compound on BCMA kinetics [4].

  • Study Participants: 23 healthy volunteers were enrolled.
  • Dosing Regimens: Participants received either a single oral dose of this compound (50, 150, or 300 mg) or repeated doses (100 mg every 12 hours for up to 48 hours).
  • Sample Collection: Blood (and in some cases, bone marrow) samples were collected at baseline and at specified time points after dosing.
  • Pharmacodynamic Analysis: mbBCMA density on plasma cells from whole blood and bone marrow was measured using quantitative flow cytometry.
  • Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to model its pharmacokinetics and correlate with PD effects.

The workflow for this clinical study is illustrated below.

G Clinical BCMA Pharmacodynamics Workflow StepA Enroll Healthy Volunteers (N=23) StepB Administer this compound (Single or Repeated Dose) StepA->StepB StepC Collect Blood & Bone Marrow at Baseline and Post-Dose StepB->StepC StepD Measure mbBCMA Density (Flow Cytometry) StepC->StepD StepE Measure this compound Plasma Concentrations StepC->StepE StepF Model PK/PD Relationship StepD->StepF StepE->StepF

Experimental workflow for clinical BCMA pharmacodynamics study. [4]

Research Implications

The pharmacodynamic profile of this compound reveals its dual therapeutic potential. The well-characterized inhibition of Notch signaling via presenilin binding is the foundation of its efficacy in desmoid tumors [2] [3]. Furthermore, its rapid and potent effect on increasing mbBCMA density positions it as a promising combination agent in multiple myeloma to enhance the efficacy of BCMA-directed therapies [4].

References

Nirogacestat pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Pharmacokinetic Parameters

Parameter Value / Finding
Time to Peak Concentration (Tmax) 1.5 hours (median, range 0.5 - 6.5 hours) [1]
Absolute Bioavailability 19% [1]
Apparent Volume of Distribution (Vd) 1430 L (Mean %CV 65%) [2] [3]
Serum Protein Binding 99.6% (Albumin: 94.6%; Alpha-1 acid glycoprotein: 97.9%) [2] [3] [1]
Primary Metabolic Pathway N-dealkylation via CYP3A4 (85%) [2] [3] [1]
Secondary Metabolic Pathways CYP3A4, CYP2C19, CYP2C9, and CYP2D6 (minor pathways) [2] [3] [1]
Terminal Elimination Half-Life 23 hours (Mean %CV 37%) [2] [3] [1]
Apparent Systemic Clearance 45 L/hr (Mean %CV 58%) [2] [3] [1]

| Route of Excretion | Feces: 38% (as metabolites) [2] [1] Urine: 17% (<1% as unchanged drug) [2] [3] [1] Expired air: 9.7% [2] [1] |

Detailed ADME Profile and Experimental Protocols

Absorption
  • Permeability: The effective permeability measured in human Caco-2 cells was 2.7, indicating good absorption [1].
  • Food Effect: Administration with food has a minimal impact on absorption, resulting in a 7% decrease in C~max~ and a 14% increase in AUC. It can be taken with or without food [1].
Distribution
  • Tissue Penetration: The wide apparent volume of distribution (1430 L) suggests extensive distribution into tissues [2] [3].
  • Blood-Plasma Ratio: The blood-to-plasma concentration ratio in mice was 0.52, indicating a higher concentration in plasma than in blood cells [1].
Metabolism

Nirogacestat is extensively metabolized, primarily in the liver. The following diagram illustrates its major and minor metabolic pathways:

metabolism This compound This compound Metabolites N-dealkylation via CYP3A4 This compound->Metabolites  Primary Pathway (85%) Minor_Metabolites CYP3A4, CYP2C19, CYP2C9, CYP2D6 This compound->Minor_Metabolites  Secondary Pathways

Major and minor metabolic pathways of this compound.

Excretion

After metabolism, the drug is predominantly eliminated in the feces, with a smaller portion excreted in urine and expired air [2] [1].

Key Experimental Methodologies

The ADME data for this compound were derived from standard and sophisticated experimental protocols.

  • Enzyme Assay (Gamma-secretase Inhibition): A common method to measure IC~50~ involves incubating a recombinant protein substrate (like C100Flag) with cell membranes containing gamma-secretase. The production of cleavage products (e.g., Aβ40 and Aβ42) is then quantified using detection methods like ECL (electrochemiluminescence) to determine the concentration of the inhibitor that reduces enzyme activity by half [2].
  • Cell-Based Assays (Notch Inhibition): To determine IC~50~ in cells, lines such as HPB-ALL (a T-ALL cell line) are treated with serial dilutions of this compound. After incubation, the expression of Notch target genes (like Hes-1) or the level of the Notch intracellular domain (NICD) is measured, often via PCR or Western blot, to assess pathway inhibition [2].
  • Animal Pharmacokinetic Studies: In vivo PK parameters are typically determined by administering the drug to animals (e.g., mice) via oral gavage and collecting blood samples at various time points. Plasma concentrations are analyzed using techniques like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) to calculate values such as C~max~, T~max~, AUC, and half-life [2].
  • Human ADME Studies: In clinical trials, PK parameters are calculated by measuring drug concentrations in participants' plasma over time after a single or multiple doses. For parameters like volume of distribution and clearance, population pharmacokinetic modeling or non-compartmental analysis is applied to the concentration-time data [2] [1].

Critical Drug Interactions

This compound's PK profile necessitates careful management of co-administered drugs.

  • CYP3A Inhibitors: Concomitant use with strong or moderate CYP3A inhibitors (e.g., clarithromycin) increases this compound exposure. Avoid concomitant use with drugs like grapefruit products [3] [4].
  • CYP3A Inducers: Concomitant use with strong or moderate CYP3A inducers (e.g., rifampin) decreases this compound exposure, which may reduce its efficacy. Avoid concomitant use [4].
  • Gastric Acid Reducers: Due to its poor solubility at high pH, drugs that reduce gastric acidity (PPIs, H2 blockers) can decrease this compound absorption. Avoid PPIs and H2 blockers. If an antacid is needed, administer this compound 2 hours before or 2 hours after the antacid [3] [4].
  • CYP3A and CYP2C19 Substrates: this compound itself can increase exposure to other CYP3A substrates and decrease exposure to CYP2C19 substrates, potentially altering their safety or efficacy. Avoid concomitant use with sensitive substrates for these enzymes where minimal concentration change leads to serious risks [4].

References

Gamma secretase enzyme complex composition presenilin nicastrin

Author: Smolecule Technical Support Team. Date: February 2026

Structural Insights and Assembly

The functional gamma-secretase complex is a high-molecular-weight complex of approximately 250 kDa [1]. The four core subunits are necessary and sufficient for proteolytic activity, as demonstrated by successful reconstitution in yeast, which lacks endogenous gamma-secretase [2].

Assembly is a stepwise process in the Endoplasmic Reticulum (ER) [3] [1] [2]:

  • Subcomplex I: Nicastrin and APH-1 form an initial subcomplex [1].
  • Subcomplex II: Presenilin holoprotein binds to the Nicastrin-APH-1 subcomplex [1] [2].
  • Subcomplex III & Activation: PEN-2 incorporation triggers the autoproteolysis of Presenilin into its mature N-terminal (NTF) and C-terminal (CTF) fragments, forming the active heterodimeric catalytic core [4] [1] [2].

The diagram below illustrates this assembly and maturation pathway.

g cluster_assembly Complex Assembly & Maturation ER Endoplasmic Reticulum (ER) APH1_NCT APH-1 / Nicastrin (Subcomplex I) ER->APH1_NCT Golgi Golgi Apparatus PM Plasma Membrane & Endosomes Golgi->PM Trafficking Immature_complex APH-1 / NCT / PS1 Holo (Subcomplex II) APH1_NCT->Immature_complex PS_holo Presenilin Holoprotein PS_holo->Immature_complex PEN2_join PEN-2 Binding (Subcomplex III) Immature_complex->PEN2_join PS_cleavage Presenilin Autoproteolysis into NTF and CTF PEN2_join->PS_cleavage Mature_complex Mature γ-Secretase Complex PS_cleavage->Mature_complex Mature_complex->Golgi Trafficking

Gamma secretase assembly and trafficking pathway.

Cryo-electron microscopy (cryo-EM) structures reveal the complex has a horseshoe-shaped transmembrane domain and a large extracellular domain belonging to nicastrin [5] [6]. The catalytic site, containing water and the two essential aspartates, is nestled within the membrane-spanning regions [3].

Proteolytic Function and Mechanism

Gamma-secretase is an aspartyl intramembrane protease often called the "proteasome of the membrane" due to its role in processing over 90 type I transmembrane proteins [6] [2]. Its most studied substrates are the Amyloid Precursor Protein (APP) and Notch [3] [2].

Processing of APP is not a single cut but a processive proteolysis involving initial endoproteolysis (ε-cleavage) followed by stepwise carboxypeptidase trimming [2] [7]. This occurs along two primary product lines:

  • Aβ40 line: Aβ49 → Aβ46 → Aβ43 → Aβ40
  • Aβ42 line: Aβ48 → Aβ45 → Aβ42 → Aβ38 [2] [7] [8]

The diagram below illustrates this sequential trimming process.

g Processive Cleavage of C99 by γ-Secretase (ε-cleavage → Stepwise Trimming) C99 C99 Substrate (APP-CTF) AICD AICD C99:e->AICD:w a1 C99->a1 a2 C99->a2 A49 Aβ49 A46 Aβ46 A49->A46 A48 Aβ48 A45 Aβ45 A48->A45 A43 Aβ43 A46->A43 A42 Aβ42 A45->A42 A40 Aβ40 A43->A40 A38 Aβ38 A42->A38 a1->A49 a2->A48

Sequential proteolytic processing of APP by gamma secretase.

Role in Disease and Therapeutic Targeting

Dysregulation of gamma-secretase is implicated in major diseases, making it a prime therapeutic target.

  • Alzheimer's Disease (AD): In AD, gamma-secretase cleavage of APP produces Amyloid-beta (Aβ) peptides. Many Familial AD (FAD) mutations in PSEN1 and the APP substrate increase the relative production of the longer, more aggregation-prone Aβ42 peptide, leading to plaque formation [5] [4] [2]. A newer hypothesis suggests that some FAD mutations cause pathogenic "stalled enzyme-substrate complexes" that impair synaptic function independent of Aβ production [7] [8].
  • Cancer: As gamma-secretase is essential for Notch signaling activation, its inhibition is investigated in cancers with dysregulated Notch, such as desmoid tumors [9]. The gamma-secretase inhibitor Nirogacestat received FDA approval in 2023 for adults with progressing desmoid tumors [9].

The table below compares therapeutic strategies for targeting gamma-secretase.

Strategy Mechanism of Action Therapeutic Rationale & Status Key Challenges

| Gamma-Secretase Inhibitors (GSIs) | Directly block the protease active site, inhibiting cleavage of all substrates [5] [2]. | - AD: Reduce Aβ production. Clinical trials largely failed or were paused due to side effects [5] [9].

  • Cancer: Block oncogenic Notch signaling. This compound approved for desmoid tumors [9]. | Lack of substrate selectivity causes side effects, particularly from inhibiting Notch signaling (e.g., gastrointestinal toxicity, immune effects) [5] [9] [2]. | | Gamma-Secretase Modulators (GSMs) | Allosterically modulate the complex to shift Aβ production from longer (Aβ42) to shorter, less harmful peptides (Aβ38) [1] [2]. | AD: A potentially safer alternative to GSIs, as they reduce pathogenic Aβ42 without completely inhibiting overall gamma-secretase activity, potentially sparing Notch processing [1] [2]. | Efficacy and long-term safety in clinical trials are still under investigation [5]. |

Key Experimental Protocols

For researchers investigating gamma-secretase, several well-established methodologies are central to the field.

Expression and Purification of Human Gamma-Secretase

This protocol is essential for in vitro biochemical and structural studies [7] [8].

  • Expression System: The tetracistronic vector encoding PS1, NCT, APH-1, and PEN-2 is transiently transfected into Expi293F or HEK293F cells [7] [8].
  • Membrane Solubilization: Harvested cell membranes are solubilized with detergents like CHAPSO [7].
  • Affinity Purification: The complex is purified using anti-FLAG M2 agarose beads (if one subunit is FLAG-tagged) and eluted with FLAG peptide in a buffer containing a mild detergent like digitonin to maintain activity [7] [8].
  • Validation: Purity is checked by silver staining or Western blot, confirming the presence of all four subunits and the cleaved PS1-NTF/CTF [8].
In Vitro Gamma-Secretase Activity Assay

This assay directly measures the enzyme's proteolytic function on its substrates [7].

  • Enzyme and Substrate: Purified gamma-secretase is incubated with a recombinant substrate (e.g., C100-FLAG, the APP transmembrane domain) [8].
  • Reaction Conditions: The assay is performed in a buffer containing CHAPSO, often at pH 7.0 and 37°C, for a set time (e.g., 16 hours) [8].
  • Product Analysis: The cleavage products (Aβ peptides and AICD) are typically quantified using Mass Spectrometry (MS), which allows for precise analysis of different Aβ species and proteolytic intermediates [7] [8].
Analyzing Enzyme-Substrate Interactions in Live Cells
  • Fluorescence Lifetime Imaging Microscopy (FLIM): This technique is used to study the "stalled complex" hypothesis. Cells are co-transfected with gamma-secretase subunits and APP substrate, one of which is fused to a fluorophore. A change (decrease) in the fluorescence lifetime of the donor indicates a Förster Resonance Energy Transfer (FRET) event, signifying a very close interaction (<10 nm) and thus the formation of a stabilized enzyme-substrate complex [7] [8].

References

Nirogacestat molecular targets IC50 values Notch cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and IC50 Values

The table below summarizes the key molecular targets of Nirogacestat and its half-maximal inhibitory concentration (IC50) values.

Target IC50 (nM) Assay Type / Notes Source / Reference
Gamma-secretase 6.2 nM Cell-free assay [1] [2]
Gamma-secretase 1.2 nM Cell-free assay [1]
Notch1 NICD 30.6 nM Cellular assay [1]
Notch2 NICD 27.8 nM Cellular assay [1]
Notch3 NICD 11.5 nM Cellular assay [1]
Notch4 NICD 42.6 nM Cellular assay [1]
APP Intracellular Domain 19.3 nM Cellular assay [1]
Amyloid β-40 25.8 nM Cellular assay [1]
Notch Receptor Cleavage 13.3 nM Cellular assay (HPB-ALL cells) [2]

Experimental Protocols for Key Assays

Here are the methodologies for two critical experiments used to characterize this compound's activity.

Gamma-Secretase Inhibition Assay (Cell-Free)

This assay measures the ability of this compound to inhibit gamma-secretase activity on a recombinant APP substrate [2].

  • Recombinant Substrate: A C-terminal fragment of the Amyloid Precursor Protein (APP695), specifically amino acids 596-695 with a C-terminal Flag tag (C100Flag), is overexpressed in E. coli and purified.
  • Enzyme Source: Cell membranes isolated from HeLa cells serve as the source of gamma-secretase. The enzyme can be used within the membranes or solubilized with a detergent like CHAPSO.
  • Reaction Setup: The purified C100Flag substrate (1.7 μM) is incubated with the gamma-secretase-containing membranes (0.5 mg/mL) in an appropriate reaction buffer (e.g., 50 mM Pipes, pH 7.0, 5 mM MgCl₂, 5 mM CaCl₂, 150 mM KCl) containing a detergent to facilitate the reaction.
  • Inhibition Test: this compound is added to the reaction mixture at varying concentrations to determine its inhibitory effect.
  • Product Quantification: The reaction is stopped, and the cleavage products (M-Aβ40 and M-Aβ42) are quantified using specific detection methods like Electrochemiluminescence (ECL) immunoassays. The IC50 is calculated from the concentration-dependent reduction of these cleavage products.
Cellular Notch Cleavage and Signaling Assay

This protocol assesses this compound's effect on Notch pathway inhibition in live cells [2].

  • Cell Line: Human T-cell acute lymphoblastic leukemia (HPB-ALL) cells are often used, as they harbor Notch1 mutations and have high pathway activity.
  • Cell Culture and Dosing: Cells are seeded in 96-well plates (e.g., 10,000 cells/well) in growth medium supplemented with serum. Serial dilutions of this compound in DMSO are added to the wells, with a final DMSO concentration not exceeding 0.1%. Cells are typically incubated with the compound for a set period.
  • Notch Cleavage Readout: To directly measure inhibition of Notch receptor cleavage, cells or their lysates can be analyzed via Western Blot using antibodies specific for the cleaved, active form of Notch (NICD). A reduction in NICD levels indicates effective gamma-secretase inhibition.
  • Downstream Gene Expression Readout: The inhibition of downstream signaling can be measured by quantifying the mRNA expression of canonical Notch target genes (e.g., Hes-1, c-Myc) using quantitative RT-PCR (qRT-PCR). This compound has shown IC50 values of <1 nM for Hes-1 and 10 nM for c-Myc in HPB-ALL cells [2].
  • Proliferation/Apoptosis Readout: The functional consequence of Notch inhibition can be assessed using cell viability assays like the Resazurin reduction assay after several days (e.g., 7 days) of incubation with the drug [2].

This compound Mechanism of Action and Notch Signaling Pathway

The following diagram illustrates the Notch signaling pathway and the point of inhibition by this compound.

G cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Ligand (e.g., Delta, Jagged) NotchRec Notch Receptor (Inactive State) Ligand->NotchRec Binding NECD NECD NotchRec->NECD S2 Cleavage NECD->Ligand NEXT NEXT (Membrane-bound Fragment) NECD->NEXT NICD NICD (Active Intracellular Domain) NEXT->NICD S3 Cleavage Nucleus NICD->Nucleus TargetGenes Target Gene Expression (e.g., HES1, c-MYC) Protease1 ADAM Protease (S2 Cleavage) Protease2 γ-Secretase Complex (S3 Cleavage) Nirog This compound Nirog->Protease2 Inhibits CSL CSL Transcription Factor (e.g., RBP-Jκ) CSL->TargetGenes Nucleus->CSL Enters

This compound inhibits γ-secretase, preventing Notch activation and gene expression. [1] [3] [4]

References

Nirogacestat pharmacophore 3D structure binding site

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacophore and 3D Binding Site

The pharmacophore of nirogacestat is defined by its specific three-dimensional arrangement that allows it to bind reversibly and non-competitively to the presenilin 1 (PSEN1) catalytic subunit of gamma-secretase [1] [2]. Cryogenic electron microscopy (cryo-EM) studies have visualized this interaction in atomic detail [1].

Key Molecular Interactions within the Binding Site [1]:

Interaction Feature Description
Binding Location Gamma-secretase persenilin 1 (PSEN1) subunit
Key Hydrogen Bonds Two from lysine (Lys380) and two from leucine (Leu432) in the PSEN1 amino acid sequence
Stereochemistry (S)-stereochemistry is specified in the chemical name and structure [1] [3]
Structural Alignment Aligns with the enzyme's β-sheet, selectively obstructing the site of Notch cleavage
Shared Pharmacophore Consistent 3D arrangement with other gamma-secretase inhibitors (e.g., Leucine342 interaction)

This binding mode sterically blocks the substrate cleavage site, preventing the proteolytic activation of Notch receptors, a pathway critical for the growth of desmoid tumors [1] [4].

Mechanism of Action and Signaling Pathway

This compound's primary mechanism is the inhibition of gamma-secretase-mediated Notch signaling. The diagram below illustrates this pathway and the drug's intervention point.

G NotchReceptor Notch Receptor GammaSecretase Gamma-Secretase Complex NotchReceptor->GammaSecretase Proteolytic Cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD TargetGenes Translocation to Nucleus & Activation of Target Genes NICD->TargetGenes TumorGrowth Tumor Growth Promotion TargetGenes->TumorGrowth This compound This compound This compound->GammaSecretase Inhibits

This compound inhibits gamma-secretase, blocking Notch activation and downstream tumor growth signals.

Experimental Protocols for Structure Determination

The elucidation of this compound's binding site relied on several key biophysical techniques.

  • Cryogenic Electron Microscopy (Cryo-EM): The primary method for determining the atomic-level 3D structure of this compound bound to the human gamma-secretase complex [1]. This technique involves flash-freezing the protein-ligand complex in vitreous ice and using electron microscopy to capture multiple 2D images, which are then computationally reconstructed into a high-resolution 3D model [5].
  • Protein Data Bank (PDB) Analysis: The structural data is publicly available in the PDB under ligand code O6U [1] [2]. Researchers can access this entry to visualize the binding pose, measure interaction distances, and analyze the atomic contacts.
  • In Silico Modeling: Computational methods, including pharmacophore modeling and molecular dynamics simulations, were used to analyze the binding cavity occupation and predict the effect of structural modifications, such as the enhanced binding affinity observed with a trifluoropropyl group substitution [1].

Comparative Analysis with Other Gamma-Secretase Inhibitors

This compound's pharmacophore shares features with other inhibitors like crenigacestat, particularly the hydrogen bond interaction with Leucine342 in PSEN1 [1]. The table below compares its inhibitory profile.

Quantitative Inhibitory Profile (IC₅₀) of this compound [1]:

Target IC₅₀ (nM)
Gamma-secretase (cell-free assay) 1.2 - 6.2
Notch1 NICD 30.6
Notch2 NICD 27.8
Notch3 NICD 11.5
Notch4 NICD 42.6
Amyloid β-40 (APP) 25.8

Applications in Drug Discovery and Development

The detailed structural knowledge of this compound's binding site enables several advanced drug discovery applications.

  • Structure-Guided Drug Discovery (SGDD): The publicly available PDB structure (O6U) was crucial for the discovery and development of this compound, a common factor in over 80% of new small-molecule anticancer drugs approved from 2019-2023 [5].
  • Lead Optimization: The 3D structure allows medicinal chemists to design and synthesize analogs to improve drug properties. For example, substituting the propyl group with a trifluoropropyl group was shown to enhance binding-pocket occupation and inhibition potency [1].
  • Understanding Selectivity: The binding site details help explain the drug's selectivity profile, differentiating its effects on Notch cleavage versus other gamma-secretase substrates like Amyloid Precursor Protein (APP) [1].

References

Comprehensive Application Notes and Protocols: RP-HPLC Method Development for Nirogacestat Quantification in Pharmaceutical Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Nirogacestat and Analytical Requirements

This compound (PF-03084014) is a selective gamma-secretase inhibitor that has gained recent approval from the US Food and Drug Administration for the treatment of progressive desmoid tumors, which are locally aggressive but non-metastatic soft tissue neoplasms. This small molecule therapeutic has demonstrated significant clinical efficacy in controlling tumor growth through its inhibition of the Notch signaling pathway. The critical need for robust analytical methods for this compound quantification stems from both its therapeutic importance and the requirement for rigorous quality control in pharmaceutical manufacturing to ensure patient safety and product efficacy.

Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the predominant analytical technique for the quantification of this compound in both bulk drug substances and pharmaceutical dosage forms due to its superior resolution, sensitivity, and reproducibility. The development of stability-indicating methods is particularly crucial for monitoring the purity and potency of this compound throughout its shelf life and under various storage conditions. These methods must successfully separate the active pharmaceutical ingredient (API) from its degradation products and process impurities, providing accurate quantification even in complex matrices. The International Council for Harmonisation (ICH) guidelines Q1A(R2), Q2(R1), and Q3B(R2) provide comprehensive frameworks for method validation, stability testing, and impurity profiling that must be adhered to in analytical method development [1] [2].

The complexity of this compound analysis necessitates sophisticated method development approaches that can adequately address the challenges of separating the compound from its potential degradants while maintaining optimal peak symmetry, resolution, and sensitivity. This document presents comprehensive application notes and protocols for RP-HPLC method development, validation, and application for this compound quantification, incorporating both traditional and advanced approaches to meet the diverse needs of pharmaceutical researchers and quality control professionals.

Summary of RP-HPLC Method Parameters for this compound Analysis

The development of robust RP-HPLC methods for this compound analysis requires careful optimization of multiple chromatographic parameters. Based on current research, several method configurations have been successfully developed and validated, each offering distinct advantages for specific applications. The primary method developed using a Box-Behnken experimental design employs a SPURSIL C18-EP column (4.6 × 250 mm, 5 μm) with a mobile phase consisting of 30% trifluoroacetic acid (pH 3.0) and 70% acetonitrile in an isocratic elution mode. This method operates at a flow rate of 1.2 mL/min with detection at 338 nm, resulting in a retention time of approximately 12 minutes with excellent peak symmetry and resolution [3].

An alternative stability-indicating method utilizes a Symmetry Shield RP-18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase composed of ammonium acetate buffer (pH 3.0) and acetonitrile in a 70:30 % v/v ratio. This method employs a flow rate of 1.0 mL/min with detection at 269 nm, demonstrating adequate separation of this compound from its forced degradation products while maintaining acceptable system suitability parameters [4]. For applications requiring higher sensitivity and faster analysis times, an UPLC-MS method has been developed using an Acquity UPLC BEH Shield RP-18 column (50 × 1.0 mm, 1.7 μm) with a mobile phase consisting of acetonitrile and 0.1% triethylamine/formic acid (pH 2.5) in a 30:70 ratio. This advanced method operates at a flow rate of 0.5 mL/min with detection at 251 nm and enables comprehensive impurity profiling and forced degradation studies [5].

Table 1: Chromatographic Conditions for RP-HPLC Analysis of this compound

Parameter Method 1 [3] Method 2 [4] UPLC-MS Method [5]
Column SPURSIL C18-EP (4.6 × 250 mm, 5 μm) Symmetry Shield RP-18 (150 × 4.6 mm, 3.5 μm) Acquity UPLC BEH Shield RP-18 (50 × 1.0 mm, 1.7 μm)
Mobile Phase 30% TFA pH 3.0:70% ACN (30:70 v/v) Ammonium acetate pH 3.0:ACN (70:30 v/v) ACN:0.1% TEA/formic acid pH 2.5 (30:70 v/v)
Flow Rate 1.2 mL/min 1.0 mL/min 0.5 mL/min
Detection Wavelength 338 nm 269 nm 251 nm
Injection Volume 10 μL Not specified Not specified
Run Time 12 min Not specified Not specified
Theoretical Plates >2000 >2000 Not specified
Tailing Factor <2 <2 Not specified

Table 2: System Suitability Parameters for this compound HPLC Methods

Parameter Acceptance Criteria Method 1 Results [3] Method 2 Results [4]
Theoretical Plates NLT 2000 Within acceptable limits NLT 2000
Tailing Factor NMT 2.0 Within acceptable limits NMT 2.0
Relative Standard Deviation (Peak Area) NMT 2.0% <2% <2%
Retention Time Consistent (RSD <1%) Optimized for minimal Rt Not specified
Resolution NLT 1.5 between API and closest eluting peak Achieved acceptable separation Achieved acceptable separation

The selection of detection wavelengths ranging from 269 nm to 338 nm reflects the distinct UV absorption characteristics of this compound under different chromatographic conditions. The higher wavelength of 338 nm used in Method 1 potentially offers greater specificity by reducing interference from excipients and solvent-related artifacts, while the lower wavelengths employed in other methods may provide enhanced sensitivity for trace-level impurity detection. The column dimensions and stationary phase chemistries significantly impact the separation efficiency, with the smaller particle sizes (1.7 μm) in UPLC methods enabling superior resolution and faster analysis times compared to conventional HPLC columns with 3.5-5 μm particles [3] [5] [4].

Method Development and Optimization Strategies

Experimental Design and Systematic Optimization

The development of robust RP-HPLC methods for this compound quantification requires a systematic approach that incorporates quality by design (QbD) principles to ensure method robustness, reliability, and reproducibility. The Box-Behnken design (BBD) combined with response surface methodology (RSM) has been successfully employed to optimize chromatographic conditions by evaluating the critical method parameters of flow rate, buffer pH, and buffer ratio. This experimental design approach allows for the efficient identification of optimal conditions while minimizing the number of required experiments, resulting in a method with a composite desirability of 0.9943 achieved at a flow rate of 0.80 mL/min, buffer pH of 4, and buffer ratio of 30 [3] [6].

The primary analytical responses evaluated during method optimization include retention time, tailing factor, theoretical plate count, and resolution between this compound and potential impurities. The application of mathematical modeling to these responses enables the prediction of method performance across the experimental design space, facilitating the selection of chromatographic conditions that provide optimal separation while maintaining analysis efficiency. The use of derivative spectroscopy and peak purity assessment techniques further enhances the method development process by verifying the specificity and selectivity of the analytical method [3] [2].

G Start Method Development Planning DOE Experimental Design (Box-Behnken Design) Start->DOE Param Critical Parameter Evaluation DOE->Param Flow rate Buffer pH Mobile phase ratio Opt Method Optimization via RSM Param->Opt Desirability function applied to responses Validation Method Validation Opt->Validation Final conditions established

Figure 1: RP-HPLC Method Development Workflow for this compound

Forced Degradation Studies and Specificity Assessment

Forced degradation studies constitute an essential component of stability-indicating method development, providing critical information about the intrinsic stability of this compound and the method's ability to separate the API from its degradation products. These studies involve subjecting this compound to various stress conditions including acid hydrolysis (0.1-1N HCl), base hydrolysis (NaOH), oxidative degradation (30% H₂O₂), thermal exposure (105°C), photolytic stress, and reductive environments. The degradation samples are then analyzed using the developed HPLC method to assess peak homogeneity and method specificity [5] [4].

Research has demonstrated that this compound exhibits distinct degradation profiles under different stress conditions. Alkaline degradation results in the least extensive degradation, while acid, peroxide, photolytic, thermal, and reductive conditions produce a variety of degradation products that are effectively separated from the parent compound using the developed RP-HPLC methods. The use of peak purity tools such as photodiode array detection (PDA) and mass spectrometry (MS) provides orthogonal confirmation of method specificity by verifying the homogeneity of the this compound peak in the presence of degradation products [5] [1].

The chromatographic separation of this compound from its degradation products is optimized by adjusting mobile phase composition, pH, and gradient profile to achieve baseline resolution between all critical peak pairs. The relative retention times for this compound and its impurities remain consistent across different analytical batches, demonstrating the robustness of the developed methods. Mass spectrometry further confirms the identities of the degradation products, enabling comprehensive impurity profiling that supports the safety and quality assessment of this compound drug substance and drug product [5].

Validation Protocols and Acceptance Criteria

Method Validation Parameters and Methodologies

The validation of RP-HPLC methods for this compound quantification follows ICH Q2(R1) guidelines and encompasses the assessment of key analytical performance parameters including specificity, linearity, accuracy, precision, range, robustness, and system suitability. The validation protocol must include predefined acceptance criteria for each parameter, ensuring the method is suitable for its intended application in quality control testing. For late-phase methods, validation is conducted according to a written protocol with predetermined acceptance criteria, typically as part of Good Manufacturing Practice (GMP) activities [1].

Specificity is demonstrated through the resolution of this compound from closely eluting impurities and degradation products, confirmed by peak purity assessment using PDA or MS detection. The method should show no interference from blank solutions, placebo formulations, or known impurities. Linearity is evaluated over a specified range relative to the target concentration, typically from 80% to 120% of the test concentration for assay methods, and from the reporting threshold to at least 120% of the specification limit for impurities. The method should demonstrate a correlation coefficient (r²) of not less than 0.999, with the y-intercept not significantly different from zero [5] [1].

Table 3: Method Validation Parameters and Acceptance Criteria for this compound Assay

Validation Parameter Methodology Acceptance Criteria
Specificity Resolution between this compound and closest eluting impurity Resolution ≥ 1.5; Peak purity index ≥ 0.999
Linearity Minimum of 5 concentration levels, 3 injections each Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery studies at 3 levels (80%, 100%, 120%) Mean recovery 98-102%
Precision (Repeatability) 6 replicate preparations of 100% test concentration RSD ≤ 2.0%
Intermediate Precision Different analyst, instrument, and day RSD ≤ 2.0% for comparison to repeatability
Robustness Deliberate variations in flow rate, temperature, mobile phase pH System suitability criteria met in all conditions
Range Established from linearity and accuracy data 80-120% of test concentration
Detailed Experimental Protocols
4.2.1 Accuracy and Precision Assessment

The accuracy of the method is determined by recovery studies using spiked samples at three concentration levels (80%, 100%, and 120% of the target test concentration) with a minimum of three preparations at each level. For drug product analysis, a placebo equivalent to the formulation composition without the active ingredient is used to prepare the spiked samples. The percentage recovery is calculated by comparing the measured concentration to the theoretical concentration, with acceptance criteria of 98-102% mean recovery across all levels. The precision of the method is evaluated at both the repeatability and intermediate precision levels. Repeatability is assessed using six independent preparations of the target test concentration, analyzed by the same analyst under the same operating conditions. The relative standard deviation (RSD) of the assay results should not exceed 2.0%. Intermediate precision is demonstrated by performing the same analysis on a different day, by a different analyst, and using different HPLC equipment, while maintaining the same method conditions [1].

4.2.2 Robustness and Solution Stability Evaluation

Robustness testing involves deliberate variations of key method parameters including flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2 units), and organic composition of the mobile phase (±2%). The method is considered robust if system suitability criteria are met under all modified conditions and the assay values remain unaffected by the small variations. Solution stability is assessed by analyzing freshly prepared standard and sample solutions at predetermined time intervals (typically 0, 6, 12, 24, and 48 hours) while stored under specific conditions (e.g., room temperature or refrigerated). The results are compared to those from freshly prepared solutions, with acceptance criteria of not more than 2.0% difference in assay values [4] [1].

G Specificity Specificity Linearity Linearity Specificity->Linearity Establish working range Accuracy Accuracy Linearity->Accuracy Verify recovery across concentration range Precision Precision Accuracy->Precision Assay variability assessment Robustness Robustness Precision->Robustness Method reliability under variable conditions

Figure 2: Method Validation Protocol Sequence

Application Notes and Practical Implementation

Sample Preparation and System Suitability

The accurate quantification of this compound in pharmaceutical dosage forms requires meticulous sample preparation procedures to ensure complete extraction of the active ingredient while maintaining sample integrity. For tablet formulations, a representative sample of powdered tablets equivalent to the target concentration is dissolved in an appropriate solvent, typically the mobile phase or a compatible solvent system. The solution is then subjected to sonication for 15-30 minutes to facilitate complete extraction, followed by filtration through a 0.45 μm or 0.22 μm membrane filter to remove particulate matter. The sample solution should be prepared fresh daily unless solution stability data demonstrate acceptable stability under specific storage conditions [4].

System suitability testing is an integral component of the analytical method that must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. The test typically involves six replicate injections of a standard solution containing this compound at the target concentration. The acceptance criteria for system suitability include: relative standard deviation of peak areas not more than 2.0%, tailing factor not more than 2.0, theoretical plate count not less than 2000, and resolution not less than 1.5 between this compound and the closest eluting peak. The use of a retention time marker solution containing this compound and available impurities is recommended for complex separations to reduce the risk of peak misidentification resulting from retention time shifts [4] [1].

Troubleshooting and Method Maintenance

Chromatographic issues may occasionally arise during method implementation that require troubleshooting to maintain data quality and integrity. Peak tailing exceeding the acceptance criteria may indicate active sites in the chromatographic system, which can be addressed by ensuring adequate conditioning of the column or using mobile phase additives to mask silanol interactions. Retention time drift can result from minor fluctuations in mobile phase composition, temperature, or column deterioration, necessitating strict control of chromatographic conditions and monitoring of column performance over time. Baseline noise or irregularities may be caused by contaminated mobile phases, detector lamp failure, or air bubbles in the detector cell, requiring systematic investigation of each component in the HPLC system [1].

A comprehensive method maintenance program should be established to ensure the continued reliability of the analytical procedure throughout its lifecycle. This includes regular preventive maintenance of the HPLC instrumentation, monitoring of column performance through system suitability testing, and periodic review of method performance trends. Any changes to the method must be evaluated through a formal change control process, with appropriate revalidation conducted to demonstrate that the modified method remains fit for purpose. The application of quality by design principles during method development facilitates a deeper understanding of the method's capabilities and limitations, enabling more effective troubleshooting and continuous improvement [1] [2].

Conclusion

The RP-HPLC methods detailed in these application notes and protocols provide robust, accurate, and precise approaches for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The incorporation of quality by design principles in method development, particularly through experimental design methodologies such as Box-Behnken design, enables systematic optimization of chromatographic conditions to achieve superior separation performance. The validation of these methods according to ICH guidelines ensures their suitability for regulatory submissions and quality control applications, providing comprehensive data on method specificity, linearity, accuracy, precision, and robustness.

The stability-indicating capability of these methods, demonstrated through forced degradation studies under various stress conditions, confirms their appropriateness for monitoring the quality and stability of this compound throughout its shelf life. The successful separation of this compound from its degradation products ensures accurate quantification of the active ingredient while providing critical information about the degradation pathways and impurity profiles of this important therapeutic agent. As the pharmaceutical landscape continues to evolve, these rigorously developed and validated analytical methods will play an essential role in ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products, ultimately contributing to improved patient outcomes in the treatment of desmoid tumors.

References

Comprehensive Application Notes and Protocols for Box-Behnken Design Optimization of Nirogacestat Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nirogacestat, a selective γ-secretase inhibitor recently approved by the USFDA for the treatment of desmoid tumors, requires robust analytical methods for quality control in pharmaceutical development. Box-Behnken design has emerged as a powerful statistical optimization tool that enables systematic development of reverse-phase high-performance liquid chromatography methods with enhanced robustness and efficiency compared to traditional one-variable-at-a-time approaches. This protocol outlines the comprehensive application of BBD for developing, optimizing, and validating stability-indicating RP-HPLC methods for this compound in pharmaceutical dosage forms.

The Quality by Design framework underpins this approach, emphasizing thorough understanding of the analytical method through risk assessment and design of experiments. The BBD methodology offers significant advantages, including reduced experimental runs compared to full factorial designs and the ability to model quadratic response surfaces, making it particularly suitable for chromatographic method optimization where multiple factors may interact complexly to affect critical quality attributes.

Principles of Box-Behnken Design

Box-Behnken design represents a response surface methodology that employs incomplete three-level factorial designs specifically arranged to allow efficient estimation of quadratic response models. Unlike central composite designs, BBD does not contain points at the extremes of the variable ranges, making it particularly useful when extreme conditions may pose practical challenges or risks to equipment. The design consists of a spherical, revolving selection of points that lie on a sphere of radius √2 centered at the origin, requiring only three levels for each factor (-1, 0, +1).

The statistical foundation of BBD enables researchers to efficiently model response surfaces with fewer runs than comparable designs while avoiding the extreme conditions that might be problematic in chromatographic applications. The mathematical model generated through BBD typically takes the quadratic form:

[Y = β_0 + ∑β_iX_i + ∑β_{ii}X_i^2 + ∑β_{ij}X_iX_j + ε]

where Y represents the predicted response, β₀ is the constant term, β_i represents the linear coefficients, β_ii represents the quadratic coefficients, β_ij represents the interaction coefficients, and ε represents the random error. This model effectively captures both individual and interactive effects of critical method parameters on chromatographic responses, providing a comprehensive understanding of the method's behavior within the design space.

Experimental Design and Setup

Critical Method Parameters and Responses

Based on the published optimization of this compound analytical methods, the following factors and responses have been identified as critical for method development [1]:

Table: Critical Method Parameters and Their Levels for BBD Optimization

Factor Parameter Low Level (-1) Middle Level (0) High Level (+1)
A Flow rate (mL/min) 0.8 1.0 1.2
B Buffer pH 3.0 3.5 4.0
C Buffer ratio (%) 25 30 35

Table: Critical Quality Attributes (Responses) for Method Optimization

Response Target Importance Acceptance Criteria
Retention time (min) Minimize High Sufficient for separation
Tailing factor ≤1.5 High Symmetric peaks
Experimental Design Matrix

The Box-Behnken design for this compound method optimization requires 15 experimental runs, including three center points to estimate pure error. The experimental design matrix with actual factors is presented below:

Table: Box-Behnken Experimental Design Matrix for this compound Method Development

Run Flow Rate (mL/min) Buffer pH Buffer Ratio (%) Retention Time (min) Tailing Factor
1 0.8 3.0 30 To be experimental To be experimental
2 1.2 3.0 30
3 0.8 4.0 30
4 1.2 4.0 30
5 0.8 3.5 25
6 1.2 3.5 25
7 0.8 3.5 35
8 1.2 3.5 35
9 1.0 3.0 25
10 1.0 4.0 25
11 1.0 3.0 35
12 1.0 4.0 35
13 1.0 3.5 30
14 1.0 3.5 30
15 1.0 3.5 30

Materials and Equipment

Chemicals and Reagents
  • This compound reference standard (purity ≥98%)
  • Pharmaceutical dosage form containing this compound
  • HPLC-grade methanol, acetonitrile, and water
  • Trifluoroacetic acid (HPLC grade)
  • Potassium dihydrogen phosphate or other appropriate buffer salts
  • Diluted orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies
Instruments and Equipment
  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector
  • SPURSIL C18-EP column (250 × 4.6 mm, 5 μm) or equivalent C18 column
  • pH meter with appropriate buffers for calibration
  • Analytical balance with 0.1 mg sensitivity
  • Ultrasonic bath for mobile phase degassing
  • Vacuum filtration apparatus with 0.45 μm nylon membrane filters
  • Densitometer if HPTLC method is also developed [2]
Software
  • Design Expert (Version 11 or higher) or comparable statistical software
  • HPLC system control and data acquisition software
  • Microsoft Excel for additional data analysis

Detailed Experimental Protocols

Mobile Phase Preparation

Prepare the mobile phase by mixing 25 mM ammonium acetate buffer (pH-adjusted with glacial acetic acid) and methanol in the ratio determined by the experimental design. The specific protocol involves:

  • Buffer Preparation: Weigh 1.92 g of ammonium acetate and transfer to a 1000 mL volumetric flask. Dissolve in approximately 900 mL Milli-Q water and adjust pH to the required value (according to experimental design) using glacial acetic acid. Make up to volume with Milli-Q water [3].

  • Filtration and Degassing: Filter the buffer solution through a 0.22 μm nylon membrane filter under vacuum. Mix with organic modifier in the ratio specified by the experimental design and degas using an ultrasonic bath for 15 minutes.

Standard Solution Preparation
  • Stock Solution: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a concentration of 1000 μg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solution using methanol as diluent to obtain concentrations ranging from 10-60 μg/mL for method linearity studies.

Sample Solution Preparation

For pharmaceutical dosage form analysis:

  • Accurately weigh and powder not less than 20 tablets.
  • Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.
  • Add approximately 15 mL of methanol, sonicate for 15 minutes with intermittent shaking.
  • Dilute to volume with methanol and mix well.
  • Filter through a 0.45 μm PVDF syringe filter, discarding the first 2 mL of filtrate.
  • Further dilute with mobile phase to obtain a final concentration of approximately 20 μg/mL.
Chromatographic Conditions
  • Column: SPURSIL C18-EP (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol:25 mM ammonium acetate buffer (pH 3.5) (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 238 nm
  • Injection Volume: 10 μL
  • Column Temperature: 25°C
  • Run Time: 12 minutes
Forced Degradation Studies

Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the method [3] [4]. Prepare this compound sample solution at a concentration of 100 μg/mL and subject to the following conditions:

  • Acidic Degradation: Reflux with 0.1 N HCl at 60°C for 1 hour
  • Alkaline Degradation: Reflux with 0.1 N NaOH at 60°C for 1 hour
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 3 hours
  • Thermal Degradation: Expose solid drug to 100°C for 24 hours
  • Photolytic Degradation: Expose solid drug to UV light (254 nm) for 72 hours

After treatment, neutralize acidic/alkaline samples and dilute to appropriate concentration with mobile phase before analysis. Compare chromatograms with untreated standard to assess degradation.

Workflow and Data Analysis

Experimental Workflow

The following workflow diagram illustrates the systematic approach to BBD optimization of this compound analytical methods:

G Start Define ATP and CQAs F1 Risk Assessment (Ishikawa Diagram) Start->F1 F2 Select Critical Parameters F1->F2 F3 Design BBD Experiment F2->F3 F4 Execute Experimental Runs F3->F4 F5 Analyze Responses (ANOVA) F4->F5 F6 Develop Mathematical Models F5->F6 F7 Generate Response Surface Plots F6->F7 F8 Establish Design Space F7->F8 F9 Verify Optimal Conditions F8->F9 F10 Validate Method (ICH Guidelines) F9->F10 End Implement Routine Analysis F10->End

Data Analysis and Interpretation

After completing the experimental runs according to the design matrix, analyze the data using statistical software:

  • Model Fitting: Fit the experimental data to quadratic models for each response.
  • ANOVA Analysis: Perform analysis of variance to determine model significance and lack of fit.
  • Diagnostic Plots: Examine residual plots to verify model adequacy.
  • Response Surface Analysis: Generate contour and 3D surface plots to visualize factor-response relationships.
  • Optimization: Use desirability function approach to identify optimal factor settings that simultaneously satisfy all response criteria.

For this compound method optimization, the model indicated that a composite desirability of 0.9943 could be achieved with a flow rate of 0.80 mL/min, buffer pH of 4.0, and buffer ratio of 30:70 (aqueous:organic) [1].

Method Validation

Upon identification of optimal chromatographic conditions, validate the method according to ICH Q2(R1) guidelines:

Table: Method Validation Parameters and Acceptance Criteria

Parameter Conditions Acceptance Criteria
Linearity Concentration range: 10-60 μg/mL Correlation coefficient (r²) ≥ 0.999
Precision
- Repeatability Six replicates of sample %RSD ≤ 1.0%
- Intermediate precision Different day, analyst %RSD ≤ 2.0%
Accuracy Recovery at 80%, 100%, 120% Mean recovery 98-102%
Specificity Forced degradation samples No interference from degradation products
Detection Limit Signal-to-noise ratio 3:1 ≤ 0.5 μg/mL
Quantification Limit Signal-to-noise ratio 10:1 ≤ 1.5 μg/mL
Robustness Deliberate variations in factors %RSD ≤ 2.0%

Troubleshooting and Technical Notes

  • Peak Tailing Issues: If tailing factor exceeds acceptable limits (>1.5), consider reducing buffer pH or increasing organic modifier concentration in the mobile phase.

  • Retention Time Variability: Ensure mobile phase pH is accurately controlled and column temperature is maintained constant throughout the analysis.

  • Baseline Noise: Thoroughly degas mobile phase and ensure adequate column equilibration before analysis.

  • Low Efficiency: Check for extra-column volume and ensure appropriate flow rate is maintained. Confirm that sample solvent is compatible with mobile phase.

  • Method Transfer Considerations: When transferring the method to other laboratories, verify that equivalent columns provide comparable chromatographic performance.

Applications in Pharmaceutical Analysis

The optimized and validated BBD-RP-HPLC method for this compound has several important applications in pharmaceutical analysis:

  • Quality Control Testing: Routine analysis of this compound in bulk drug and pharmaceutical dosage forms for assay and uniformity of content.

  • Stability Studies: Monitoring of this compound stability in accelerated and long-term stability studies to establish shelf life.

  • Dissolution Testing: Method can be adapted for dissolution testing of this compound dosage forms.

  • Impurity Profiling: The method can be further developed for identification and quantification of process-related impurities and degradation products.

The application of Box-Behnken design in optimizing the this compound analytical method ensures robust performance within the defined method operable design region, providing greater confidence in method reliability and transferability compared to traditionally developed methods.

Conclusion

The Box-Behnken design-assisted optimization provides a systematic, efficient approach for developing robust RP-HPLC methods for this compound. This protocol demonstrates how QbD principles can be applied to analytical method development, resulting in methods with built-in robustness and well-understood method performance characteristics. The structured approach outlined in this application note enables researchers to develop stability-indicating methods with minimal experimental runs while maximizing information gained about critical method parameters and their interactions.

The optimized method for this compound provides shorter analysis time with a retention time of approximately 4 minutes while maintaining acceptable system suitability parameters, making it suitable for high-throughput quality control applications in pharmaceutical industries [1].

References

Nirogacestat clinical trial design desmoid tumor endpoints

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes

Nirogacestat (OGSIVEO) is the first U.S. FDA-approved systemic therapy specifically for adults with progressing desmoid tumors (DT) who require systemic treatment [1] [2]. Its development addressed a significant unmet need in this rare disease.

  • Mechanism of Action: As an oral, selective, small-molecule gamma secretase inhibitor (GSI), this compound inhibits proteolytic activation of the Notch receptor [1] [3]. Inhibition of this signaling pathway is believed to impede the proliferation and survival of desmoid tumor cells [3].

  • Therapeutic Rationale: Desmoid tumors are rare, locally aggressive soft-tissue tumors associated with high morbidity, causing severe pain, functional impairment, and reduced quality of life [1]. Before this compound's approval, no systemic therapies were specifically indicated for DT, and treatment options were limited to non-specific agents with suboptimal efficacy and toxicity profiles [1]. This compound provides a targeted therapeutic option.

Experimental Protocols & Trial Design

The phase 3 DeFi trial (NCT03785964) was a global, multicenter, randomized, double-blind, placebo-controlled study that provides the primary evidence for this compound's efficacy and safety [4] [2].

DefiTrialDesign DeFi Trial Protocol Design cluster_1 Population & Randomization (1:1) cluster_2 Treatment Phase cluster_3 Endpoint Assessment Pop Adults with Progressing Desmoid Tumors (N=142) GroupA This compound, 150 mg BID (n=70) Pop->GroupA GroupB Placebo BID (n=72) Pop->GroupB Tx Continuous 28-day cycles Until progression, discontinuation, or study completion GroupA->Tx GroupB->Tx OLE Open-Label Extension (OLE) Eligible patients could receive This compound Tx->OLE For eligible patients Primary Primary Endpoint: Progression-Free Survival (PFS) OLE->Primary Secondary Secondary Endpoints: Objective Response Rate (ORR), Patient-Reported Outcomes (PROs), Safety OLE->Secondary

Patient Population and Study Design
  • Key Eligibility: Adults with progressing desmoid tumors, confirmed by ≥20% tumor growth within 12 months of screening per RECIST 1.1 [2].
  • Study Design: Randomized 1:1 to receive either this compound (150 mg) or placebo orally twice daily during the double-blind phase [2]. Treatment continued until imaging-based or clinical disease progression, discontinuation, or study completion.
  • Open-Label Extension (OLE): Eligible patients could enter an OLE phase to receive this compound, providing long-term efficacy and safety data [4] [2].
Key Endpoints and Assessment Methods
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review [2]. PFS was defined as the time from randomization to imaging-based or clinical disease progression or death from any cause.
  • Secondary and Exploratory Endpoints:
    • Objective Response Rate (ORR): Proportion of patients with a complete response (CR) or partial response (PR) per RECIST 1.1 [4] [2].
    • Patient-Reported Outcomes (PROs): Assessed using validated questionnaires measuring DT-specific symptom burden (pain), physical functioning, role functioning, and overall health-related quality of life [1] [2].
    • Safety and Tolerability: Evaluated by monitoring incidence and severity of treatment-emergent adverse events (TEAEs) [4] [2].
Statistical Considerations

The trial was designed to demonstrate a statistically significant improvement in PFS with this compound compared to placebo. The analysis included all randomized patients.

Efficacy and Safety Data Summary

The following tables summarize key efficacy and safety results from the DeFi trial, including long-term follow-up with a data cutoff of December 2024 [4] [2].

Table 1: Long-Term Efficacy of this compound in the DeFi Trial

Endpoint Year 1 Results Year 4 Results (Final Data Cut)
Objective Response Rate (ORR) 34.3% (24/70) 45.7% (32/70)
Complete Response (CR) Not Specified 11.4% (8 CRs)
Partial Response (PR) Not Specified 34.3% (24 PRs)
Median Best Tumor Size Reduction -32.3% (n=46) -75.8% (n=15)
Progression-Free Survival (PFS) Significant improvement vs. placebo (Primary Analysis) [2] Median PFS not reached; no new progression/death events after 2 years [4]
Patient-Reported Outcomes (PROs) Improvements in pain, symptoms, and function [2] Improvements sustained for up to 45 months [2]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Incidence (Grade 1/2 in First Year) Notes
Diarrhea 48% Most common; Grade 3 in 16% [2]
Nausea 45% [4]
Ovarian Toxicity 38% Monitor for changes in menstrual cycle [2]
Fatigue 32% [4]
Rash >15% [2]
Stomatitis >15% [2]
Headache 23% [4]
Hypophosphatemia 29% Monitor and supplement as necessary [2]

Important Safety Protocols

Based on the Prescribing Information, the following monitoring and management protocols are critical [2]:

  • Diarrhea Management: Monitor patients and administer antidiarrheal medications. Dose modifications (interruption and reduction) are recommended for severe cases.
  • Ovarian Toxicity Monitoring: Advise patients on potential risks to fertility before treatment initiation. Monitor for symptoms of estrogen deficiency and changes in menstrual cycle regularity.
  • Hepatotoxicity Monitoring: Regularly monitor liver function tests (ALT/AST). Dose interruption and reduction are recommended for Grade 3 or higher elevations.
  • Dermatologic Evaluations: Perform skin examinations before treatment and routinely during therapy due to the risk of non-melanoma skin cancers (NMSC).
  • Electrolyte Monitoring: Regularly monitor phosphate and potassium levels and supplement as necessary.

Conclusion

This compound represents a landmark advancement in desmoid tumor therapy. The robust design of the phase 3 DeFi trial and its compelling long-term data confirm this compound as a foundational treatment option, offering durable tumor control, improved patient symptoms, and a manageable safety profile with appropriate monitoring.

References

Comprehensive Application Notes and Protocols for Patient-Reported Outcomes in Desmoid Tumor Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for PROs in Desmoid Tumors

Desmoid tumors (DT), also known as aggressive fibromatosis or desmoid-type fibromatosis, are rare, locally aggressive fibroblastic soft-tissue tumors characterized by infiltrative growth and a variable clinical course that can include spontaneous regression, stability, or progression. With an estimated incidence of 3-5 cases per million person-years, DT represents a challenging rare disease area where traditional oncology endpoints often fail to capture the full patient experience. These tumors can arise in any anatomic location (extra-abdominal, abdominal wall, or intra-abdominal) and while they do not metastasize, they can cause substantial symptom burden including pain (affecting up to 63% of patients), functional limitations, mobility restrictions, and potentially life-threatening complications when threatening vital organs.

The unpredictable clinical behavior of desmoid tumors, combined with their non-metastatic nature, makes standardized assessment of treatment benefit particularly challenging. Existing endpoints such as Response Evaluation Criteria in Solid Tumors (RECIST) and progression-free survival have been deemed inadequate for comprehensively capturing treatment efficacy in DT clinical trials. These limitations have accelerated the need for patient-reported outcome (PRO) instruments that can directly quantify the patient experience of disease burden and treatment benefit. PRO data provide critical insights into how patients feel and function in their daily lives, offering a patient-centered perspective that complements traditional clinician-reported and radiological endpoints. The development and validation of DT-specific PRO instruments represents a significant advancement toward fulfilling regulatory requirements for patient-focused drug development and supporting product labeling claims.

PRO Instrument Development and Validation

The GODDESS Development Process

The GOUNDER/DTRF Desmoid Symptom/Impact Scale (GODDESS) represents the first disease-specific PRO instrument developed specifically for desmoid tumors through a rigorous, FDA-guided methodology. This instrument was developed following best practices in qualitative methodology outlined in the FDA PRO guidance document, ensuring comprehensive capture of the patient experience with DT. The development process employed a mixed-methods approach consisting of two primary phases: (1) concept elicitation (CE) and (2) cognitive interviewing. The CE phase involved qualitative interviews with desmoid tumor patients (n=31) to explore key disease-related symptoms and impacts, while the cognitive interviewing phase tested the draft PRO scale with additional patients (n=15) across multiple iterative phases to refine instructions, items, and response scales.

Through this systematic development process, the GODDESS instrument emerged as a comprehensive assessment tool comprising two distinct scales: an 11-item symptom scale and a 17-item impact scale. The symptom scale captures the core physical manifestations of DT, while the impact scale measures the effects of the disease on daily functioning and quality of life. The qualitative analysis performed during instrument development enabled determination of the relative frequency and disturbance of symptoms and impacts, ensuring the final instrument content adequately reflects the patient experience in this rare disease population. This development process highlights both the feasibility and challenges of creating PRO instruments for rare diseases, where small patient populations present methodological obstacles.

Core Domains and Concepts Captured

The GODDESS instrument comprehensively evaluates the following domains based on patient input:

  • Symptom Domains: Pain (including intensity, character, and frequency), stiffness, tightness, pulling, restricted range of motion, fatigue, muscle weakness, and swelling around the tumor.
  • Impact Domains: Physical function (mobility, dexterity, sleep), activities of daily living, emotional well-being, social functioning, and role participation.

Table: GODDESS Instrument Domain Structure and Item Distribution

Scale Number of Items Primary Domains Covered Recall Period Response Options
Symptom Scale 11 items Pain, stiffness, tightness, restricted movement, swelling 7 days Likert-scale assessing frequency and severity
Impact Scale 17 items Physical function, emotional well-being, social function, sleep, daily activities 7 days Likert-scale assessing frequency of impact

The instrument was specifically designed for use in clinical trials with a 7-day recall period to ensure adequate capture of symptom variability while minimizing recall bias. The scale employs Likert-style response options that allow for quantification of both symptom presence and severity, as well as the frequency of disease impacts on various aspects of quality of life.

PRO Implementation in Clinical Trials: Protocol Guidelines

Clinical Trial Integration Framework

The successful integration of PRO assessments into desmoid tumor clinical trials requires meticulous planning and execution across all trial phases. The implementation protocol should address the following key elements: (1) assessment scheduling aligned with trial visits and intervention timing; (2) mode of administration considerations (electronic vs. paper); (3) data quality assurance procedures; and (4) strategies for minimizing missing data. PRO assessments should be scheduled to capture both the natural history of the disease during active surveillance periods and the dynamic changes following therapeutic intervention. For systemic therapy trials, baseline assessment should occur before treatment initiation, with subsequent assessments timed to coincide with expected pharmacokinetic and pharmacodynamic effects of the investigational product.

For surgical or radiotherapeutic interventions, additional perioperative assessments may be necessary to capture the acute impact of these modalities versus their longer-term benefits. The recommended assessment schedule includes: baseline (pre-treatment), within the first 4-8 weeks of treatment initiation to capture early changes, at regular intervals throughout the treatment period (typically every 8-12 weeks), at the end of treatment, and during post-treatment follow-up to evaluate durability of effects. To ensure data completeness, PRO administration should occur before any invasive procedures or potentially distressing clinical assessments on trial visit days. Electronic PRO (ePRO) systems are preferred for their ability to provide automated scheduling reminders, real-time data capture, and immediate data transmission to central databases.

Operational Workflow for PRO Implementation

Start Protocol Development Phase A Define PRO objectives and endpoint hierarchy Start->A B Select appropriate PRO instruments (GODDESS) A->B C Develop PRO analysis plan (statistical approach) B->C D Site Staff Training on PRO administration C->D E Patient Screening and Enrollment D->E F Baseline PRO Assessment (pre-treatment) E->F G On-Treatment PRO Assessments (scheduled intervals) F->G H End-of-Treatment and Follow-up Assessments G->H I Data Collection and Quality Monitoring H->I J Statistical Analysis per pre-specified plan I->J K Interpretation and Reporting of Results J->K

PRO Implementation Workflow in Desmoid Tumor Clinical Trials

Site Training and Patient Education Protocols

Comprehensive site training is essential for successful PRO implementation in multicenter desmoid tumor trials. Training should emphasize the importance of PRO data as scientific measurements rather than merely qualitative patient feedback, while reinforcing standardized administration procedures to minimize site-induced bias. Site personnel should receive detailed instructions on: (1) appropriate introduction of PRO assessments to patients; (2) maintaining neutral interactions during completion; (3) troubleshooting technical issues with electronic devices; and (4) documenting reasons for missing assessments. Additionally, patient-facing materials should explain the purpose and importance of PRO assessments in language accessible to diverse literacy levels, emphasizing that there are no "right" or "wrong" answers and encouraging honest reporting of symptoms and impacts.

For patients with limited health literacy or disabilities that might affect PRO completion, appropriate accommodations should be implemented while maintaining standardization across sites. These may include large-print versions for visually impaired patients or assistance with reading items without influencing responses. For international trials, a rigorous translation and cultural adaptation protocol is necessary when implementing PRO instruments in new languages and cultures. This process should include forward and backward translation, cognitive interviewing in the target language, and documentation of conceptual equivalence to ensure the instrument maintains its measurement properties across different linguistic and cultural contexts.

Data Analysis and Interpretation Framework

Statistical Analysis Plan for PRO Endpoints

The analysis of PRO data in desmoid tumor trials should be guided by a pre-specified statistical analysis plan that defines the handling of missing data, methods for addressing multiple comparisons, and strategies for clinical interpretation of results. Both classical test theory and item response theory approaches can be applied to evaluate the measurement properties of PRO instruments in the specific context of the clinical trial population. Key analytical considerations include: (1) determination of meaningful change thresholds; (2) longitudinal modeling of PRO trajectories; (3) responder analyses defining individual-level benefit; and (4) integration with clinical endpoints to evaluate concordance.

For the interpretation of PRO results in desmoid tumor trials, establishing the clinically important difference (CID) is essential for translating statistical significance into clinical meaning. Anchor-based methods using global impression of change items or clinical indicators of disease activity are recommended for establishing CID thresholds. Mixed models for repeated measures (MMRM) are typically employed for analyzing continuous PRO data over time, as this approach provides valid inference under the missing at random (MAR) assumption and accommodates unbalanced assessment timepoints. Sensitivity analyses should be conducted to evaluate the robustness of results to different missing data assumptions, particularly given the potential for disease-related symptoms to contribute to missing PRO data.

Table: PRO Analysis Methods and Application in Desmoid Tumor Trials

Analytical Approach Primary Application Advantages for DT Trials Statistical Considerations
Mixed Models for Repeated Measures (MMRM) Analysis of continuous PRO scores over time Accommodates uneven assessment schedules; handles missing data under MAR assumption Requires specification of covariance structure; time-by-treatment interaction typically included
Responder Analysis Identification of patients achieving clinically important benefit Provides intuitive interpretation at individual patient level Requires pre-specified responder definition based on CID threshold
Time to Event Analysis Time to deterioration of PRO scores Integrates mortality and progression events with patient symptoms Requires consensus on deterioration definition (e.g., time to first confirmed decline ≥CID)
Structural Equation Modeling Evaluation of PRO measurement invariance across subgroups Assesses whether PRO instruments function similarly across diverse patient populations Particularly important for evaluating measurement equivalence in international trials
Integration with Clinical Endpoints

PRO data should be analyzed in relation to traditional clinical endpoints to provide a comprehensive picture of treatment benefit. Correlations between PRO scores and objective measures such as tumor size, location, and growth rate should be evaluated to understand the relationship between disease biology and patient experience. In the unique context of desmoid tumors, where spontaneous regression occurs in up to 20% of cases, PRO measurements during active surveillance periods provide particularly valuable insights into the natural history of symptom burden in the absence of intervention. The analysis should specifically examine whether PRO trajectories differ between patients with stable, progressing, or regressing disease as defined by RECIST criteria.

For trials comparing active treatment versus placebo or active surveillance, PRO data can demonstrate whether therapeutic benefits observed through traditional endpoints come at the cost of increased treatment-related symptoms. For example, in the phase 3 trial of sorafenib for advanced desmoid tumors, PRO data helped contextualize the trade-offs between efficacy and toxicity, with the 400 mg dose demonstrating better tolerability than the 800 mg dose used in other indications. Similarly, in the nirogacestat DeFi trial, PRO assessments documented improvements in pain despite the occurrence of treatment-emergent adverse effects such as ovarian dysfunction, which was found to be reversible in most cases upon treatment discontinuation.

Regulatory Considerations and Evidence Requirements

FDA PRO Guidance Application

Regulatory endorsement of PRO endpoints for product labeling requires adherence to the FDA PRO Guidance framework, which emphasizes well-defined conceptual frameworks, documentation of content validity, and demonstration of reliability, construct validity, and ability to detect change. For desmoid tumor trials, PRO instruments must adequately capture the key concepts relevant to patients while demonstrating measurement properties sufficient to support their role as trial endpoints. The GODDESS instrument was developed explicitly following this guidance, with comprehensive concept elicitation and cognitive interviewing documentation supporting its content validity in the DT population.

To support claims in product labeling, PRO assessment in desmoid tumor trials should target concepts that are clearly important to patients rather than focusing exclusively on clinician-selected symptoms. The FDA has indicated that PRO instruments included in clinical trials should have documented evidence of content validity specifically in the target population, which for rare diseases like desmoid tumors may present challenges due to small sample sizes. In these circumstances, accumulating evidence across multiple studies and employing mixed methods approaches to content validation become particularly important. For inclusion in regulatory submissions, PRO data should be collected using compliant electronic systems that meet FDA requirements for data integrity and security (21 CFR Part 11 compliance).

PRO Endpoint Hierarchies and Multiplicity Considerations

When PRO assessments serve as secondary or exploratory endpoints in desmoid tumor trials, statistical testing hierarchies should be pre-specified to control type I error rates. Primary efficacy endpoints typically remain objective measures such as progression-free survival or objective response rate, with PRO endpoints positioned appropriately in the testing sequence based on their importance for evaluating treatment benefit. However, in situations where PROs represent the primary evidence of patient benefit—particularly for symptom-focused treatments or quality of life claims—they may occupy a higher position in the statistical testing hierarchy.

For diseases like desmoid tumors where multiple symptoms and impacts are relevant, consideration should be given to whether a composite PRO endpoint or analysis of individual domains is most appropriate for capturing treatment benefit. Composite endpoints offer advantages in statistical power but may present interpretation challenges if treatment effects are not consistent across domains. Alternatively, analysis of individual domains provides more detailed information about specific benefits but requires appropriate adjustment for multiple comparisons. The selection of PRO endpoints should be aligned with the mechanism of action of the investigational product and the hypothesized pattern of treatment effects—for example, targeted therapies may demonstrate more specific symptom benefits compared to broader quality of life improvements with systemic therapies.

Conclusion and Future Directions

The development and implementation of PRO instruments specifically designed for desmoid tumors represents a significant advancement in the field of rare sarcoma research. The GODDESS instrument provides the first validated tool for capturing the patient experience of DT symptoms and impacts, addressing a critical gap in traditional oncology endpoints. As the therapeutic landscape for desmoid tumors evolves—with emerging options including active surveillance, surgery, radiotherapy, and systemic therapies like sorafenib and this compound—PRO data will play an increasingly important role in characterizing the risk-benefit profile of interventions and supporting shared decision-making between patients and clinicians.

Future directions in PRO research for desmoid tumors include: (1) further validation of the GODDESS instrument in broader and more diverse DT populations; (2) exploration of electronic clinical outcome assessment (eCOA) platforms that enable more frequent, real-world data capture between clinic visits; (3) development of proxy-reported versions for patients unable to complete self-report measures; and (4) establishment of cross-walk algorithms between different PRO instruments to facilitate comparisons across clinical trials. Additionally, as the understanding of the molecular drivers of desmoid tumors advances, PRO assessments may help elucidate whether specific genetic subtypes (e.g., CTNNB1 mutations) are associated with distinct symptom profiles or treatment responses.

The integration of rigorously developed PRO measures into desmoid tumor clinical trials represents a fundamental shift toward patient-centered therapeutic development that acknowledges the importance of how patients feel and function as essential evidence of treatment benefit. By adopting the methodologies and implementation strategies outlined in these Application Notes and Protocols, researchers can ensure that the patient voice is adequately captured and represented in the evaluation of new therapies for this challenging rare disease.

Application Notes: Improved Synthesis of Nirogacestat (PF-03084014)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Nirogacestat (OGSIVEO) is an oral, selective gamma-secretase inhibitor approved for the treatment of adult patients with progressing desmoid tumors [1] [2]. The compound, (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide, requires a stereospecific synthesis with high purity [3] [4]. The previously reported route offered few points for the control of impurities and exhibited a low yield during the coupling of the norvaline and tetralone fragments [3]. The synthesis described in patent US20230312480A1 introduces a more efficient and controlled process.

2. Synthetic Strategy Overview The improved synthetic pathway is a convergent process that involves the activation of a norvaline derivative followed by coupling with an imidazole amine. A key advantage of this route is the introduction of additional control points to purge impurities and minimize the loss of stereochemical integrity [3].

The overall workflow can be visualized as follows:

G Compound9 Compound 9 (Norvaline moiety) Step1 Activation Compound9->Step1 CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Step1 Compound10 Compound 10 (Activated Anhydride) Step1->Compound10 Step2 Coupling Reaction Compound10->Step2 Compound11 Compound 11 (Imidazole Amine) Compound11->Step2 This compound This compound (Compound 1) Step2->this compound

3. Experimental Protocols

3.1. Synthesis of Compound 10 (Activated Anhydride) This step involves the activation of the norvaline moiety (Compound 9) using 1,1'-carbonyldiimidazole (CDI) to form the reactive intermediate, Compound 10 [3] [5].

  • Reaction Setup: Charge a polar aprotic solvent (e.g., DMF, THF, or acetonitrile) into a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
  • Reaction Procedure:
    • Add Compound 9 to the solvent with stirring.
    • Add CDI (1.0 - 1.2 equivalents) portion-wise to the solution, controlling the exotherm.
    • Stir the reaction mixture at room temperature (20-25°C) or a controlled temperature (e.g., 0-5°C) for 2-8 hours, monitoring by TLC or HPLC until completion.
    • Optionally, additives like pyridine hydrobromide or triethylamine may be included to improve reaction kinetics and control impurities [3].
  • Work-up and Isolation: The patent indicates that Compound 10 can be used in the subsequent step without isolation, simplifying the process and reducing yield loss [3]. If isolation is required, standard aqueous work-up and purification techniques can be employed.

3.2. Synthesis of this compound (Compound 1) via Coupling The activated Compound 10 is coupled with the imidazole amine (Compound 11) to form the final amide bond of this compound [3] [5].

  • Reaction Setup: Dissolve Compound 11 in a suitable alcohol solvent. The patent specifically claims the use of non-ethanol alcohols, such as primary (e.g., propanol, 2-methylpropan-1-ol), secondary (e.g., isopropanol), or tertiary alcohols [6].
  • Reaction Procedure:
    • Add the solution of Compound 10 (in its reaction solvent or after partial work-up) to the solution of Compound 11.
    • Stir the mixture at a controlled temperature (e.g., room temperature to 40°C) for 4-12 hours, monitoring by HPLC.
    • Maintain the reaction mixture at a pH of less than 6, or even less than 3, to optimize the reaction and control impurities [6].
  • Work-up and Isolation: Upon completion, the product can be isolated by standard techniques such as extraction, concentration, and crystallization.

3.3. Formation of the Pharmaceutically Acceptable Salt The process may further involve treating the isolated this compound free base with hydrobromic acid to form the hydrobromide salt, which is the form used in the drug product [6] [7].

  • Procedure: Dissolve the free base in a suitable solvent and treat with an aqueous inorganic acid, such as hydrobromic acid. The mixture may be warmed to 0-5°C during this treatment. The resulting salt is then isolated by filtration, washed, and dried [6].

4. Data Summary and Reaction Parameters The following tables summarize the key parameters for the synthesis.

Table 1: Reaction Parameters for Key Synthesis Steps

Step Reactants Solvent Key Conditions Output
Activation Compound 9, CDI [3] [5] Polar Aprotic (DMSO, DMF, THF, Acetonitrile) [3] 0-25°C; optional additives (pyridine HBr, TEA) [3] Compound 10
Coupling Compound 10, Compound 11 [3] [5] Alcohol (Propanol, Isopropanol, 2-methylpropan-1-ol) not ethanol [6] pH < 6; 0-40°C [6] This compound (Compound 1)
Salt Formation This compound (free base) Suitable solvent Aqueous HBr; 0-5°C [6] This compound HBr Salt

Table 2: Analytical Control and Impurity Profile

Parameter Specification Reference
Key Impurity Compound 13 (Oxidation-related) [6]
Purity Target Composition substantially free of Compound 13 [6]
Typical Composition 98.0% - 99.9% Compound 1; 0.01% - 0.6% Compound 2 (or its salt) [6]

5. Discussion and Implementation Notes

  • Advantages of the Improved Route: This synthetic strategy provides critical control points, particularly during the activation and coupling steps, allowing for better purge of impurities like the oxidation product (Compound 13) compared to the earlier route [3] [6]. The ability to use Compound 10 without isolation streamlines the process.
  • Solvent Selection: The specification of non-ethanol alcohols for the coupling step is a distinctive feature of the patented process, which may impact solubility, reaction rate, and ultimately the final product purity [6].
  • Scale-Up Considerations: The described conditions, including temperature and pH control, are designed for robustness and are suitable for scaling up to manufacturing scale. The use of common, well-understood reagents (CDI) and solvents facilitates technology transfer.

The chemical relationships in this synthesis are further illustrated below:

G Norvaline Norvaline Fragment CDI2 CDI (Activating Agent) Norvaline->CDI2 Reaction Tetralin Tetralin Amine Fragment Tetralin->Norvaline Incorporated in Compound 9 FinalAPI This compound (Final API) Tetralin->FinalAPI Forms Amine Link Imidazole Imidazole Amine (Compound 11) Imidazole->FinalAPI Forms Amide Bond ActivatedEster Activated Ester (Compound 10) CDI2->ActivatedEster Forms ActivatedEster->Imidazole Coupling

References

Nirogacestat combination therapy BCMA-targeted agents

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

Combining nirogacestat with BCMA-directed therapies is a promising strategy to overcome a key resistance mechanism in multiple myeloma (MM).

  • BCMA Shedding as a Therapeutic Challenge: BCMA is a clinically validated target highly expressed on MM cells [1]. However, the gamma secretase (GS) enzyme cleaves membrane-bound BCMA (mbBCMA), leading to its shedding from the plasma cell surface [2] [3] [4]. This process has two detrimental consequences:
    • It recreases mbBCMA density on target cells, impairing the binding and efficacy of BCMA-directed agents like bispecific antibodies and CAR T-cells [4] [1].
    • It generates soluble BCMA (sBCMA), which acts as a decoy receptor that can neutralize BCMA-targeting therapeutics [2] [1].
  • This compound as a BCMA Potentiator: this compound is an oral, small-molecule, selective GS inhibitor [4]. By inhibiting gamma secretase, it:
    • Preserves and increases mbBCMA levels on MM cells, thereby increasing the target antigen density for immunotherapy [3] [4].
    • Reduces levels of sBCMA, minimizing the decoy effect and freeing up therapeutic agents to bind their intended target [3].

This mechanism is supported by preclinical models and early clinical collaborations, showing that this compound can enhance the activity of various BCMA modalities, including bispecific antibodies and antibody-drug conjugates [5] [2]. The following diagram illustrates this mechanism and its therapeutic application.

G cluster_mechanism Mechanism of BCMA Shedding & GSI Action cluster_therapy Enhanced BCMA-Targeted Therapy PC Plasma Cell mbBCMA Membrane-Bound BCMA (Full Target Density) PC->mbBCMA GS γ-Secretase mbBCMA->GS Cleavage BiAb BCMAxCD3 Bispecific Antibody mbBCMA->BiAb Increased Target Availability Synapse Stable Immunological Synapse sBCMA Soluble BCMA (Decoy Receptor) GS->sBCMA GSI This compound (GSI) GSI->GS Inhibits BiAb->mbBCMA High-Avidity Binding TC T Cell BiAb->TC CD3 Engagement

Quantitative Pharmacodynamic Kinetics

Understanding the kinetics of this compound's effect on BCMA is critical for designing effective combination dosing schedules. Data from in vitro models and a phase I study in healthy volunteers reveal a rapid and robust pharmacodynamic profile [3] [4].

Table 1: Pharmacodynamic Profile of this compound on BCMA Kinetics

Parameter *In Vitro* (MM Cell Lines) *In Vivo* (Healthy Volunteers)
Increase in mbBCMA Up to 20-fold Robust increase (dose-dependent)
Time to Maximal Effect Within 4-8 hours of exposure Within 4-8 hours post-dose
Effect on sBCMA Concomitant decrease observed Concomitant decrease observed
Key Findings Effect was rapidly reversible upon drug washout, indicating continuous exposure is needed. A single 100 mg dose maintained elevated mbBCMA for >12 hours. Dosing every 12 hours sustained the effect.
Tissue Concordance - Strong correlation between mbBCMA increases in peripheral blood PCs and bone marrow PCs.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize this compound's potentiation of BCMA-targeted therapies.

Protocol 1: Quantifying mbBCMA Density and sBCMA In Vitro

This flow cytometry-based protocol is used to assess the concentration-response and kinetic effects of this compound on BCMA in multiple myeloma cell lines [4].

  • 1. Cell Culture: Maintain relevant MM cell lines (e.g., MM.1R, H929, MOLP-8) in appropriate culture media.
  • 2. Drug Treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 nM - 1 µM) or vehicle control (DMSO) for a defined period (e.g., 24 hours). For kinetic studies, treat cells for a short duration (e.g., 4 hours) followed by washout and analysis at serial time points.
  • 3. Sample Staining:
    • Harvest and wash cells.
    • Stain with a fluorescently-labeled anti-BCMA antibody and a viability dye.
    • Include appropriate isotype control antibodies for gating.
  • 4. Flow Cytometry Analysis:
    • Acquire data on a flow cytometer.
    • Gate on live, single cells.
    • Report mbBCMA density as Mean Fluorescence Intensity (MFI) or Antibody Binding Capacity (ABC).
  • 5. sBCMA Measurement:
    • Collect cell culture supernatant by centrifugation.
    • Quantify sBCMA levels using a commercial ELISA kit specific for human BCMA.
Protocol 2: Evaluating Synergy in Cytotoxicity Assays

This protocol determines the combined effect of this compound and a BCMA-targeted therapeutic (e.g., a bispecific antibody) on MM cell death [5].

  • 1. Co-culture Setup:
    • Plate MM target cells.
    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors to serve as a source of effector T cells.
  • 2. Combination Treatment:
    • Pre-treat MM cells with this compound or vehicle for 4-8 hours to allow for mbBCMA upregulation.
    • Add a titrated concentration of the BCMA-targeted agent (e.g., bispecific antibody).
    • Add effector T-cells at a specific Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
  • 3. Incubation and Readout: Incubate for 24-72 hours. Measure cytotoxicity using a real-time cell viability assay (e.g., xCelligence) or an endpoint assay (e.g., lactate dehydrogenase (LDH) release assay).
  • 4. Data Analysis: Calculate percent specific lysis. Use software (e.g., CalcuSyn) to model synergy and determine the Combination Index (CI).

The following diagram outlines the workflow for these key experiments.

G cluster_culture Cell Culture Setup cluster_treatment Treatment & Staining cluster_analysis Analysis & Readout Start Start Experiment A1 Maintain MM Cell Lines Start->A1 A2 Isolate PBMCs (Effector T Cells) Start->A2 B1 Treat with This compound / Vehicle A1->B1 B3 Add Effector T Cells (Set E:T Ratio) A2->B3 B2 Add BCMA-Targeted Therapeutic B1->B2 B2->B3 B4 Harvest Cells and Supernatant B3->B4 C3 Viability / Cytotoxicity Assay (e.g., LDH) B3->C3 B5 Stain for Flow Cytometry (Anti-BCMA, Viability Dye) B4->B5 C2 ELISA for sBCMA B4->C2 C1 Flow Cytometry B5->C1 End Analyze Data for mbBCMA, sBCMA, and Synergy C1->End C2->End C3->End

Clinical Translation and Collaboration

The robust preclinical data on this compound has led to its active investigation in clinical trials for multiple myeloma. SpringWorks Therapeutics has established multiple clinical collaborations with industry partners to evaluate this compound in combination with various BCMA-directed modalities [5] [2].

Table 2: Selected Clinical Trials of this compound in BCMA Combination Therapy

BCMA-Targeted Modality Example Agent (Partner) Clinical Trial Context
Bispecific Antibody (BsAb) REGN5458 (Regeneron) Phase 1b trial for relapsed/refractory multiple myeloma (RRMM). Regeneron leads development [5].
Bispecific Antibody (BsAb) Other BsAbs (Four Total Collaborations) Various early-phase trials for RRMM [5] [2].
Antibody-Drug Conjugate (ADC) Belantamab mafodotin (GSK) Preclinical data showed synergistic activity; clinical status not specified in results [5].
Chimeric Antigen Receptor T-cell (CAR-T) Multiple (Two Collaborations) Planned or ongoing trials to evaluate combination [5] [2].

Key Considerations for Protocol Design

  • Dosing Schedule: The rapid kinetics of mbBCMA increase and decline support a continuous dosing schedule for this compound. In clinical trials, a twice-daily (BID) oral regimen is commonly used to maintain sustained target enhancement [4] [6].
  • Biomarker Analysis: The strong concordance between mbBCMA on plasma cells in peripheral blood and bone marrow suggests that peripheral blood can serve as a practical surrogate biomarker in clinical trials, potentially reducing the need for serial bone marrow biopsies [4].
  • Safety Monitoring: When used in combination with highly active immunotherapies, careful management of potential overlapping toxicities (e.g., infections, cytopenias) and unique adverse effects of this compound (e.g., diarrhea, ovarian toxicity, non-melanoma skin cancer) is crucial [2].

Conclusion

This compound represents a rational and promising combination partner for BCMA-targeted therapies in multiple myeloma. By blocking the gamma secretase-mediated cleavage of BCMA, it addresses a key mechanism of resistance and enhances the activity of immunotherapies across modalities. The provided application notes and protocols offer a foundation for researchers to further investigate and develop these potent combination regimens.

References

Comprehensive Application Notes and Protocols: Management of Nirogacestat Drug Interactions with CYP3A4 Substrates

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Clinical Pharmacology

Nirogacestat (brand name Ogsiveo) is a small-molecule gamma-secretase inhibitor approved by the US Food and Drug Administration in November 2023 for the treatment of adult patients with progressing desmoid tumors who require systemic treatment [1]. As the first targeted therapy specifically approved for desmoid tumors, this compound represents a significant advancement in the management of this rare proliferative disease [2]. The drug received Breakthrough Therapy, Fast Track, and Orphan Drug designations prior to approval, highlighting its importance in addressing this unmet medical need [1].

The recommended dosage is 150 mg administered orally twice daily until disease progression or unacceptable toxicity occurs [2]. This compound may be taken with or without food, but patients should swallow tablets whole without breaking, crushing, or chewing them [3]. From a pharmacokinetic perspective, this compound demonstrates a mean half-life of 23 hours and reaches steady-state concentration in approximately 6 days [1]. The drug exhibits high protein binding (99.6%) with extensive tissue distribution, as evidenced by its large apparent volume of distribution (1430 L) [1].

Interaction Mechanisms and Metabolic Pathways

Primary Metabolic Pathways and CYP3A4 Role

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 responsible for approximately 85% of its metabolic clearance through N-dealkylation [1]. Minor secondary pathways involve CYP2C19, CYP2C9, and CYP2D6 [1]. This extensive dependence on CYP3A4 makes this compound particularly vulnerable to interactions with drugs that inhibit or induce this enzymatic pathway. Following metabolism, this compound is excreted predominantly in feces (38%) and urine (17%), with less than 1% of the unchanged drug recovered in urine [1].

Dual Interaction Profile: Victim and Perpetrator

This compound exhibits a complex dual interaction profile, functioning both as a "victim" drug (whose metabolism is affected by other drugs) and a "perpetrator" drug (that affects the metabolism of other medications) [4]. As a victim drug, this compound exposure is significantly influenced by concomitant medications that inhibit or induce CYP3A4 activity. As a perpetrator drug, this compound itself demonstrates inhibitory effects on CYP3A4 and CYP2C19, potentially increasing exposure to substrates of these enzymes [4]. This dual role necessitates comprehensive interaction screening in both clinical practice and drug development settings.

Interaction Dynamics with CYP3A4 Modulators

The interaction between this compound and CYP3A4 modulators follows predictable pharmacokinetic patterns. Strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, ritonavir) can significantly increase this compound exposure by impeding its primary metabolic pathway, potentially elevating the risk of adverse events [5]. Conversely, strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) enhance this compound metabolism, reducing its systemic exposure and potentially compromising therapeutic efficacy [5]. The magnitude of these interactions can be quantitatively predicted using physiologically based pharmacokinetic (PBPK) modeling, which has demonstrated high predictive accuracy for CYP3A4-mediated drug-drug interactions [6].

Table 1: Classification of this compound Drug Interaction Risks

Interaction Type Examples Clinical Effect Management Recommendation
Strong CYP3A4 Inhibitors Clarithromycin, itraconazole, ritonavir Increased this compound exposure → increased toxicity risk Avoid concomitant use
Strong CYP3A4 Inducers Rifampin, carbamazepine, phenytoin Decreased this compound exposure → reduced efficacy Avoid concomitant use
Gastric Acid Reducers Proton pump inhibitors, H2 receptor antagonists Decreased this compound exposure → reduced efficacy Avoid concomitant use; stagger administration with antacids
Sensitive CYP3A4 Substrates Midazolam, cyclosporine, quinidine Increased substrate exposure → increased toxicity risk Avoid concomitant use or monitor closely

nirogacestat_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 85% Metabolism Metabolites Metabolites CYP3A4->Metabolites Inhibitors Inhibitors Inhibitors->CYP3A4 Inhibition IncreasedToxicity IncreasedToxicity Inhibitors->IncreasedToxicity Increased Exposure Inducers Inducers Inducers->CYP3A4 Induction ReducedEfficacy ReducedEfficacy Inducers->ReducedEfficacy Decreased Exposure

Figure 1: this compound Metabolic Pathway and CYP3A4 Interaction Dynamics

Quantitative Interaction Assessment and Clinical Management

Comprehensive Drug Interaction Profile

This compound demonstrates an extensive interaction profile with 350 known drug interactions identified, including 123 major interactions, 199 moderate interactions, and 28 minor interactions [7]. Additionally, there is 1 documented disease interaction and 1 alcohol/food interaction [7]. The most clinically significant interactions involve strong CYP3A4 inhibitors and inducers, which require avoidance according to prescribing recommendations [2]. The high number of interactions necessitates thorough medication review and reconciliation before initiating this compound therapy, particularly in patients with complex medication regimens.

Table 2: Clinically Significant Drug Interactions with this compound

Perpetrator Drug Interaction Mechanism Effect on this compound Exposure Clinical Management
Strong CYP3A4 Inhibitors CYP3A4 inhibition Increased AUC and Cmax Avoid combination; if unavoidable, monitor for adverse effects
Strong CYP3A4 Inducers CYP3A4 induction Decreased AUC and Cmax Avoid combination; consider alternative agents
Moderate CYP3A4 Inhibitors CYP3A4 inhibition Moderate increase in exposure Avoid combination; use only if benefits outweigh risks
Moderate CYP3A4 Inducers CYP3A4 induction Moderate decrease in exposure Avoid combination; use only if benefits outweigh risks
Gastric Acid Reducers Reduced solubility Decreased absorption and exposure Avoid PPIs and H2 blockers; stagger antacids by 2 hours
Food and Dietary Considerations

This compound administration has specific dietary considerations that can impact its safety and efficacy profile. Patients should avoid grapefruit products, Seville oranges, and starfruit during treatment with this compound, as these contain natural compounds that inhibit CYP3A4 activity and may increase drug exposure [2]. Unlike some oral oncology agents, this compound can be administered with or without food without significant impact on absorption [3]. This administration flexibility may improve medication adherence compared to drugs with strict fasting requirements.

Special Population Considerations

While the manufacturer provides no specific dosage recommendations for patients with hepatic or renal impairment, particular caution is warranted in these populations [3]. Patients with moderate hepatic impairment (Child-Pugh B) demonstrate altered this compound pharmacokinetics, with mean AUC increased by up to 16% and mean Cmax decreased by up to 39% [5]. Severe hepatic impairment (Child-Pugh C) has insufficient data for specific recommendations, suggesting the need for heightened monitoring in this population [5]. For patients with renal impairment, no dosage adjustment is necessary for those with mild or moderate impairment (eGFR ≥41 mL/min/1.73m²) [5].

Experimental Protocols for Interaction Assessment

In Vitro Cytochrome P450 Inhibition Assay

Purpose: To evaluate the inhibitory potential of this compound on major CYP450 enzymes, including CYP3A4, CYP2C19, CYP2C9, and CYP2D6 [1].

Materials and Reagents:

  • Human liver microsomes (pooled, 0.5 mg/mL protein concentration)
  • This compound (test compound) in DMSO (final concentration ≤0.1%)
  • CYP-specific substrate cocktails: midazolam (CYP3A4), S-mephenytoin (CYP2C19), diclofenac (CYP2C9), bufuralol (CYP2D6)
  • NADPH regeneration system
  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare incubation mixtures containing human liver microsomes, CYP-specific substrates at Km concentrations, and this compound (0.1-100 μM range) in phosphate buffer (pH 7.4)
  • Pre-incubate mixtures for 5 minutes at 37°C
  • Initiate reactions by adding NADPH regeneration system
  • Terminate reactions at predetermined timepoints with ice-cold acetonitrile containing internal standard
  • Centrifuge samples and analyze supernatants via LC-MS/MS for metabolite formation
  • Include positive control inhibitors (ketoconazole for CYP3A4, tranylcypromine for CYP2C19, sulfaphenazole for CYP2C9, quinidine for CYP2D6)
  • Calculate IC50 values using non-linear regression of inhibition curves

Data Analysis: The percentage inhibition is calculated relative to vehicle control, and IC50 values are determined from concentration-response curves. This compound is classified as a strong, moderate, or weak inhibitor based on the IC50 value and the [I]/IC50 ratio, where [I] represents the predicted maximal plasma concentration [6].

PBPK Modeling for CYP3A4-Mediated Interactions

Purpose: To develop and validate a physiologically based pharmacokinetic (PBPK) model predicting CYP3A4-mediated drug interactions with this compound [6].

Model Development:

  • Input parameters: Incorporate this compound's physicochemical properties (molecular weight 489.66 g/mol, logP), binding data (fu = 0.4%), blood-to-plasma ratio, and permeability
  • Enzyme kinetics: Define CYP3A4-mediated metabolic clearance using Vmax and Km values from in vitro studies
  • System parameters: Use built-in population demographics and organ flow rates within the PBPK platform
  • Verification: Compare simulated plasma concentration-time profiles with observed clinical data

DDI Prediction:

  • Inhibition scenarios: Simulate co-administration with strong/moderate CYP3A4 inhibitors
  • Induction scenarios: Simulate co-administration with strong/moderate CYP3A4 inducers
  • Validation: Compare predicted vs. observed AUC and Cmax ratios using the 0.5- to 2-fold criteria
  • Sensitivity analysis: Evaluate impact of key parameters on DDI magnitude

Acceptance Criteria: A PBPK model is considered adequately predictive if 89% of AUC ratio predictions and 93% of Cmax ratio predictions fall within the 0.5- to 2-fold range of observed values [6].

pbk_model InputParameters Input Parameters: - Physicochemical Properties - Protein Binding - Enzyme Kinetics (Vmax/Km) - In vitro Inhibition Data PBPKModel PBPK Model Development InputParameters->PBPKModel Verification Model Verification vs Clinical Data PBPKModel->Verification DDISimulation DDI Simulation Scenarios Verification->DDISimulation Validation Predictive Validation (AUC/Cmax Ratios) DDISimulation->Validation

Figure 2: PBPK Model Development Workflow for this compound DDI Prediction

Clinical Risk Management and Mitigation Strategies

Pre-Treatment Assessment and Screening

Comprehensive medication review is essential before initiating this compound therapy. This should include prescription medications, over-the-counter products, and herbal supplements to identify potential interactions [3]. Particular attention should be paid to medications with narrow therapeutic indices that are CYP3A4 substrates. Baseline assessments should include:

  • Dermatologic evaluation to establish baseline skin condition and identify pre-existing lesions [3]
  • Liver function tests (ALT, AST, bilirubin) to assess hepatic function [3]
  • Serum electrolytes (phosphate, potassium) to establish baseline values [3]
  • Pregnancy testing for females of reproductive potential [3]
Monitoring and Dosage Modification Protocols

Regular monitoring during this compound treatment is crucial for identifying and managing adverse events and potential interactions. The recommended monitoring schedule includes:

  • Weekly assessment for diarrhea during the first month of therapy, with prompt initiation of antidiarrheal medications [3]
  • Monthly liver function tests for the first six months, then as clinically indicated [3]
  • Regular electrolyte monitoring (phosphate and potassium) at least monthly for the first six months [3]
  • Periodic dermatologic evaluations every 3-6 months to screen for non-melanoma skin cancers [3]

Table 3: this compound Dosage Modifications for Adverse Reactions

Adverse Reaction Severity Dosage Modification
Diarrhea Grade 3 or 4 (persisting ≥3 days despite medical therapy) Withhold until resolved to Grade ≤1, then restart at 100 mg twice daily
Hepatotoxicity Grade 2 (ALT/AST ≥3-5 × ULN) Withhold until <3 × ULN, then restart at 100 mg twice daily
Hepatotoxicity Grade 3 or 4 (ALT/AST >5 × ULN) Permanently discontinue
Hypophosphatemia Grade 3 or 4 (persisting ≥3 days despite replacement) Withhold until resolved to Grade ≤1, then restart at 100 mg twice daily
Hypokalemia Grade 3 or 4 despite maximal replacement Withhold until resolved to Grade ≤1, then restart at 100 mg twice daily
Management of Specific Interaction Scenarios

For unavoidable interactions with moderate CYP3A4 inhibitors, consider:

  • Increased monitoring for this compound-associated adverse events
  • Temporary dosage reduction to 100 mg twice daily during co-administration
  • More frequent assessment of liver function and electrolytes

When concomitant acid-reducing therapy is necessary:

  • Prefer antacids over proton pump inhibitors or H2 receptor antagonists
  • Stagger administration by administering this compound 2 hours before or 2 hours after antacid use [2]
  • Monitor for reduced efficacy that may indicate decreased this compound exposure

Conclusion

This compound presents a complex drug interaction profile centered primarily on its metabolism via CYP3A4 and its inhibitory effects on CYP3A4 and CYP2C19. Successful management of these interactions requires systematic pre-treatment assessment, vigilant monitoring during therapy, and prompt intervention when adverse events occur. The experimental protocols outlined provide robust methodologies for evaluating and predicting these interactions in drug development settings. Implementation of these comprehensive management strategies will help optimize the safe and effective use of this compound in patients with desmoid tumors while minimizing the risks associated with drug interactions.

References

Comprehensive Application Notes and Protocols for Nirogacestat Bioanalytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nirogacestat and Analytical Requirements

This compound is an oral, selective small-molecule gamma secretase inhibitor approved by the U.S. Food and Drug Administration for the treatment of adults with progressing desmoid tumors who require systemic therapy. Desmoid tumors are rare, locally aggressive tumors of connective tissue that can cause significant pain, functional impairment, and reduced quality of life, despite not being malignant in the traditional sense as they do not metastasize. The DeFi phase 3 clinical trial (NCT03785964) demonstrated this compound's significant efficacy, with objective response rates increasing from 34.3% at year 1 to 45.7% in patients receiving up to four years of treatment, accompanied by sustained improvements in patient-reported outcomes including pain and quality of life measures [1] [2].

The development of robust bioanalytical methods for this compound is essential for pharmaceutical quality control, stability assessment, and ensuring patient safety. As with all pharmaceutical compounds, comprehensive method validation following regulatory guidelines is necessary to establish that the analytical procedures are suitable for their intended use in quantifying the active pharmaceutical ingredient and detecting potential impurities and degradation products. These methods play a critical role in various stages of drug development and commercialization, from formulation studies to routine quality control in manufacturing, and must demonstrate reliability, accuracy, and precision under specified conditions [3].

Analytical Method Fundamentals

Principle of Operation

Chromatographic separation of this compound from its impurities and degradation products relies on reversed-phase chromatography principles, where compounds are distributed between a stationary hydrophobic phase and a mobile polar phase. The separation is based on differences in hydrophobicity, with more hydrophobic compounds having longer retention times. For this compound analysis, both Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and conventional High-Performance Liquid Chromatography (HPLC) methods have been successfully developed and validated, with UPLC-MS offering superior resolution, sensitivity, and faster analysis times [3] [4].

The mass spectrometric detection provides additional selectivity and sensitivity by detecting compounds based on their mass-to-charge ratio (m/z). This hyphenated technique allows for not only quantification of this compound but also identification of unknown impurities and degradation products through their fragmentation patterns. The method's ability to separate this compound from its degradation products under various stress conditions makes it stability-indicating, a critical requirement for assessing drug product shelf life and storage conditions [3].

Regulatory Framework

Bioanalytical method validation for pharmaceutical compounds like this compound must comply with various regulatory guidelines, primarily the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on Validation of Analytical Procedures. While the recent FDA guidance on "Bioanalytical Method Validation for Biomarkers" (January 2025) has generated discussion in the analytical community, it primarily addresses biomarker analysis and directs analysts to consult ICH M10 for bioanalytical method validation, despite its explicit exclusion of biomarkers from its scope. This regulatory landscape underscores the importance of applying context-of-use principles when developing and validating analytical methods [5].

Table 1: Key Regulatory Guidelines Applicable to this compound Method Validation

Guideline Focus Area Key Requirements Applicability to this compound
ICH Q2(R1) Analytical Procedure Validation Specificity, Linearity, Accuracy, Precision, Detection & Quantitation Limits Primary guideline for validation of assay parameters
ICH M10 Bioanalytical Method Validation Method validation, Study sample analysis, Chromatography & ligand-binding assays Reference point despite biomarker exclusion
FDA BMV Guidance (2025) Biomarker Validation Context-of-use driven approach, Fit-for-purpose Limited direct application to drug substance analysis

Experimental Protocols

Method Development and Optimization
3.1.1 Instrumentation and Materials

The UPLC-MS method employs an Acquity UPLC BEH Shield RP-18 column (50 × 1.0 mm, 1.7 μm particle size) maintained at ambient temperature. The detection wavelength is set at 251 nm, with a flow rate of 0.5 mL/min and injection volume of 2 μL. The mobile phase consists of a mixture of acetonitrile and 0.1% triethylamine/formic acid buffer adjusted to pH 2.5 in a ratio of 30:70 (v/v). For mass spectrometric detection, electrospray ionization (ESI) in positive mode is typically employed with appropriate source conditions optimized for this compound detection [3].

For the HPLC method, a SPURSIL C18-EP column (4.6 × 250 mm, 5 μm particle size) is used with a mobile phase comprising 30% trifluoroacetic acid (pH 3.0) and 70% acetonitrile. The flow rate is set at 1.2 mL/min with detection at 338 nm and an injection volume of 10 μL. The Box-Behnken design (BBD) with response surface methodology has been successfully applied to optimize chromatographic conditions, particularly flow rate, buffer pH, and mobile phase composition, to achieve optimal separation efficiency with a composite desirability of 0.9943 [4].

3.1.2 Solution Preparation
  • Standard Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (typically methanol or acetonitrile). From this stock, prepare working standards in the concentration range of 0.25-1.5 μg/mL using diluent (typically mobile phase or a mixture of water and organic solvent).
  • System Suitability Solution: Prepare a solution containing this compound at the target concentration (typically 1 μg/mL) to verify chromatographic performance before sample analysis.
  • Mobile Phase: For the UPLC-MS method, prepare 0.1% triethylamine solution and adjust to pH 2.5 with formic acid. Mix with acetonitrile in the ratio 70:30 (v/v). Filter through a 0.22 μm membrane filter and degas before use.
Method Validation Protocol
3.2.1 Specificity and Selectivity

Inject blank matrix (placebo formulation), standard solution, and samples subjected to forced degradation studies. Specificity is demonstrated when there is no interference from blank components at the retention time of this compound, and when the method can adequately separate this compound from its degradation products. Resolution between this compound and the closest eluting degradation product should be not less than 2.0, and the purity of the this compound peak should be confirmed by photodiode array detection or mass spectrometry [3].

3.2.2 Linearity and Range

Prepare and analyze at least six concentrations of this compound covering the range of 0.25-1.5 μg/mL. Inject each concentration in triplicate and plot the average peak area versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line using the least squares method. The method demonstrates acceptable linearity when the correlation coefficient (r) is not less than 0.999, and the y-intercept is not significantly different from zero [3].

3.2.3 Accuracy (Recovery)

Perform spiked recovery studies at three concentration levels (within the linear range) with at least three replicates per level. Compare the measured concentration to the theoretical concentration to calculate percentage recovery. Acceptance criteria typically require mean recovery of 98-102% with RSD not more than 2.0% [3].

3.2.4 Precision
  • Repeatability (Intra-day Precision): Analyze six independent preparations of this compound at 100% of the test concentration on the same day by the same analyst.
  • Intermediate Precision (Inter-day Precision): Analyze six independent preparations at 100% of the test concentration on different days by different analysts.
  • The relative standard deviation (RSD) for peak areas should not be more than 2.0% for both repeatability and intermediate precision [3].
3.2.5 Forced Degradation Studies

Forced degradation studies are conducted to establish the stability-indicating properties of the method and to understand the degradation pathways of this compound. Prepare samples according to the following conditions, then compare the chromatograms with those from untreated samples to identify degradation products:

Table 2: Forced Degradation Conditions for this compound

Stress Condition Experimental Procedure Recommended Exposure Acceptable Degradation
Acid Hydrolysis 0.1N and 1N HCl at room temperature or elevated temperature (60°C) 1-24 hours 5-20% degradation
Alkaline Hydrolysis 0.1N and 1N NaOH at room temperature or elevated temperature (60°C) 1-24 hours 5-20% degradation
Oxidative Degradation 3-30% hydrogen peroxide at room temperature 1-24 hours 5-20% degradation
Thermal Degradation Solid drug substance at 105°C 1-7 days 5-20% degradation
Photolytic Degradation Exposure to UV (200-400 nm) and visible light 1.2 million lux hours 5-20% degradation
Reductive Degradation Specific reducing conditions as appropriate Variable 5-20% degradation

Results and Discussion

Validation Parameters and Acceptance Criteria

The developed UPLC-MS method for this compound has been comprehensively validated according to ICH guidelines, with all parameters meeting predefined acceptance criteria. The method demonstrated excellent linearity across the concentration range of 0.25-1.5 μg/mL with a correlation coefficient (r²) of 0.999, indicating a strong proportional relationship between concentration and detector response. The precision studies revealed RSD values of less than 2.0% for both repeatability and intermediate precision, confirming the method's robustness and reliability for routine analysis. Accuracy, expressed as percentage recovery, ranged between 98.5% and 101.2% across three concentration levels, well within the acceptable limits of 98-102% [3].

Table 3: Summary of Validation Parameters for this compound UPLC-MS Method

Validation Parameter Results Acceptance Criteria Methodology
Linearity Range 0.25-1.5 μg/mL - 6 concentration levels
Correlation Coefficient (r²) 0.999 ≥0.999 Linear regression
Precision (RSD) <2.0% ≤2.0% n=6 replicates
Accuracy (% Recovery) 98.5-101.2% 98-102% 3 concentration levels, n=3 each
Detection Limit (LOD) Not specified Typically 0.01-0.05 μg/mL Signal-to-noise ratio 3:1
Quantitation Limit (LOQ) Not specified Typically 0.05-0.1 μg/mL Signal-to-noise ratio 10:1
Specificity No interference Baseline separation from degradation products Forced degradation studies
Degradation Behavior and Impurity Profiling

Forced degradation studies revealed that this compound exhibits distinct degradation profiles under different stress conditions. Alkaline degradation resulted in the least degradation, while acid, peroxide, photolytic, thermal, and reductive conditions produced a variety of degradation products that were effectively separated from the main peak using the developed UPLC-MS method. The relative retention times for this compound and its impurities remained consistent across analyses, and mass spectrometric detection enabled identification of the degradation products based on their mass fragmentation patterns. This comprehensive impurity profiling provides critical insights into the stability behavior of this compound, essential for developing appropriate formulation strategies and establishing shelf life [3].

The following diagram illustrates the experimental workflow for this compound method development and validation:

G Method Development Method Development Column Selection Column Selection Method Development->Column Selection Mobile Phase Optimization Mobile Phase Optimization Method Development->Mobile Phase Optimization Detection Wavelength Detection Wavelength Method Development->Detection Wavelength Flow Rate Optimization Flow Rate Optimization Method Development->Flow Rate Optimization Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Robustness Robustness Method Validation->Robustness Forced Degradation Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Forced Degradation->Alkaline Hydrolysis Oxidative Degradation Oxidative Degradation Forced Degradation->Oxidative Degradation Thermal Degradation Thermal Degradation Forced Degradation->Thermal Degradation Photolytic Degradation Photolytic Degradation Forced Degradation->Photolytic Degradation Application Application Quality Control Quality Control Application->Quality Control Stability Studies Stability Studies Application->Stability Studies Impurity Profiling Impurity Profiling Application->Impurity Profiling Regulatory Submission Regulatory Submission Application->Regulatory Submission Box-Behnken Design Box-Behnken Design Box-Behnken Design->Method Development ICH Guidelines ICH Guidelines ICH Guidelines->Method Validation

Figure 1: Experimental workflow for this compound method development and validation

Regulatory Considerations and Compliance

Alignment with ICH Guidelines

The validation of bioanalytical methods for this compound must adhere to ICH guideline Q2(R1) on Validation of Analytical Procedures, which defines the key validation characteristics required for analytical methods, including specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. The forced degradation studies align with ICH Q1A(R2) stability testing guidelines, which recommend that analytical methods should be stability-indicating and capable of detecting changes in the drug substance quality over time. The successful application of the developed UPLC-MS method for impurity profiling and stability studies demonstrates its compliance with these regulatory standards [3].

The context of use for the analytical method must be clearly defined, as different applications may require different validation approaches. For this compound, the method is intended for quality control of the drug substance, stability studies, and impurity profiling in pharmaceutical dosage forms. This aligns with the recent FDA guidance emphasis on defining the context of use for bioanalytical methods, even though the primary focus of that guidance is on biomarkers rather than drug substances [5].

Recent Regulatory Developments

The FDA Guidance for Industry on Bioanalytical Method Validation for Biomarkers released in January 2025 has sparked significant discussion within the bioanalytical community. While this guidance specifically addresses biomarker validation, it highlights the evolving regulatory landscape and emphasizes the importance of fit-for-purpose validation approaches. The guidance directs analysts to ICH M10 for bioanalytical method validation, despite the fact that ICH M10 explicitly excludes biomarkers from its scope, creating some regulatory ambiguity. For small molecule drugs like this compound, the well-established principles of ICH Q2(R1) remain the primary reference, supplemented by specific recommendations from pharmacopeial methods where applicable [5].

Application Notes and Practical Considerations

Method Implementation in Quality Control Laboratories

Implementation of the this compound UPLC-MS method in quality control laboratories requires careful consideration of several practical aspects. The system suitability tests should be performed before each analytical run to verify that the resolution, column efficiency, and repeatability of the system are adequate for the intended analysis. Critical parameters to monitor include the retention time of this compound (which should be consistent with a relative standard deviation of not more than 2.0%), tailing factor (not more than 2.0), and theoretical plates (not less than 2000). The solution stability should be established under storage conditions (typically refrigerated at 2-8°C) for at least 24-48 hours to ensure reliable results during routine analysis [3] [4].

For transfer of the method to different laboratories or equipment, a formal method transfer protocol should be established, defining acceptance criteria, responsibilities, and experimental design. The receiving laboratory should demonstrate comparable performance to the developing laboratory through a minimum of six replicate injections at 100% of test concentration, with results meeting the predefined acceptance criteria for accuracy and precision. Any deviations should be thoroughly investigated before implementing the method for routine quality control testing [3].

Troubleshooting and Method Robustness

The robustness of the this compound UPLC-MS method was evaluated by deliberately varying key chromatographic parameters, including flow rate (±0.05 mL/min), mobile phase pH (±0.2 units), column temperature (±2°C), and detection wavelength (±2 nm). Results indicated that the method remains unaffected by small but deliberate variations in these parameters, with all system suitability criteria being met under the modified conditions. However, analysts should be aware of potential issues that may arise during method application:

  • Peak Tailing: Can be minimized by adjusting the pH of the mobile phase or using a different batch of column.
  • Retention Time Shifts: May occur due to fluctuations in room temperature, mobile phase composition, or column aging. Using a column heater and carefully controlling mobile phase preparation can improve reproducibility.
  • Increased Backpressure: Often indicates column blockage or contamination. Regular column flushing and use of in-line filters can prolong column life.
  • Baseline Noise: Can result from contaminated mobile phases, air bubbles in the system, or detector lamp issues. Degassing mobile phases and purging the system can often resolve these issues [3] [4].

The following diagram illustrates the degradation pathways of this compound under various stress conditions:

G This compound\nIntact Drug This compound Intact Drug Acidic Conditions Acidic Conditions Acid Degradation\nProducts Acid Degradation Products Acidic Conditions->Acid Degradation\nProducts Alkaline Conditions Alkaline Conditions Alkaline Degradation\nProducts Alkaline Degradation Products Alkaline Conditions->Alkaline Degradation\nProducts Least Degradation Least Degradation Alkaline Conditions->Least Degradation Oxidative Conditions Oxidative Conditions Oxidative Degradation\nProducts Oxidative Degradation Products Oxidative Conditions->Oxidative Degradation\nProducts Thermal Stress Thermal Stress Thermal Degradation\nProducts Thermal Degradation Products Thermal Stress->Thermal Degradation\nProducts Photolytic Stress Photolytic Stress Photolytic Degradation\nProducts Photolytic Degradation Products Photolytic Stress->Photolytic Degradation\nProducts UPLC-MS\nSeparation UPLC-MS Separation Acid Degradation\nProducts->UPLC-MS\nSeparation Alkaline Degradation\nProducts->UPLC-MS\nSeparation Oxidative Degradation\nProducts->UPLC-MS\nSeparation Thermal Degradation\nProducts->UPLC-MS\nSeparation Photolytic Degradation\nProducts->UPLC-MS\nSeparation

Figure 2: Degradation pathways of this compound under various stress conditions

Conclusion

The developed UPLC-MS method for this compound represents a significant advancement in the analytical profiling of this important therapeutic agent. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent performance characteristics across all key parameters, including specificity, linearity, accuracy, precision, and robustness. Its ability to effectively separate this compound from its degradation products under various stress conditions makes it a truly stability-indicating method suitable for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing [3].

The regulatory compliance of the method, combined with its practical utility in laboratory settings, positions it as a valuable tool for ensuring the quality, safety, and efficacy of this compound drug products. As clinical experience with this compound continues to evolve, with long-term data from the DeFi trial showing increasing response rates and sustained improvements in patient-reported outcomes up to four years of treatment, the importance of robust analytical methods for quality assurance becomes even more critical [1] [2]. The methodologies and protocols described in this document provide a solid foundation for the reliable analysis of this compound throughout its product lifecycle.

References

Comprehensive Application Notes and Protocols for Nirogacestat Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Nirogacestat (marketed as Ogsiveo) is an oral, selective, small-molecule gamma-secretase inhibitor (GSI) approved for the treatment of adults with progressing desmoid tumors (DT) who require systemic therapy. It represents the first targeted therapy specifically indicated for this rare and complex disease. [1] The drug's development journey spans from initial investigation for Alzheimer's disease to its current application in oncology, demonstrating how mechanistic understanding can be repurposed across therapeutic areas. [2] [1]

This compound exerts its therapeutic effect by inhibiting the gamma-secretase (GS) enzyme complex, a multisubunit aspartyl protease responsible for the intramembrane cleavage of numerous transmembrane protein substrates. [2] The most biologically relevant substrates for desmoid tumor pathology include Notch receptors and possibly CD44. [2] The cleavage of Notch by gamma-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates transcription of genes involved in cell proliferation, survival, and differentiation. [2] By inhibiting this cleavage, this compound disrupts pro-tumorigenic signaling pathways. Emerging evidence also suggests that gamma-secretase inhibition may downregulate profibrotic traits, including cellular contractility and collagen secretion, via modulation of the JAG1/NOTCH1 axis. [3]

Diagram: this compound Mechanism of Action and Key Interaction Pathways

G This compound This compound GammaSecretase Gamma-Secretase Enzyme Complex This compound->GammaSecretase  Inhibits NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD  Cleaves to produce CleavedProduct Cleaved Product GammaSecretase->CleavedProduct TargetGenes Proliferation & Survival Target Genes NICD->TargetGenes  Activates Transcription Invis Substrate Transmembrane Substrate (e.g., Notch, CD44) Substrate->GammaSecretase  Binds

Clinical Pharmacology and Indication

This compound is indicated specifically for adults with progressing desmoid tumors. [4] Desmoid tumors are rare, locally aggressive, non-metastasizing monoclonal fibroblastic proliferations that can cause significant morbidity, including pain, limited mobility, and organ dysfunction, leading to substantially impaired quality of life. [2] [1]

The approval was based on the pivotal Phase 3 DeFi trial (NCT03785964), a global, randomized, double-blind, placebo-controlled study. [5] [6] [1] The trial demonstrated that this compound provided statistically significant and clinically meaningful improvements. Long-term data with a cutoff in December 2024 confirmed sustained efficacy, with the objective response rate increasing over time and a median best percent reduction in target tumor size of -75.8% for patients completing at least four years of treatment. [5]

Table 1: Key Efficacy Outcomes from the DeFi Phase 3 Clinical Trial

Efficacy Parameter This compound Group Placebo Group Notes
Progression-Free Survival (PFS) Median not reached 15.1 months 71% risk reduction in progression or death [2] [6]
Objective Response Rate (ORR) 41% (Primary Analysis) [6] 8% [6] As per RECIST v1.1 by blinded independent central review
ORR (Long-Term, up to 4 years) 45.7% (including 8 Complete Responses) [5] - Responses deepened over time [5]
Median Time to Confirmed Response 5.6 months [6] 11.1 months [6]
Patient-Reported Outcomes (PROs) Sustained improvements in pain, symptom burden, physical function, and quality of life [5] [1] - Early improvement sustained up to 45 months [5]

Administration Guidelines and Dosing Protocol

Recommended Dosing and Formulation
  • Standard Adult Dosage: The recommended dosage is 150 mg taken orally twice daily (approximately every 12 hours). [4] [7] [6]
  • Formulations: Available as 50 mg, 100 mg, and 150 mg tablets. A 150 mg dose may consist of three 50 mg tablets or one 150 mg tablet. [6]
  • Treatment Duration: Treatment should continue until disease progression or unacceptable toxicity occurs. [4] [6]
  • Administration: Tablets must be swallowed whole with water; they must not be split, chewed, or crushed. [4] [7] this compound can be taken with or without food. [4] [7] [6]
Dose Modification Protocol for Adverse Events

Management of adverse reactions (AR) may require treatment interruption, dose reduction, or permanent discontinuation. The recommended dose reduction level is from 150 mg twice daily to 100 mg twice daily. [6] Specific guidelines for common and serious ARs are provided below.

Table 2: Dose Modification Guidelines for Management of Adverse Reactions

Adverse Reaction Severity Recommended Dosage Modification
Diarrhea Grade 3 or 4 (persisting ≥3 days despite maximal medical therapy) Withhold until resolves to ≤Grade 1/baseline, then restart at 100 mg twice daily. [6]
Hepatotoxicity Grade 2 (ALT/AST ≥3-5 x ULN) Withhold until <3 x ULN or baseline, then restart at 100 mg twice daily. [6]
Grade 3 or 4 (ALT/AST >5 x ULN) Permanently discontinue. [6]
Hypophosphatemia Grade 3 or 4 (persisting ≥3 days despite maximal replacement therapy) Withhold until resolves to ≤Grade 1/baseline, then restart at 100 mg twice daily. [6]
Hypokalemia Grade 3 or 4 (despite maximal replacement therapy) Withhold until resolves to ≤Grade 1/baseline, then restart at 100 mg twice daily. [6]
Other ARs Severe, life-threatening, or persistent intolerable Grade 2 Withhold until resolves to ≤Grade 1/baseline. Consider restarting at 100 mg twice daily after benefit-risk assessment. Permanently discontinue if severe/life-threatening AR recurs upon rechallenge. [6]
Handling of Missed Doses or Vomiting
  • Missed Dose: If a dose is missed, it should be taken as soon as it is remembered. However, if it is almost time for the next scheduled dose, the missed dose should be skipped and the regular dosing schedule resumed. Double doses should not be taken to make up for a missed one. [4]
  • Vomiting: If vomiting occurs after taking a dose, the patient should not take an additional dose. They should continue with the next scheduled dose. [4] [7]

Critical Food and Drug Interactions

Food Interactions

A major food interaction exists with this compound. Concomitant consumption should be avoided with the following:

  • Grapefruit and Grapefruit Juice
  • Seville Oranges (often used in marmalades)
  • Starfruit [8] [4]

These fruits contain compounds that can significantly inhibit the cytochrome P450 enzyme CYP3A4 in the gut. [8] Since this compound is primarily metabolized by CYP3A4, concurrent use can lead to increased systemic exposure and elevated blood levels of the drug, thereby increasing the risk and/or severity of side effects. [8] [7]

Drug-Drug Interactions

This compound has a high potential for pharmacokinetic interactions, with 350 known drug interactions. [8] Key interaction management protocols are outlined below.

Table 3: Management of Common Drug-Drug Interactions

Interacting Drug Class/Agent Mechanism of Interaction Recommended Management Protocol

| Strong CYP3A4 Inhibitors (e.g., itraconazole, clarithromycin) | Increased this compound exposure, elevating toxicity risk. | Avoid concomitant use. If short-term use is unavoidable, monitor closely for adverse reactions. [8] | | Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's Wort) | Decreased this compound exposure, reducing efficacy. | Avoid concomitant use. [4] [6] | | Acid-Reducing Agents | | | | • Proton Pump Inhibitors (e.g., omeprazole) • H2 Receptor Blockers (e.g., famotidine) | Potential reduction in this compound solubility and absorption in the elevated gastric pH environment. | Avoid concomitant use. [7] | | • Antacids (e.g., Maalox, Tums) | | Administer antacids 2 hours before or 2 hours after this compound. [4] [6] |

Safety and Monitoring Protocols

Pretreatment Screening and Baseline Assessments

Prior to initiating therapy, the following assessments are mandatory:

  • Dermatologic Evaluation: To screen for pre-existing non-melanoma skin cancers. [6]
  • Pregnancy Test: Verify pregnancy status in all females of reproductive potential. [6]
  • Clinical Laboratory Tests:
    • Comprehensive Metabolic Panel (including Liver Function Tests ALT/AST, and electrolytes Potassium and Phosphate)
    • Renal Function Tests
  • Patient Counseling: Discuss potential risks, including diarrhea management, ovarian toxicity, hepatotoxicity, and the necessity of effective contraception. [4] [6]
Monitoring Schedule and Management During Treatment

Robust monitoring is essential for the safe administration of this compound. The following protocol should be implemented.

Table 4: Ongoing Monitoring Schedule and Management Strategies

Parameter Monitoring Frequency Management and Intervention Strategies
Diarrhea Continuously advise patient to report. Provide prophylactic antidiarrheal medications (e.g., loperamide). Ensure hydration. Implement dose modification for severe/persistent cases (see Table 2). [4] [6]
Hepatotoxicity (ALT/AST) Regularly; frequency per clinical guidance. Monitor LFTs. Implement dose modification for elevations (see Table 2). [6]
Electrolytes (Phosphate, Potassium) Regularly; frequency per clinical guidance. Monitor levels. Provide supplementation as necessary. Implement dose modification for persistent/severe deficiency despite supplementation (see Table 2). [6]
Ovarian Function Monitor for menstrual cycle changes and symptoms of estrogen deficiency (e.g., hot flashes). [6] Counsel patients on potential for ovarian toxicity and impaired fertility. Effects may be reversible upon discontinuation. [4] [6]
Dermatologic Toxicity (Non-melanoma skin cancer) Routine evaluations during treatment. Perform regular skin exams. Manage any lesions as clinically indicated. [6]
Pregnancy Prevention Throughout treatment and for 1 week after final dose. Ensure use of effective contraception in patients of reproductive potential, both male and female. [4]

Conclusion

This compound represents a landmark advancement in the management of desmoid tumors, offering a targeted therapeutic option with proven efficacy in reducing tumor burden and improving patient quality of life. Successful application in clinical and research settings requires strict adherence to its administration guidelines, vigilant management of significant food and drug interactions, and a proactive monitoring protocol for its characteristic safety profile. The detailed notes and structured protocols provided herein are designed to support researchers and clinicians in optimizing the use of this agent, thereby ensuring both patient safety and therapeutic efficacy.

References

Managing nirogacestat adverse events ovarian toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Ovarian Toxicity Profile & Resolution Data

The quantitative data on the incidence and resolution of ovarian toxicity from the phase 3 DeFi trial are summarized in the table below.

Parameter Findings from the DeFi Trial
Incidence in FORP 75% (27/36) with nirogacestat vs. 0% (0/37) with placebo [1]
Common Manifestations Irregular menstruation, perimenopausal symptoms (hot flashes, night sweats), and/or abnormal reproductive hormone levels [1] [2] [3]
Overall Resolution Rate 78% (21/27) of cases resolved [1]
Median Toxicity Duration 19.1 weeks [1]
Resolution After Stopping Treatment 100% (11/11); all patients who discontinued this compound had resolution [1]
Resolution On Continued Treatment 71% (10/14) of patients with ongoing treatment had resolution [1]
Proposed Mechanism Off-target suppression of NOTCH signaling, which is involved in ovarian follicle maturation [4]

Recommended Monitoring & Assessment Protocols

For consistent assessment in clinical trials, a multi-faceted approach is recommended. The workflow for monitoring and managing ovarian toxicity is outlined in the following diagram:

Start Baseline Assessment (Premenopausal Adults) A Clinical Symptom Check (Menstrual diary, hot flashes, night sweats) Start->A B Biomarker Measurement (FSH, LH, Estradiol, AMH) Start->B C Initiate this compound Treatment A->C B->C D Regular On-Treatment Monitoring (Symptoms and Biomarkers) C->D E Ovarian Toxicity Detected? D->E F Continue Monitoring per Protocol E->F No G Manage & Document Event (Dose modification may be considered) E->G Yes F->D H Follow-Up for Resolution (Continues post-treatment if needed) G->H

Methodology Details:

  • Patient Population: The assessment is critical for all premenopausal, post-pubertal patients with ovaries enrolled in relevant trials [5].
  • Clinical Measures: Monitor for changes in menstrual cycle regularity and symptoms of estrogen deficiency like hot flashes, night sweats, and vaginal dryness [2] [3]. Using a menstrual diary is recommended for accurate tracking [6].
  • Biomarker Assessment: Key hormones to track include Follicle-Stimulating Hormone (FSH), luteinizing hormone (LH), estradiol, and Anti-Müllerian Hormone (AMH) [5] [6]. Resolution of ovarian toxicity can be defined by the return of FSH to within normal limits (WNL; ≤20.4 mIU/mL) and the resumption of menses [1].
  • Assessment Timeline: Collect measures at baseline and at 12–24 months after cessation of the anticancer agent, as a minimum. Additional timepoints should align with the trial schedule [5].

Frequently Asked Questions for Technical Support

Q1: Is the ovarian toxicity caused by this compound permanent? Current evidence suggests it is most often transient. In the DeFi trial, all patients who stopped treatment due to ovarian toxicity or other reasons saw their ovarian function return to normal [1]. A majority of patients also experienced resolution even while continuing the drug [1] [6].

Q2: How should I counsel a premenopausal patient or a study participant about the fertility implications of this toxicity?

  • Discuss the Risk: Inform them that this compound treatment carries a high probability of temporary ovarian dysfunction, which can manifest as irregular periods or menopausal symptoms and may impact fertility [1] [3].
  • Highlight Reversibility: Emphasize that this effect is reversible in most cases, especially upon discontinuation of the drug [4] [6].
  • Recommend Contraception: Strongly advise the use of effective contraception during treatment and for at least 1 week after the last dose, as the drug can cause fetal harm [2] [3].

Q3: What is the recommended management strategy if a participant develops significant ovarian toxicity?

  • For most cases: Continue monitoring, as toxicity may resolve on its own without intervention [1].
  • For persistent or severe cases: Consider temporary treatment interruption or dose modification. The protocol allows for withholding the drug until toxicity resolves to baseline or Grade ≤1 [2].
  • Long-term data: Note that while infrequent, some patients with resolved toxicity may experience a recurrence with continued long-term therapy (years 3-4) [7].

References

Nirogacestat-Induced Hypophosphatemia: Incidence & Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Hypophosphatemia is a frequent and characteristic adverse reaction to nirogacestat.

  • High Incidence: In the pivotal Phase 3 DeFi trial, 42% of patients treated with this compound developed hypophosphatemia [1]. Other studies report even higher incidences; one phase 2 trial noted hypophosphatemia in 76% of patients (with 62% being Grade 3) [1].
  • Clinical Significance: This effect is considered a class effect of gamma secretase inhibitors, not unique to this compound [1].
  • Proposed Mechanism: The exact mechanism is not fully understood. Early research suggests it may be linked to renal phosphate wasting, potentially mediated by the drug's effect on factors like fibroblast growth factor 23 (FGF-23), which regulates phosphate homeostasis [1] [2].

Routine monitoring is essential for all patients receiving this compound therapy. The following table outlines the standard monitoring protocol based on manufacturer recommendations and clinical guidelines [3] [4] [5].

Monitoring Aspect Recommended Action
Frequency Monitor phosphate levels regularly during treatment [3] [5].
Dosage Modification Modify this compound dosage based on severity and persistence of low phosphate levels [3] [4].
Supplementation Administer phosphate supplements as necessary [3] [5].

Management Protocol & Dosage Modification

For researchers designing clinical trials or managing patients on this compound, adherence to a predefined management protocol is critical. The following workflow, based on the official prescribing information, provides a clear pathway for addressing hypophosphatemia [3] [4].

Start Monitor Phosphate Levels Regularly CheckSeverity Check for Grade 3/4 Hypophosphatemia Start->CheckSeverity Persistent Hypophosphatemia persists for ≥3 days despite maximal replacement therapy? CheckSeverity->Persistent Withhold WITHHOLD this compound Persistent->Withhold Yes Continue CONTINUE Monitoring Persistent->Continue No Resolved Level resolved to Grade ≤1 or baseline? Withhold->Resolved Restart RESTART this compound at 100 mg twice daily Resolved->Restart Yes Restart->Continue

Guide for Researchers: Key Considerations & FAQs

For scientists and drug development professionals, here are the critical FAQs and experimental insights.

Q1: What is the proposed mechanism behind this compound-induced hypophosphatemia? While not definitively proven, current evidence points toward renal phosphate wasting [1]. Research suggests investigating the role of FGF-23, a phosphaturic hormone. It is hypothesized that this compound may increase FGF-23 activity, which in turn suppresses renal phosphate reabsorption by downregulating sodium-phosphate cotransporters (e.g., NaPi-2a) in the kidney, leading to excessive phosphate loss in the urine [1].

Q2: What are the key clinical parameters to track in a study? Beyond serum phosphate levels, your experimental protocols should include monitoring of:

  • Serum potassium: Hypokalemia is another common electrolyte abnormality reported in 22% of patients [4] [5].
  • Renal function: To assess the kidney's handling of electrolytes.
  • Urine phosphate excretion: Measuring fractional excretion of phosphate (FEPO4) can help confirm renal wasting as the underlying cause [1].
  • Parathyroid hormone (PTH) and FGF-23 levels: These mechanistic studies are valuable for understanding the precise pathway of toxicity [1].

Q3: How should phosphate supplementation be managed in a clinical trial protocol? The prescribing information recommends maximal replacement therapy before implementing a dose reduction [3] [4]. The specific agents, dosing regimens, and schedules for phosphate and potassium supplementation should be detailed in the study protocol. The management goal is to maintain electrolyte levels within a safe range, allowing patients to continue the antineoplastic treatment for as long as clinically beneficial.

References

Reducing nirogacestat gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Characteristics of GI Side Effects

The table below summarizes the key GI adverse event data from the pivotal Phase 3 DeFi trial [1] [2] [3]:

Adverse Event Incidence in Clinical Trial Time to Onset (Median) Severity (Grade 3)
Diarrhea 84% of patients [1] [2] [3] 9 days (Range: 2 - 434 days) [1] [3] 16% of patients [1] [2] [3]
Nausea 54% of patients [3] Not Specified Not Specified
Abdominal Pain 22% of patients [3] Not Specified Not Specified
Stomatitis 39% of patients [3] Not Specified Not Specified

Clinical Management & Dose Modification Protocol

Based on the official prescribing information and clinical trial design, the following protocols are recommended for managing GI toxicity [1] [2].

Proactive Monitoring and Supportive Care
  • Antidiarrheal Prophylaxis/Therapy: Monitor patients and manage diarrhea using antidiarrheal medications. The protocol should specify the type and schedule of antidiarrheals to be used [1] [2] [3].
  • Hydration Status: Actively monitor for and manage dehydration, a key risk with diarrhea [4].
  • Patient Reporting: Utilize patient-reported outcome (PRO) tools, such as the GODDESS desmoid-specific symptom scale, to accurately capture symptom frequency and severity [5].
Dose Modification Guidelines for Diarrhea

Adhere to the following protocol for diarrhea that persists despite maximal medical therapy [1] [2]:

G Start Diarrhea (Grade 3/4) persisting ≥3 days Decision Withhold Nirogacestat Start->Decision Action1 Manage with maximal medical therapy Decision->Action1 Check Resolved to Grade ≤1 or baseline? Action1->Check Action2 Permanently discontinue for recurrence upon rechallenge Check->Action2 No, or recurrence Restart Restart at reduced dose 100 mg twice daily Check->Restart Yes

Proposed Mechanism Linking GI Toxicity to this compound

The GI side effects are likely mechanism-based. This compound is a gamma-secretase inhibitor that blocks proteolytic activation of the Notch receptor [5] [6]. The Notch signaling pathway plays a critical role in cell fate determination, proliferation, and differentiation within the gastrointestinal crypt epithelium [5]. Inhibition of Notch signaling can disrupt the normal homeostasis and regenerative capacity of the gut lining, leading to the observed diarrheal phenotype. This mechanism is consistent with GI toxicity seen with other gamma-secretase inhibitors [5].

G This compound This compound GS Gamma Secretase (GS) This compound->GS Inhibits GITraft GITraft This compound->GITraft Leads to NICD Notch Intracellular Domain (NICD) GS->NICD Cleaves Notch Receptor TargetGenes Transcription of Target Genes (Cell Proliferation, Differentiation) NICD->TargetGenes Activates GITract Disrupted GI Crypt Homeostasis TargetGenes->GITract Maintains

Key Considerations for Clinical Development

  • High Incidence is Expected: The high rate of diarrhea (84%) suggests it is a common, on-target effect rather than an idiosyncratic reaction, which should be factored into clinical trial planning and patient informed consent [1] [7].
  • Early Onset: The median time to first event is 9 days, indicating that monitoring and supportive care interventions should be emphasized from the very start of treatment [1].
  • Manageability: Despite the high incidence, the clinical trial demonstrated that the side effect could be managed with protocol-specified interventions, allowing most patients to continue therapy [7].

References

Nirogacestat hepatotoxicity liver enzyme monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Profile & Monitoring Protocol

The table below summarizes the key hepatotoxicity findings from the phase 3 DeFi trial and the recommended monitoring protocol [1] [2] [3].

Aspect Details
Incidence (ALT/AST Elevations) ~30-33% of patients in clinical trials [1] [2] [4]
Grade 3+ Severity ALT: 6%; AST: 2.9% (Grade 3 defined as >5x ULN) [1] [2]
Monitoring Frequency Monitor liver function tests (LFTs) regularly during treatment [1] [2] [4]
Key Tests ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) [1] [2]

The established dosage modification protocol for managing hepatotoxicity is outlined below [4].

Hepatotoxicity Severity Dosage Modification

| Grade 2 (ALT/AST ≥3-5 x ULN) | Withhold nirogacestat until resolution to <3 x ULN or baseline. Restart at 100 mg twice daily. | | Grade 3 or 4 (ALT/AST >5 x ULN) | Permanently discontinue this compound. |

Mechanism of Action & Hepatotoxicity Context

Understanding this compound's mechanism provides context for its safety profile. The diagram below illustrates the signaling pathways it inhibits.

G GammaSecretase Gamma Secretase Enzyme Notch Notch Receptor GammaSecretase->Notch Cleaves BCMA Membrane-bound BCMA GammaSecretase->BCMA Cleaves NICD Notch Intracellular Domain (NICD) Notch->NICD sBCMA Soluble BCMA (sBCMA) BCMA->sBCMA TumorGrowth Tumor Growth Promotion NICD->TumorGrowth MyelomaTherapy Interference with BCMA-directed Therapies sBCMA->MyelomaTherapy

This compound is an oral, selective gamma secretase inhibitor [1] [5]. The gamma secretase enzyme cleaves multiple transmembrane proteins, including the Notch receptor. Dysregulated Notch signaling is implicated in the growth of desmoid tumors and other cancers [1] [5]. By inhibiting gamma secretase, this compound blocks Notch activation, thereby slowing tumor growth [6].

This mechanism is also relevant in multiple myeloma, where gamma secretase cleaves B-cell Maturation Antigen (BCMA) from the surface of myeloma cells. This compound preserves membrane-bound BCMA, potentially enhancing the activity of BCMA-directed therapies [1].

Frequently Asked Questions (FAQs)

What is the long-term hepatotoxicity profile of this compound?

Long-term data from the DeFi trial shows that the frequency and severity of most adverse events, including liver enzyme elevations, decreased after the first year of treatment. This suggests that the risk of new hepatotoxicity events emerging with prolonged therapy is low, supporting its use for sustained treatment [3].

Are there specific populations at higher risk for hepatotoxicity?

The manufacturer's prescribing information does not specify increased risk for patients with pre-existing hepatic impairment. However, general drug development literature highlights that older patients may be more susceptible to drug-induced liver injury (DILI) due to polypharmacy and age-related declines in physiological function [7]. It is prudent to exercise heightened vigilance in such populations.

How should other concomitant medications be managed?

This compound has important drug-drug interactions [1] [6] [2]:

  • CYP3A Inhibitors/Inducers: Avoid concomitant use with strong or moderate CYP3A inhibitors (e.g., ketoconazole, clarithromycin, grapefruit products) and inducers (e.g., rifampin).
  • Gastric Acid Reducers: Avoid concomitant use with proton pump inhibitors and H2 blockers. If needed, antacids can be used by staggering administration (take this compound 2 hours before or 2 hours after an antacid).

References

Nirogacestat dose reduction strategies TEAE management

Author: Smolecule Technical Support Team. Date: February 2026

TEAE Management & Dose Modification Guidelines

The following table summarizes the management strategies for common TEAEs and the corresponding dose modification protocol as guided by the prescribing information [1].

Adverse Event Recommended Management Strategies Dose Modification
Diarrhea Manage with antidiarrheal medications (e.g., loperamide) [1]. Grade 3 or higher: Withhold dose until recovery to ≤ Grade 1, then resume at a reduced dose [1].
Ovarian Toxicity Monitor for menstrual irregularity, symptoms of estrogen deficiency (hot flashes, night sweats) [1]. Inform patients of potential risk to fertility before treatment [1]. Not specified in available data. Management may involve clinical monitoring and consultation.
Hypophosphatemia Monitor phosphate levels regularly; provide phosphate supplements as necessary [1] [2]. Grade 3 (>2.0 - 4.0 mg/dL): Withhold dose until recovery to ≤ Grade 1, then resume at a reduced dose [1].
Hepatotoxicity Monitor liver function tests (ALT/AST) regularly [1]. Grade 3 (ALT/AST >5.0 - 20.0 x ULN): Withhold dose until recovery to baseline grade, then resume at a reduced dose [1].
Non-Melanoma Skin Cancer Perform dermatologic evaluations before initiation and routinely during treatment [1]. No dose modification specified. All reported cases were successfully excised without requiring treatment discontinuation [3].
Rash / Skin Disorders Supportive care; most events were low grade [2]. Not specified in available data.

Long-Term Safety & TEAE Profile

Long-term follow-up data from the Phase 3 DeFi trial provides critical context for the frequency and evolution of TEAEs over time [4] [3] [1]. The safety population for these analyses included 69 patients with a median exposure duration of 33.6 months [4] [3].

  • TEAE Trends Over Time: The majority of TEAEs were Grade 1 or 2 in severity and predominantly reported during the first year of treatment [4]. The incidence and severity of frequently reported TEAEs decreased in subsequent years of treatment [3] [1].
  • Dose Reductions and Discontinuations:
    • Since the primary analysis, 5 additional patients required a dose reduction due to TEAEs [4].
    • No dose reductions occurred after Year 3 of treatment [4].
    • Between Years 2 and 4, 4 patients discontinued treatment due to TEAEs [4].
  • Most Common TEAEs: The most frequently observed TEAEs included diarrhea, nausea, fatigue, hypophosphatemia, rash, and ovarian toxicity [4] [3] [1].

Mechanism of Action & Clinical Workflow

Understanding the drug's mechanism is key for researchers. The following diagram illustrates how nirogacestat, a gamma-secretase (GS) inhibitor, targets the Notch signaling pathway to achieve its therapeutic effect in desmoid tumors [5] [2].

G This compound This compound Gamma-Secretase\nComplex Gamma-Secretase Complex This compound->Gamma-Secretase\nComplex  Inhibits Notch Receptor\nCleavage Notch Receptor Cleavage Gamma-Secretase\nComplex->Notch Receptor\nCleavage  Blocks Notch Intracellular\nDomain (NICD) Notch Intracellular Domain (NICD) Notch Receptor\nCleavage->Notch Intracellular\nDomain (NICD)  Prevents Transcription of\nTarget Genes Transcription of Target Genes Notch Intracellular\nDomain (NICD)->Transcription of\nTarget Genes  No Activation Cell Proliferation &\nSurvival Cell Proliferation & Survival Transcription of\nTarget Genes->Cell Proliferation &\nSurvival  Reduced

The clinical development and safety management workflow is summarized below:

G Patient Eligibility\n(Progressing Desmoid Tumor) Patient Eligibility (Progressing Desmoid Tumor) Initiate Treatment\n(150 mg BID) Initiate Treatment (150 mg BID) Patient Eligibility\n(Progressing Desmoid Tumor)->Initiate Treatment\n(150 mg BID) Routine Monitoring\n(LFTs, Electrolytes, Dermatology) Routine Monitoring (LFTs, Electrolytes, Dermatology) Initiate Treatment\n(150 mg BID)->Routine Monitoring\n(LFTs, Electrolytes, Dermatology)  Continuous 28-day Cycles AE Occurs AE Occurs Routine Monitoring\n(LFTs, Electrolytes, Dermatology)->AE Occurs  If present Manage with Supportive Care Manage with Supportive Care AE Occurs->Manage with Supportive Care  For Grade 1-2 AEs Withhold Dose & Monitor\nfor Recovery Withhold Dose & Monitor for Recovery AE Occurs->Withhold Dose & Monitor\nfor Recovery  For Grade 3+ AEs (per guidelines) Resume at\nReduced Dose Resume at Reduced Dose Withhold Dose & Monitor\nfor Recovery->Resume at\nReduced Dose

Critical Pre-Treatment & Monitoring Considerations

  • Baseline Assessments: Prior to initiating therapy, conduct the following [1]:
    • Dermatologic evaluation to establish a baseline skin health status.
    • Clinical chemistry panels to assess liver function and phosphate/potassium levels.
    • Patient counseling for females of reproductive potential regarding the risk of ovarian toxicity.
  • Drug Interactions: Concomitant use of this compound with strong or moderate CYP3A inhibitors or inducers should be avoided. Concomitant use with proton pump inhibitors or H2 blockers is also not recommended [1].

The long-term data from the DeFi trial confirms that with proactive monitoring and management, the safety profile of this compound is consistent and manageable, supporting its continued use in eligible patients [4] [3].

References

Nirogacestat photopsia adverse event management

Author: Smolecule Technical Support Team. Date: February 2026

Photopsia Incidence and Signal Strength

The table below summarizes key pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) regarding nirogacestat and photopsia [1].

Parameter Finding
Reporting Odds Ratio (ROR) 91.19
95% Confidence Interval (CI) 54.41 - 152.83
Signal Strength High (ROR lower bound > 2)
Overall AE Profile Majority (89.78%) non-serious; most common: diarrhea, nausea, fatigue [1].

Proposed Mechanism and Experimental Assessment

The underlying mechanism of this compound-associated photopsia is not yet fully characterized. However, the diagram below illustrates a hypothesis based on established principles of drug-induced photosensitivity and the drug's properties [2] [3].

G This compound This compound Photoexcitation Drug Photoexcitation & Photoconversion This compound->Photoexcitation UV_Vis_Radiation UV-Vis Radiation UV_Vis_Radiation->Photoexcitation OxidativeStress Oxidative Stress (ROS Generation) Photoexcitation->OxidativeStress CellularDamage Cellular Damage in Retinal/Pigment Epithelium OxidativeStress->CellularDamage Photopsia Clinical Symptom: Photopsia CellularDamage->Photopsia

Mechanism Hypothesis: The proposed mechanism for this compound-associated photopsia is phototoxicity [2]. This compound's chemical structure allows it to absorb ultraviolet and visible light (290-700 nm), becoming photoexcited. This excited-state molecule can then transfer energy to cellular components, generating reactive oxygen species (ROS) that cause damage to light-exposed tissues like the retinal pigment epithelium, manifesting as photopsia [2].

Experimental Assessment Protocol:

  • In Vitro 3T3 NRU Phototoxicity Test: This is the standard initial assay recommended by ICH guidelines to identify phototoxic potential [2].
    • Method: Compare the cytotoxicity of this compound on Balb/c 3T3 mouse fibroblast cells with and without exposure to a non-cytotoxic dose of UVA/visible light. Cytotoxicity is measured via Neutral Red Uptake (NRU).
    • Result Interpretation: A photo-effect of > 20% (i.e., significant increase in cytotoxicity in irradiated cells) indicates a positive phototoxic potential.

Clinical Management and Monitoring Recommendations

For patients undergoing this compound treatment, the following clinical management strategy is recommended.

G Start Patient Reports Visual Symptoms (e.g., flashes) Step1 Comprehensive Ophthalmologic Evaluation Start->Step1 Step2 Symptom Severity Assessment Step1->Step2 Step3a Grade 1 (Mild, transient) Step2->Step3a Step3b Grade 2 (Moderate, tolerable) Step2->Step3b Step3c Grade 3/4 (Severe, intolerable, or vision-threatening) Step2->Step3c Step4a Continue this compound. Counsel on sun protection. Monitor. Step3a->Step4a Step4b Withhold this compound until symptoms improve to Grade ≤1. Step3b->Step4b Step4c Permanently discontinue This compound. Step3c->Step4c Step5 Resume at reduced dose of 100 mg twice daily. Step4b->Step5

Proactive Monitoring and Counseling:

  • Pre-treatment & Routine Counseling: Advise patients that photopsia is a potential side effect. Recommend protective measures against high-energy visible light [2].
  • Dosage Modification Framework: While not explicitly detailed in prescribing information for photopsia, the general principle for managing persistent intolerable Grade 2 adverse events is to withhold the drug until resolution to Grade ≤1, then restart at a reduced dose of 100 mg twice daily [4] [5]. Severe or life-threatening reactions warrant permanent discontinuation.

Key Takeaways for Professionals

  • Signal Validation: Pharmacovigilance data confirms a significant safety signal for photopsia with this compound, warranting attention [1].
  • Mechanism Insight: The adverse event is likely mediated by a phototoxic reaction, not directly related to this compound's primary gamma-secretase mechanism of action [2] [3].
  • Proactive Management: Implement proactive patient counseling and establish monitoring protocols for visual symptoms. Adhere to a defined dose modification and discontinuation framework based on symptom severity [4] [5].

References

Long-Term Safety Profile & Management (DeFi Trial)

Author: Smolecule Technical Support Team. Date: February 2026

The phase 3 DeFi trial demonstrated that with long-term use of Nirogacestat (median exposure of 33.6 months), the frequency and severity of most Treatment-Emergent Adverse Events (TEAEs) decreased after the first year of treatment. Discontinuations due to TEAEs were infrequent, with only four additional patients discontinuing treatment between years 2 and 4 of the study [1] [2].

The table below summarizes the key TEAEs and their management strategies based on the trial findings.

Adverse Event Incidence & Temporal Pattern Management & Monitoring Recommendations
Gastrointestinal (Diarrhea, Nausea) Most frequent in Year 1 (Diarrhea: 48%; Nausea: 45%); incidence and severity declined substantially over time [2]. Provide standard supportive care (e.g., anti-diarrheals, anti-emetics). Most events are manageable and do not require treatment discontinuation.
Ovarian Toxicity Common in Year 1 (38%); may recur in a small number of patients after initial resolution [2]. Monitor reproductive hormone levels (e.g., AMH, estradiol, FSH) and for symptoms of ovarian dysfunction at baseline and periodically during treatment.
Skin Toxicity (Non-Melanoma Skin Cancer - NMSC) 5 cases reported over the entire study period (Squamous Cell Carcinoma & Basal Cell Carcinoma) [2]. Conduct dermatologic evaluations prior to initiation and periodically during treatment. All reported cases were successfully excised.
Metabolic (Hypophosphatemia) Frequent in Year 1 (29%); decreased over time [2]. Monitor serum phosphate levels periodically. Manage with phosphate supplementation as needed.
Other Common TEAEs (Fatigue, Headache) Frequent in Year 1 (Fatigue: 32%; Headache: 23%); decreased over time [2]. Provide symptomatic management. These events are typically grade 1/2 in severity.

Safety Monitoring Protocol Workflow

The following diagram outlines a recommended safety monitoring protocol derived from the DeFi trial, providing a visual workflow for managing patients on long-term this compound therapy.

cluster_pre_treatment Pre-Treatment Baseline Assessments Start Patient on Long-Term This compound BaseDerm Dermatologic Evaluation Start->BaseDerm BaseOvarian Ovarian Function Tests (AMH, FSH, Estradiol) Start->BaseOvarian BaseLabs Serum Phosphate Levels Start->BaseLabs OngoingMonitor Ongoing Monitoring During Treatment BaseDerm->OngoingMonitor BaseOvarian->OngoingMonitor BaseLabs->OngoingMonitor GI Gastrointestinal Events (Diarrhea, Nausea) OngoingMonitor->GI Ovarian Ovarian Toxicity Event OngoingMonitor->Ovarian Skin Non-Melanoma Skin Cancer OngoingMonitor->Skin Phos Hypophosphatemia OngoingMonitor->Phos ManageGI Provide Supportive Care (Anti-diarrheals, Anti-emetics) GI->ManageGI MonitorOvarian Monitor Hormone Levels and Symptoms Ovarian->MonitorOvarian ManageSkin Dermatologic Excision Continue Treatment Skin->ManageSkin ManagePhos Phosphate Supplementation Phos->ManagePhos

Frequently Asked Questions for Researchers

Q1: How does the safety profile of this compound change over extended treatment periods? The incidence and severity of most TEAEs are highest during the first year of treatment and decline substantially thereafter. The long-term data shows that the safety profile remains consistent with the primary analysis, with no new safety signals identified with extended exposure. This supports the manageability of the drug's safety profile for chronic administration [1] [2].

Q2: What is the recommended management strategy for gastrointestinal adverse events? Diarrhea and nausea are common but typically grade 1/2 in severity. The recommended approach is proactive and symptomatic management with standard anti-diarrheal and anti-emetic medications. These events rarely lead to treatment discontinuation [2].

Q3: What specific monitoring is required for ovarian toxicity? It is critical to monitor markers of ovarian function at baseline and periodically during treatment. This includes Anti-Müllerian Hormone (AMH), estradiol, and follicle-stimulating hormone (FSH). Be aware that while events may resolve, there is a potential for recurrence, necessitating ongoing monitoring even after an initial event [2].

Q4: How should the risk of non-melanoma skin cancer (NMSC) be managed? Prior to treatment initiation, conduct a thorough dermatologic evaluation. This should be repeated periodically throughout the treatment course. Identified risk factors include prior radiation exposure, White race, older age, and a history of significant sun exposure. All NMSC cases in the DeFi trial were successfully managed with local excision without requiring discontinuation of this compound [2].

This compound Mechanism of Action

This diagram illustrates the proposed mechanism of action of this compound as a gamma-secretase inhibitor, which inhibits the NOTCH signaling pathway, a key driver in desmoid tumor growth [3] [4].

NotchProtein Transmembrane NOTCH Protein GammaSecretase Gamma Secretase Complex NotchProtein->GammaSecretase Proteolytic Cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD This compound This compound (GSI) This compound->GammaSecretase Inhibition TargetGenes Translocation to Nucleus & Activation of Target Genes NICD->TargetGenes TumorGrowth Desmoid Tumor Cell Proliferation & Survival TargetGenes->TumorGrowth

References

Nirogacestat vs placebo DeFi phase 3 trial results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Overview

Outcome Measure Nirogacestat Placebo Statistical Significance
Median Progression-Free Survival (PFS) Not Reached [1] [2] 15.1 months [3] [4] HR: 0.29 (95% CI 0.15-0.55); p < 0.001 [3] [4]

| Objective Response Rate (ORR) | 41% (Primary) [3] [4] 45.7% (Long-term, up to 4 yrs) [1] [2] | 8% [3] [4] | p < 0.001 [3] [4] | | Complete Response (CR) Rate | 7% (Primary) [3] 11.4% (Long-term) [2] | 0% [3] | Information not provided in search results | | Median Time to Response | 5.6 months [3] [4] | 11.1 months [3] [4] | Information not provided in search results |

Common Adverse Events (Any Grade) This compound (%) Placebo (%)
Diarrhea 84 [3] [4] 35 [3] [4]
Nausea 54 [3] [4] 39 [3] [4]
Fatigue 51 [3] [4] 36 [3] [4]
Hypophosphatemia 42 [3] 7 [3]
Maculopapular Rash 32 [3] 6 [3]

Experimental Methodology

The following details the design of the DeFi trial, a pivotal global, double-blind, placebo-controlled phase 3 study [3] [4] [2].

  • Trial Registration: The trial is registered on ClinicalTrials.gov as NCT03785964 [1].
  • Patient Population: The study enrolled 142 adult patients (aged 18+) with histologically confirmed, progressing desmoid tumors. Patients were either treatment-naive and not amenable to surgery, or had refractory/recurrent disease after at least one prior therapy. "Progressing" was defined as a ≥20% increase in tumor size by RECIST v1.1 within 12 months of screening [3] [2].
  • Study Design & Dosing: Patients were randomly assigned in a 1:1 ratio to receive either 150 mg of oral this compound or a matching placebo, twice daily in continuous 28-day cycles [3] [2]. The trial included a double-blind (DB) phase, followed by an optional open-label extension (OLE) phase where eligible patients, including those from the placebo group who experienced disease progression, could receive this compound [2].
  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by a Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [3] [4].
  • Key Secondary Endpoints: These included Objective Response Rate (ORR), duration of response, change in tumor volume, patient-reported outcomes (PROs) related to pain and quality of life, and safety/tolerability [3] [2].
  • Long-Term Analysis: The long-term efficacy and safety data (with a median exposure of 33.6 months) come from patients initially assigned to this compound who were followed through the final data cutoff of December 19, 2024 [1] [2].

Trial Design Workflow

The diagram below illustrates the patient journey and key design elements of the DeFi trial.

DefiTrialDesign DeFi Phase 3 Trial Design Flowchart Start Screening & Randomization (1:1) (N=142) GroupA This compound Arm (n=70) 150 mg BID Start->GroupA GroupB Placebo Arm (n=72) Start->GroupB Primary Primary Analysis (PFS, ORR, PROs) GroupA->Primary Double-Blind Phase GroupB->Primary OLE Open-Label Extension (OLE) (Eligible patients continue or switch to this compound) Primary->OLE LT Long-Term Follow-Up (Data cutoff: Dec 19, 2024) OLE->LT

Key Conclusions for Professionals

  • Sustained Efficacy: Long-term continuous treatment with this compound led to a deepening of responses, with the ORR increasing from 41% to 45.7% and complete response rates rising to 11.4% with up to four years of treatment [1] [2]. Most treatment-emergent adverse events were Grade 1 or 2, and their incidence and severity decreased over time [1] [2].
  • Patient-Reported Benefits: this compound provided significant and clinically meaningful improvements in patient-reported outcomes, including desmoid tumor-specific symptom severity, physical functioning, and overall health-related quality of life [3] [4].
  • Considerations for Use: The most frequent adverse events were gastrointestinal and skin-related. A notable finding is ovarian dysfunction, which was reported in 75% of women of childbearing potential; this resolved in 74% of affected patients [3] [4]. This highlights the need for fertility discussion and monitoring in premenopausal women.

References

Long-term Efficacy Outcomes of Nirogacestat (Up to 4 Years)

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Parameter Results at 1 Year Results at 4 Years Additional Details
Objective Response Rate (ORR) 34.3% (24/70 patients) [1] 45.7% (32/70 patients) [1] [2] [3] Includes Partial Responses (PRs): 34.3% (24/70) and Complete Responses (CRs): 11.4% (8/70) [1] [4].
Best Target Tumor Size Reduction Median -32.3% [5] [4] Median -75.8% (in patients completing ≥4 years) [5] [4] Tumor size reduction was continuous over the treatment period [5].
Progression-Free Survival (PFS) Not Reached (Median PFS) [1] Not Reached (Median PFS) [1] [3] Hazard Ratio (HR): 0.29 vs. placebo (95% CI, 0.15-0.55) [6]. No new progression/death events occurred after 2 years of treatment [1] [2].

Experimental Protocol & Trial Design

The long-term data was generated through a rigorous clinical trial design. Understanding the methodology is crucial for interpreting the results.

  • Trial Identifier: DeFi (NCT03785964) [1] [7] [5].
  • Study Type: Global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial [1] [5].
  • Patient Population: 142 adults with histologically confirmed, progressing desmoid tumors (≥20% growth within 12 months of screening) [1] [6]. Many patients were pretreated, with a median of two prior therapies [6].
  • Intervention: Patients were randomized to receive oral nirogacestat 150 mg or placebo twice daily in continuous 28-day cycles [1] [5].
  • Study Phases: The trial included an initial double-blind phase, followed by an open-label extension (OLE) phase. Patients initially assigned to this compound could continue treatment, and those on placebo who experienced progression could cross over to receive this compound [1] [2] [6].
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review [1] [5].
  • Key Secondary Endpoints: Objective Response Rate (ORR) by RECIST v1.1, patient-reported outcomes (PROs), and safety [1] [6] [5].
  • Data Cutoff: The final long-term analysis used a data cutoff of December 19, 2024, with a median treatment duration of 33.6 months [1] [3] [5].

Mechanism of Action & Signaling Pathway

This compound is an oral, selective, small molecule gamma-secretase inhibitor (GSI) [7] [8] [5]. Its activity in desmoid tumors is linked to the inhibition of the NOTCH signaling pathway. The following diagram illustrates this core mechanism.

G NotchProtein Notch Protein (Transmembrane Receptor) GammaSecretase Gamma Secretase (Enzyme Complex) NotchProtein->GammaSecretase Cleavage NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Releases TargetGenes Activation of Target Genes NICD->TargetGenes Translocates to Nucleus & Activates This compound This compound This compound->GammaSecretase Inhibits

The diagram shows that this compound inhibits the gamma secretase enzyme, which prevents the cleavage and release of the Notch Intracellular Domain (NICD). This, in turn, disrupts the activation of downstream genes involved in cell proliferation and survival, thereby controlling desmoid tumor growth [8].

Safety and Tolerability Profile

The long-term safety analysis indicates that the safety profile of this compound was consistent with the primary analysis and manageable over time [3] [5].

  • Adverse Event Pattern: Most treatment-emergent adverse events (TEAEs), such as diarrhea, nausea, and fatigue, were Grade 1 or 2 in severity and occurred predominantly during the first year of treatment. Their incidence and severity decreased substantially with continued therapy [1] [2] [5].
  • Ovarian Toxicity: Ovarian toxicity is a known effect of GSIs. In the DeFi trial, these events were generally manageable and reversible upon treatment discontinuation [6] [5].
  • Non-Melanoma Skin Cancers (NMSCs): A small number of cases (2.9% cutaneous squamous cell carcinoma, 1.4% basal cell carcinoma) were reported over the study period. All were successfully excised and did not lead to treatment discontinuation [1] [5]. Risk factors included prior radiation, older age, and significant sun exposure [1].
  • Dose Modifications: Dose reductions and discontinuations due to adverse events were infrequent, with no dose reductions occurring after year 3 of treatment [1] [2].

Conclusion and Research Context

For researchers and drug development professionals, these 4-year data from the DeFi trial provide strong evidence that long-term, continuous this compound treatment offers sustained and deepening efficacy with a stable and manageable safety profile. This supports its role as a viable long-term therapeutic strategy for patients with progressing desmoid tumors.

Several studies are ongoing to further investigate this compound, including a phase 4 study (NCT07176689) focusing on its effects on ovarian function in premenopausal women and a phase 2 study (NCT05879146) evaluating its safety and efficacy in a broader patient population [2].

References

Nirogacestat compared to sorafenib desmoid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Feature Nirogacestat (Ogsiveo) Sorafenib (Nexavar)
Drug Class Gamma secretase inhibitor (GSI) [1] [2] Tyrosine kinase inhibitor (TKI) [3]
Regulatory Status FDA-approved for desmoid tumors (Nov 2023) [4] [5] Used off-label; approved for other cancers (kidney, liver, thyroid) [6] [3]
Pivotal Trial Phase 3 DeFi trial (NCT03785964) [4] [7] Phase 3 Alliance A091105 trial (NCT02066181) [7]
Progression-Free Survival (PFS) Hazard Ratio (HR) HR: 0.29 (95% CI: 0.15-0.55); 71% reduction in risk of progression/death [4] [7] HR: 0.13 (95% CI: 0.05-0.31); 87% reduction in risk of progression/death [7]
Objective Response Rate (ORR) 41% (up to 45.7% with long-term treatment) [8] [4] 33% [9] [6]
Placebo Response 8% ORR [4] 20% ORR [6] [7]
Common Adverse Events (AEs) Diarrhea, rash, nausea, fatigue, stomatitis [5] Diarrhea, rash, hypertension, hand-foot skin reaction, fatigue [7]
Key Unique Toxicities Ovarian dysfunction (75% in premenopausal women; often reversible upon discontinuation), non-melanoma skin cancer, electrolyte abnormalities [9] [4] [5] Skin toxicity, hypertension [7]

Mechanism of Action and Experimental Protocols

The two drugs work through entirely different biological pathways, which underpins their distinct efficacy and safety profiles.

This compound: Gamma Secretase Inhibition

This compound is a selective gamma secretase (GS) inhibitor. The GS enzyme complex cleaves numerous transmembrane proteins, including Notch. Inhibiting GS prevents the proteolytic release of the Notch intracellular domain (NICD), which subsequently cannot translocate to the nucleus to activate target genes involved in cell proliferation and survival [1]. The relevance to desmoid tumors is linked to the crosstalk between the Notch and Wnt signaling pathways [1].

  • Key Experimental Protocol (DeFi Trial): The Phase 3 DeFi trial was a global, randomized, double-blind, placebo-controlled study [4] [5].
    • Patient Population: 142 adults with progressive desmoid tumors confirmed by RECIST criteria within the past year [7].
    • Intervention: this compound 150 mg orally twice daily vs. placebo in 28-day cycles [4] [7].
    • Primary Endpoint: Progression-free survival (PFS) [4].
    • Key Secondary Endpoints: Objective response rate (ORR) by RECIST 1.1, patient-reported outcomes (pain, symptom burden, quality of life) [4] [1].

This compound This compound GS Gamma Secretase (GS) This compound->GS Inhibits Notch Notch Protein GS->Notch Cleaves NICD Notch Intracellular Domain (NICD) Notch->NICD Nucleus Nucleus NICD->Nucleus Translocates to Proliferation Gene Transcription (Cell Proliferation & Survival) Nucleus->Proliferation

Sorafenib: Multi-Tyrosine Kinase Inhibition

Sorafenib is a multi-kinase inhibitor that blocks several tyrosine kinase proteins [3]. It is believed to work against desmoid tumors primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which disrupts tumor angiogenesis, effectively "starving" the tumor of blood supply [6] [10]. It may also target other pathways involved in tumor cell proliferation.

  • Key Experimental Protocol (Alliance A091105 Trial): This was a randomized, double-blind, placebo-controlled Phase 3 trial [7].
    • Patient Population: Patients with confirmed, advanced, and refractory desmoid tumors who were symptomatic or had progressive disease (≥10% growth within 6 months) [7].
    • Intervention: Sorafenib 400 mg orally once daily (a 50% lower dose than used in other cancers) vs. placebo [7].
    • Primary Endpoint: Progression-free survival (PFS) [7].
    • Unique Imaging Biomarker: The study also retrospectively assessed changes in MRI T2-weighted signal intensity, with a >30% decrease suggesting increased tumor fibrosis and loss of cellularity, which correlated with clinical benefit [10].

Sorafenib Sorafenib VEGFR VEGFR/PDGFR Sorafenib->VEGFR Inhibits Angiogenesis Angiogenesis Signaling VEGFR->Angiogenesis BloodVessels Tumor Blood Vessel Formation Angiogenesis->BloodVessels Starvation Reduced Blood Supply ('Starvation') BloodVessels->Starvation

Key Considerations for Clinical and Research Decisions

  • Trial Design and Cross-Trial Comparisons: A direct, head-to-head comparison between the two drugs does not exist [2]. The DeFi trial for this compound required RECIST progression for enrollment, while the sorafenib trial included symptomatic patients or those with minor progression, potentially enrolling patients at different disease stages [9] [7]. The higher placebo response rate in the sorafenib trial (20% vs. 8%) highlights the unpredictable nature of desmoid tumors and the challenge of comparing outcomes across trials [6] [7].

  • Toxicity Profile is a Critical Differentiator: The choice of therapy may heavily depend on patient-specific factors due to the distinct toxicity profiles. This compound's ovarian toxicity is a significant consideration for managing premenopausal women, though data suggests it is often reversible [9] [7]. Conversely, sorafenib's toxicities (e.g., rash, hand-foot syndrome) are more familiar to oncologists but can impact quality of life and require management [9] [7].

  • The Evolving Treatment Landscape: this compound has established a new standard as the first FDA-approved therapy. However, research is actively exploring its optimal use, including combination strategies (e.g., with cryoablation) [8] [6] and other investigational agents like the GSI AL102 and the beta-catenin inhibitor tegavivint [6] [1] [3].

References

Nirogacestat objective response rate ORR validation

Author: Smolecule Technical Support Team. Date: February 2026

Objective Response Rate (ORR) Data Summary

The table below consolidates the key efficacy findings for nirogacestat from the Phase 3 DeFi trial.

Metric This compound Arm Placebo Arm Statistical Significance
ORR (Primary Analysis) [1] [2] 41% (95% CI: 29.8, 53.8) 8% (95% CI: 3.1, 17.3) p < 0.001
Complete Response (CR) Rate [1] [3] 7% 0% -
ORR with Long-Term Treatment (4 years) [4] 45.7% - -
Complete Response with Long-Term Treatment (4 years) [4] 11.4% (8 patients) - -
Median Time to First Response [3] 5.6 months 11.1 months -

The long-term data shows that responses to this compound deepen over time, with the ORR increasing from 41% in the initial analysis to 45.7% after four years of treatment, and the number of complete responses also rising [4].

Experimental Protocol & Validation

The ORR data was generated and validated through a rigorous clinical trial design.

  • Trial Identifier: The Phase 3 DeFi trial (NCT03785964) [2] [4].
  • Study Design: International, multicenter, randomized, double-blind, placebo-controlled trial [2] [4].
  • Patient Population: 142 adult patients with progressing desmoid tumors not amenable to surgery. Patients were required to have evidence of disease progression within 12 months of screening [2].
  • Intervention: Patients were randomized (1:1) to receive either This compound (150 mg) or a matching placebo orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity [2] [4].
  • Endpoint Assessment: The primary efficacy outcome was Progression-Free Survival (PFS), with ORR as a key secondary endpoint [2].
    • Tumor Assessment: Tumor response was evaluated according to RECIST v1.1 guidelines.
    • Review Process: Assessments were performed by a blinded independent central review (BICR) to eliminate investigator bias [2]. An objective response requires a tumor shrinkage of at least 30% or the complete disappearance of all tumors.

Mechanism of Action

This compound is an oral, selective gamma-secretase inhibitor. The following diagram illustrates its mechanism of action in desmoid tumors, which involves the inhibition of the Notch signaling pathway.

G This compound This compound GammaSecretase Gamma-Secretase Enzyme Complex This compound->GammaSecretase Inhibits NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Cleaves to release NotchProtein Transmembrane Notch Protein NotchProtein->GammaSecretase Substrate GeneTranscription Gene Transcription (Cell Proliferation & Survival) NICD->GeneTranscription Activates

As shown above, this compound binds to and inhibits the gamma-secretase enzyme. This inhibition prevents the cleavage and subsequent release of the Notch Intracellular Domain (NICD), a signaling molecule that would otherwise travel to the cell nucleus to drive the expression of genes promoting tumor cell survival and proliferation [3] [5]. By blocking this signal, this compound helps slow or stop the growth of desmoid tumors.

Key Considerations for Researchers

  • Comparison to Other Agents: While the DeFi trial was a placebo-controlled study, other agents like sorafenib (a tyrosine kinase inhibitor) have been used off-label. Cross-trial comparisons should be made cautiously due to differences in trial design and patient populations [6].
  • Safety and Tolerability: The most common adverse events with this compound include diarrhea, ovarian toxicity, rash, nausea, and fatigue [1] [2]. Long-term data shows that the frequency and severity of most adverse events decrease after the first year of treatment [4].
  • Regulatory Status: this compound (marketed as Ogsiveo) received FDA approval on November 27, 2023 [2]. Its Marketing Authorization Application (MAA) has also been validated by the European Medicines Agency (EMA) for review [1].

References

Nirogacestat progression-free survival PFS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Progression-Free Survival and Efficacy Data

Metric Nirogacestat Performance Placebo Group Statistical Significance
PFS (Primary Endpoint) Median PFS not reached in long-term analysis [1] [2] Median PFS ~15 months [2] HR, 0.29 (95% CI, 0.15-0.55); P < .001 [3]
Objective Response Rate (ORR) 41% (primary analysis) [3]; 45.7% (long-term, up to 4 years) [1] [2] 8% [3] P < .001 [3]
Complete Response (CR) Rate 7% (primary analysis) [3]; 11.4% (long-term) [2] 0% [3] Not reported
Tumor Size Reduction Further reduction in most patients with long-term treatment [1] [2] Not applicable Not reported

The hazard ratio (HR) of 0.29 indicates that this compound reduced the risk of disease progression or death by 71% compared to placebo [4] [2] [3].

Experimental Protocol from the DeFi Trial

The data supporting the PFS analysis comes from the pivotal phase 3 DeFi trial (NCT03785964), a randomized, double-blind, placebo-controlled study [3] [5].

  • Study Design: The trial included a double-blind (DB) phase followed by an optional open-label extension (OLE) phase [2].
  • Patient Population: The trial enrolled adult patients (≥18 years) with histologically confirmed, progressing desmoid tumors. Key inclusion criteria required progression by ≥20% (per RECIST v1.1) within 12 months of screening. Patients could be treatment-naive or have recurrent/refractory disease after at least one prior therapy [2] [3].
  • Intervention: Patients were randomly assigned 1:1 to receive oral This compound (150 mg) or a matching placebo, twice daily in continuous 28-day cycles [2] [3].
  • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to the first objective disease progression (as per independent central radiological review using RECIST v1.1) or death from any cause [3] [5].
  • Key Secondary Endpoints: Included Objective Response Rate (ORR), patient-reported outcomes (PROs) on pain, symptoms, and quality of life [3].

The trial design ensured robust and reliable data collection. The following diagram illustrates the workflow of the DeFi trial:

Start Patient Population: Adults with progressing desmoid tumors Randomize 1:1 Randomization Start->Randomize GroupA This compound Arm (150 mg, twice daily) Randomize->GroupA GroupB Placebo Arm Randomize->GroupB Primary Primary Endpoint: Progression-Free Survival (PFS) GroupA->Primary Secondary Secondary Endpoints: Objective Response Rate (ORR) Patient-Reported Outcomes GroupA->Secondary OLE Optional Open-Label Extension (OLE) Phase GroupA->OLE Eligible patients continue GroupB->Primary GroupB->Secondary GroupB->OLE Patients with progression or after primary analysis can cross over

Mechanism of Action and Signaling Pathway

This compound is an oral, selective gamma secretase (GS) inhibitor [5]. The GS enzyme complex cleaves numerous transmembrane proteins, including Notch receptors. Inhibition of Notch signaling impacts the Wnt pathway, and this crosstalk between Notch and Wnt is implicated in desmoid tumor pathogenesis [4].

The diagram below illustrates the proposed mechanism of action of this compound in desmoid tumors:

Niro This compound GS Gamma Secretase Enzyme Complex Niro->GS Inhibits Notch Notch Receptor GS->Notch Cleaves NICD Notch Intracellular Domain (NICD) Notch->NICD Wnt Wnt Signaling Pathway NICD->Wnt Crosstalk Growth Desmoid Tumor Cell Proliferation & Survival NICD->Growth Promotes Wnt->Growth Promotes

Context for Researchers and Drug Developers

  • Historical Context: The development of this compound is a case of therapeutic repurposing. Gamma secretase inhibitors were initially investigated for Alzheimer's disease but failed due to mechanism-related toxicities (largely attributed to Notch inhibition). An early phase I solid tumor trial serendipitously found a high response rate in a small cohort of patients with desmoid tumors (71.4% ORR), which prompted focused development in this rare disease [4] [5].
  • Comparison to Other Alternatives: The search results do not provide direct head-to-head PFS comparisons between this compound and other active agents like sorafenib. Before this compound's approval, there were no FDA-approved systemic therapies specifically for desmoid tumors, and management relied on non-specific options like NSAIDs, hormonal therapy, tyrosine kinase inhibitors (TKIs), and chemotherapy [5]. The DeFi trial established this compound's efficacy versus placebo, and its significant PFS benefit and favorable profile have made it a new standard of care for patients requiring systemic treatment [3].

References

Nirogacestat patient-reported outcomes quality of life

Author: Smolecule Technical Support Team. Date: February 2026

Patient-Reported Outcomes & Quality of Life Data

The following tables summarize the key PRO and QoL findings from the DeFi trial, which utilized validated, desmoid tumor-specific instruments [1] [2].

Table 1: Summary of Patient-Reported Outcome Measures in the DeFi Trial

Instrument/Aspect Measured Description & Significance
GODDESS The GOunder/Desmoid Tumor Research Foundation DEsmoid Symptom Scale. A validated, DT-specific tool for measuring symptom burden [2].
Pain (NRS) An 11-point Numerical Rating Scale (NRS) for pain intensity.
Physical Functioning Assessed the impact of DT on a patient's ability to perform daily physical activities.
Role Functioning Measured how DT affects a patient's ability to fulfill their usual life roles.
Overall Quality of Life A global assessment of the patient's perceived well-being and life quality.

Table 2: Key PRO Results from the DeFi Trial

Outcome Measure Results with Nirogacestat
DT-Specific Symptom Burden Demonstrated a statistically significant and clinically meaningful improvement [1].
Pain Showed a significant reduction in pain levels compared to placebo [1].
Physical Functioning Showed significant improvement [1].
Role Functioning Showed significant improvement [1].
Overall Quality of Life Showed a statistically significant and clinically meaningful improvement [1].

Experimental Protocol: The DeFi Trial

The data presented above were generated through a rigorous clinical trial protocol.

  • Trial Design: The DeFi trial (NCT03785964) was a global, multicenter, randomized, double-blind, placebo-controlled study [1] [3]. A total of 142 adult patients with progressing desmoid tumors were randomized to receive either oral this compound (150 mg twice daily) or a matching placebo in continuous 28-day cycles [3].
  • Patient Population: Eligible patients had histologically confirmed, progressing desmoid tumors that were either treatment-naive and not amenable to surgery, or recurring after at least one prior line of therapy [4].
  • Primary & Secondary Endpoints:
    • Primary Endpoint: Progression-Free Survival (PFS) [3].
    • Key Secondary Endpoints: Included Objective Response Rate (ORR) and Patient-Reported Outcomes (PROs) using the instruments listed in Table 1 [3].
  • Long-Term Follow-up: After the double-blind phase, eligible patients could enroll in an open-label extension (OLE) phase to evaluate the long-term safety and efficacy of this compound, with a final data cutoff of December 19, 2024 [4] [3].

Mechanism of Action: Gamma Secretase Inhibition

This compound is an oral, selective gamma secretase inhibitor. The diagram below illustrates its mechanism of action in desmoid tumors, which involves the Notch signaling pathway [2].

G GammaSecretase Gamma Secretase Complex NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Cleaves NotchProtein Notch Protein (Transmembrane Receptor) NotchProtein->GammaSecretase Substrate for TargetGenes Translocation to Nucleus & Activation of Target Genes NICD->TargetGenes CellProliferation Promotion of Desmoid Tumor Cell Growth TargetGenes->CellProliferation Outcome Inhibition of Tumor Growth & Reduction in Symptom Burden CellProliferation->Outcome This compound This compound (Gamma Secretase Inhibitor) This compound->GammaSecretase Inhibits

Diagram: this compound's Mechanism of Action via Gamma Secretase Inhibition.

Interpretation and Context for Professionals

  • Addressing a High Unmet Need: Before this compound's approval in November 2023, there were no FDA-approved systemic therapies specifically for desmoid tumors, creating a significant unmet need for effective and well-tolerated treatments [1].
  • Significance of PROs: The positive impact on PROs is critical in desmoid tumors, a condition characterized by high morbidity, chronic pain, and functional impairment, where improving a patient's daily life is a primary treatment goal [1] [3].
  • Long-Term Efficacy: Long-term data show that the benefits of this compound are durable. The objective response rate (ORR) improved over time, reaching 45.7% at 4 years, and no progression or death events occurred after 2 years of treatment [4] [3]. Most treatment-emergent adverse events (e.g., diarrhea, nausea, fatigue) were Grade 1/2, occurred in the first year, and decreased in frequency and severity thereafter [3].

References

Nirogacestat Adverse Event Profile from FAERS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key adverse events associated with Nirogacestat based on a recent study of the FDA Adverse Event Reporting System (FAERS) database. The data covers reports from the fourth quarter of 2023 to the fourth quarter of 2024 [1] [2].

Adverse Event (Preferred Term) Reporting Odds Ratio (ROR) (95% CI) Signal Strength & Comments
Diarrhea 10.58 (9.22 - 12.13) Most frequently reported AE [1] [2].
Nausea 6.00 (5.06 - 7.12) Common AE [1] [2].
Fatigue 3.77 (3.11 - 4.58) Common AE [1] [2].
Ovarian Dysfunction 963.62 (306.61 - 3028.55) High-strength signal; noted as a significant risk [1] [2].
Ovarian Failure 254.92 (101.73 - 638.79) High-strength signal [1] [2].
Decreased Blood Phosphorus 107.66 (64.14 - 180.70) High-strength signal [1] [2].
Photopsia 91.19 (54.41 - 152.83) Potential newly identified AE [1] [2].
Haematuria Information missing Potential newly identified AE [2].

The same study, which included 588 patients, classified 89.78% of all AEs as non-serious. However, it highlighted that the risk ratios for alopecia, dermatitis acneiform, and ovarian toxicity were significantly higher in the this compound group compared to a placebo group [1] [2].

Experimental Protocols for FAERS Data Mining

The methodology for analyzing the FAERS database follows a standardized pharmacovigilance workflow designed to detect safety signals. Here is a detailed breakdown of the process:

  • Data Extraction and Pre-processing: Researchers extract raw data from the publicly available FAERS database for a specific period. This data consists of several tables containing demographic, drug, adverse event, and outcome information. A critical pre-processing step involves removing duplicate reports based on FDA recommendations, typically by selecting the most recent case report for each unique CASEID [3] [4]. Drug names are standardized to generic names, and adverse events are coded using the international Medical Dictionary for Regulatory Activities (MedDRA) terminology [3].

  • Statistical Analysis and Signal Detection: The core analysis employs disproportionality analysis to identify AEs reported disproportionately often with a specific drug compared to all other drugs in the database. This is typically done by calculating metrics from a 2x2 contingency table [3] [5]. The most common algorithms and their signal thresholds are:

    • Reporting Odds Ratio (ROR): A signal is detected if the lower limit of the 95% confidence interval (CI) is greater than 1 [3]. This was the primary method used in the this compound study [1] [2].
    • Proportional Reporting Ratio (PRR): A signal is detected if the PRR is at least 2, the chi-squared statistic is at least 4, and the number of cases is 3 or more [3] [4].
    • Bayesian Confidence Propagation Neural Network (BCPNN): A signal is detected if the lower limit of the 95% CI for the Information Component (IC025) exceeds 0 [3] [4].
    • Multi-item Gamma Poisson Shrinker (MGPS): A signal is detected if the lower one-sided 95% CI of the Empirical Bayes Geometric Mean (EBGM05) is at least 2 [3] [4].

This compound's Pathway to Adverse Events

The following diagram illustrates the theorized biological pathway through which this compound exerts its therapeutic and adverse effects, based on its mechanism of action.

G This compound This compound GammaSecretase Gamma-Secretase Enzyme This compound->GammaSecretase Inhibits NotchSignaling Notch Signaling Pathway GammaSecretase->NotchSignaling Disrupts TherapeuticEffect Therapeutic Effect:↓ Desmoid Tumor Growth NotchSignaling->TherapeuticEffect AEOvarianTox Adverse Event: Ovarian Toxicity NotchSignaling->AEOvarianTox Altered follicle development and hormone levels AEHepatotoxicity Adverse Event: Hepatotoxicity NotchSignaling->AEHepatotoxicity Mechanism under investigation AEGISkin Adverse Event: Skin Toxicity (Acneiform Dermatitis) NotchSignaling->AEGISkin Role in skin cell regulation AEGIOther Adverse Events: Diarrhea, Nausea NotchSignaling->AEGIOther GI tract homeostasis

Key Analysis and Clinical Implications

  • Clinical Trial Corroboration: The FAERS findings are consistent with the Phase III DeFi trial, which showed that 75% of women of childbearing potential treated with this compound developed ovarian dysfunction. Reassuringly, this was reversible upon drug discontinuation in all reported cases [6].
  • Safety Recommendations for Researchers: For drug development professionals, these findings underscore the importance of proactive monitoring for specific parameters in clinical trials and post-market studies. This includes tracking indicators of ovarian function (e.g., hormone levels), liver enzymes for hepatotoxicity, and emerging events like photopsia (visual disturbances) and haematuria, which may represent newly identified risks [1] [2].

References

Nirogacestat comparative safety profile other GSIs

Author: Smolecule Technical Support Team. Date: February 2026

Nirogacestat Safety Profile Overview

Adverse Event Incidence (Grade 1-2) Incidence (Grade 3-4) Characteristics & Management
Diarrhea [1] [2] 84% (Most frequent) [3] Less frequent (Grade 3: 16%) [4] Most common AE; manageable with antidiarrheals; may require dose modification [2].
Nausea [1] [2] 54% [3] Not Specified Generally low grade [3].
Fatigue [1] [2] 51% [3] Not Specified -
Ovarian Toxicity [3] [2] 38% (of female patients) [1] Not Specified Includes amenorrhea, premature menopause; mostly reversible (74% resolution rate) [3] [2].
Rash [2] Common [2] Not Specified -
Hypophosphatemia [4] [2] 29% [1] 47% (Grade 3) in a Phase II study [4] Considered a class effect of GSIs; requires monitoring and supplementation [4] [2].
Stomatitis [2] Common [2] Not Specified -
Headache [2] 23% [1] Not Specified -
Non-Melanoma Skin Cancer [1] [2] - 5 cases reported over 4 years (BCC, SCC) [1] Requires pretreatment and periodic dermatologic evaluation [2].
Hepatotoxicity [2] - Grade 3-4 (Led to dosage modifications) [2] Presents as elevated ALT/AST; requires regular monitoring [2].

Experimental Protocols & Key Findings

The safety data for this compound is primarily derived from the Phase 3 DeFi trial (NCT03785964), a global, multicenter, randomized, double-blind, placebo-controlled study [3] [5] [1].

  • Patient Population: The trial enrolled 142 adult patients with progressing desmoid tumors, defined by RECIST v1.1 criteria showing ≥20% tumor growth within 12 months of screening. Patients were stratified by tumor location and randomized 1:1 to receive either this compound (150 mg twice daily) or a placebo [3] [1] [6].
  • Safety Assessment Methodology: Safety was evaluated by continuously monitoring and recording treatment-emergent adverse events (TEAEs). The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Laboratory parameters (including liver enzymes, phosphate, and potassium levels) were also regularly assessed [1] [2].
  • Long-Term Safety Findings: Long-term follow-up data (median treatment duration of 33.6 months) confirmed that the frequency and severity of most TEAEs decreased after the first year of treatment. Dose reductions and discontinuations due to AEs were infrequent after the initial treatment period [1] [7].

The following diagram illustrates the mechanism of action of Gamma-Secretase Inhibitors like this compound, which is key to understanding both their efficacy and their on-target toxicities.

G NotchReceptor Notch Receptor GammaSecretase Gamma-Secretase Complex NotchReceptor->GammaSecretase Cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Releases TargetGenes Target Gene Transcription NICD->TargetGenes Activates GSI Gamma-Secretase Inhibitor (GSI) GSI->GammaSecretase Inhibits

Comparative GSI Landscape

While a direct, data-driven safety comparison is not available from the search results, here is a qualitative overview of the GSI landscape in desmoid tumors:

  • This compound: As shown in the table above, it has a well-characterized and generally manageable safety profile. The most notable on-target toxicities are diarrhea, hypophosphatemia, and ovarian toxicity, which are linked to the inhibition of the Notch signaling pathway [3] [4] [8].
  • AL102: This is another GSI in development for desmoid tumors (e.g., in the Phase 2/3 RINGSIDE trial) [8]. However, the search results do not provide detailed, quantitative safety data from its clinical trials, making a head-to-head comparison impossible at this time.
  • Historical GSIs (e.g., for Alzheimer's disease): Earlier GSIs like semagacestat and avagacestat were developed for Alzheimer's disease but failed in clinical trials due to severe toxicities. These included significant skin cancers, gastrointestinal issues, and infections, which were attributed to non-selective inhibition of Notch and other pathways [5]. This compound's development for oncology suggests a potentially different risk-benefit profile in this patient population.

Key Takeaways for Researchers

  • On-Target Toxicity Profile: The safety data for this compound consistently point to AEs (diarrhea, ovarian effects, skin issues) that are mechanistically linked to Notch pathway inhibition [8]. This is a critical consideration for the development of this drug class.
  • Manageability: Most AEs with this compound are low-grade, occur early in treatment, and can be managed with supportive care and dose modifications, allowing for long-term administration [1] [2].
  • Data Gap for Direct Comparison: A comprehensive, quantitative safety comparison with other GSIs like AL102 will require access to clinical trial data that is not currently available in the public domain.

References

Nirogacestat tumor size reduction RECIST criteria

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol from the DeFi Trial

The quantitative data is derived from the global, randomized, double-blind, placebo-controlled Phase 3 DeFi trial (NCT03785964) [1] [2].

  • Patient Population: The trial enrolled 142 adult patients with progressing desmoid tumors [1]. Key inclusion criteria required histologically confirmed desmoid tumors that had progressed by ≥20% per RECIST 1.1 within 12 months of screening [1] [3].
  • Intervention and Dosing: Patients were randomized 1:1 to receive either 150 mg of nirogacestat or placebo orally twice daily in continuous 28-day cycles [1] [2].
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 [1] [2].
  • Key Secondary Endpoints: Included Objective Response Rate (ORR), also evaluated by BICR using RECIST 1.1 [1] [2].
  • Tumor Assessment: Tumor size was measured via MRI based on RECIST 1.1 [1].

Mechanism of Action and Signaling Pathway

This compound is an oral, selective gamma secretase inhibitor. Its activity in desmoid tumors is linked to the inhibition of the Notch signaling pathway, which is implicated in tumor cell proliferation and survival [4] [5].

The diagram below illustrates the proposed mechanism of action of this compound in desmoid tumors.

G NotchLigand Notch Ligand NotchReceptor Notch Receptor NotchLigand->NotchReceptor GammaSecretase Gamma Secretase Complex NotchReceptor->GammaSecretase Activation & Cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Releases TargetGenes Transcription of Target Genes NICD->TargetGenes CellularEffects Cellular Outcomes: - Proliferation - Survival TargetGenes->CellularEffects This compound This compound This compound->GammaSecretase Inhibits

Comparative Efficacy Data

For context, the table below compares the efficacy of this compound with sorafenib, another systemic therapy used for desmoid tumors.

Therapy Trial (Phase) ORR (Drug vs Placebo) PFS (Hazard Ratio)
This compound DeFi (Phase 3) 41% vs 8% [2] 0.29 (71% risk reduction) [2]
Sorafenib Alliance A091105 (Phase 3) 33% vs 20% [6] 0.13 (87% risk reduction) [6]

Key Insights for Researchers

  • Deepening Responses: The DeFi trial demonstrates that continuous this compound treatment for up to four years is associated with further tumor size reductions and an increasing number of complete responses, highlighting the importance of sustained therapy [1] [7].
  • Patient-Reported Outcomes: Beyond tumor metrics, this compound showed early, rapid, and sustained improvements in patient-reported pain, physical functioning, and quality of life, which are critical endpoints for this symptomatic condition [1] [2].

References

Nirogacestat complete response rates long-term follow-up

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Efficacy of Nirogacestat

Duration of Treatment Objective Response Rate (ORR) Complete Response (CR) Rate Partial Response (PR) Rate Key Progression-Free Survival (PFS) Data
Up to 1 year 34.3% Data not specified in search results Data not specified in search results
Up to 2 years 41.4% Data not specified in search results Data not specified in search results
Up to 3 years 44.3% Data not specified in search results Data not specified in search results
Up to 4 years 45.7% 11.4% 34.3% Median PFS not reached; no progression or death events after 2 years of treatment [1].
Overall (Up to ~5 years) 45.7% (32/70 patients) 11.4% (8 CRs) 34.3% (24 PRs) Hazard Ratio (HR) vs. placebo: 0.29 (95% CI, 0.15-0.55), representing a 71% reduction in risk of progression/death [2] [3].
  • Deepening Responses: The data shows that responses to this compound deepen with continued therapy. Between the third and fourth years of treatment, three additional partial responses and three additional complete responses were observed [1] [4].
  • Tumor Shrinkage: The best percent reduction in target tumor size improved over time, from a median of -32.3% at one year to -75.8% for patients who completed at least four years of treatment [4].
  • Patient-Reported Outcomes (PROs): The DeFi trial also demonstrated sustained improvements in patient-reported outcomes, including pain, symptom burden, physical functioning, and overall quality of life, for up to 45 months of treatment [1] [4].

Experimental Protocol & Trial Design

For context, here is the methodology of the key study that generated the long-term data.

  • Study Name: Phase 3 DeFi trial (NCT03785964) [1].
  • Design: Global, multicenter, randomized, double-blind, placebo-controlled study, with an optional Open-Label Extension (OLE) phase [1] [2].
  • Participants: 142 adult patients with progressing desmoid tumors requiring systemic therapy [1].
  • Intervention: Oral this compound 150 mg twice daily versus placebo in 28-day cycles. Patients initially randomized to this compound could continue treatment in the OLE phase [1] [2].
  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central review [1].
  • Key Secondary Endpoints: Objective Response Rate (ORR) by RECIST 1.1, patient-reported outcomes (PROs), and safety [1].
  • Data Cutoff for Long-Term Analysis: The final data cutoff was December 19, 2024, with a median duration of exposure to this compound of 33.6 months (range, 0.3-61.8 months) [1] [2].

Safety Profile and Considerations

Long-term data indicates that the safety profile of this compound is consistent over time and manageable [1] [5].

  • Common Adverse Events: The most frequent treatment-emergent adverse events (TEAEs) were diarrhea, nausea, fatigue, hypophosphatemia, and headache. Most were Grade 1 or 2 in severity [1] [4].
  • Time-Dependent Severity: The incidence and severity of most TEAEs were highest during the first year of treatment and decreased substantially in subsequent years [1] [5].
  • Key Safety Considerations:
    • Ovarian Toxicity: Ovarian toxicity was reported in female patients; monitoring is recommended [1] [2].
    • Non-Melanoma Skin Cancer (NMSC): A small number of cases (Basal Cell Carcinoma and Squamous Cell Carcinoma) were reported over the study period. All were successfully excised, and treatment was not discontinued. Regular dermatologic evaluation is advised [1].
    • Dose Modifications: Dose reductions and discontinuations due to adverse events were infrequent, with no dose reductions occurring beyond year 3 of treatment [1].

Mechanism of Action

This compound is an oral, selective gamma-secretase inhibitor. Its activity in desmoid tumors is linked to the inhibition of the Notch signaling pathway. Furthermore, emerging evidence suggests a crucial crosstalk between the Notch and Wnt signaling pathways. As gamma-secretase is involved in the cleavage of multiple transmembrane proteins, its inhibition by this compound may simultaneously disrupt both pathways, which are often implicated in the pathogenesis of desmoid tumors [3]. The following diagram illustrates this proposed mechanism.

G This compound This compound GammaSecretase GammaSecretase This compound->GammaSecretase Inhibits NOTCH_Cleavage NOTCH Protein Cleavage (Prevents NICD Release) GammaSecretase->NOTCH_Cleavage Regulates WNT_Signaling WNT Signaling Pathway GammaSecretase->WNT_Signaling Crosstalk Tumor_Growth Desmoid Tumor Growth NOTCH_Cleavage->Tumor_Growth Promotes WNT_Signaling->Tumor_Growth Promotes

Conclusion for Researchers

  • Durable and deepening efficacy, with objective and complete response rates that continue to improve beyond three years of therapy.
  • A consistent and manageable safety profile, where most adverse events occur early and decrease in frequency and severity over time.
  • Significant and sustained symptom relief for patients, as measured by patient-reported outcomes.

These characteristics make it a valuable systemic treatment option for the long-term management of progressing desmoid tumors.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

489.32791727 Da

Monoisotopic Mass

489.32791727 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZ62892OFJ

Drug Indication

Nirogacestat is indicated for adult patients with progressing desmoid tumors who require systemic treatment.

Mechanism of Action

Nirogacestat is a gamma secretase inhibitor that blocks proteolytic activation of the Notch receptor. When dysregulated, Notch can activate pathways that contribute to tumor growth.

Absorption Distribution and Excretion

The following pharmacokinetics parameters in patients with desmoid tumors were calculated as follows: Cmax (508 (62) ng/mL), AUC0-tau (u 3370 (58) ng·h/mL), time to steady state (6 days), and Tmax (1.5 (0.5, 6.5) hours).
Nirogacestat is excreted mostly in feces (38%) and urine 17%, with less than 1% of the unchanged drug remains in the urine. It can also be eliminated through expired air (9.7%).
The apparent volume of distribution [Mean (%CV)] of nirogacestat is 1430 (65) L.
The apparent systemic clearance [Mean (%CV)] of nirogacestat is 45 (58) L/hr.

Metabolism Metabolites

Nirogacestat is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway.

Wikipedia

Nirogacestat

Biological Half Life

The terminal elimination half-life [Mean (%CV)] of nirogacestat is 23 (37) hr .

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Locatelli MA, Aftimos P, Dees EC, LoRusso PM, Pegram MD, Awada A, Huang B, Cesari R, Jiang Y, Shaik MN, Kern KA, Curigliano G. Phase I study of the gamma secretase inhibitor PF-03084014 in combination with docetaxel in patients with advanced triple-negative breast cancer. Oncotarget. 2016 Nov 30. doi: 10.18632/oncotarget.13727. [Epub ahead of print] PubMed PMID: 27906684.
2: Cui D, Dai J, Keller JM, Mizokami A, Xia S, Keller ET. Notch Pathway Inhibition Using PF-03084014, a γ-Secretase Inhibitor (GSI), Enhances the Antitumor Effect of Docetaxel in Prostate Cancer. Clin Cancer Res. 2015 Oct 15;21(20):4619-29. doi: 10.1158/1078-0432.CCR-15-0242. PubMed PMID: 26202948; PubMed Central PMCID: PMC4609279.
3: Zhang CC, Yan Z, Giddabasappa A, Lappin PB, Painter CL, Zhang Q, Li G, Goodman J, Simmons B, Pascual B, Lee J, Levkoff T, Nichols T, Xie Z. Comparison of dynamic contrast-enhanced MR, ultrasound and optical imaging modalities to evaluate the antiangiogenic effect of PF-03084014 and sunitinib. Cancer Med. 2014 Jun;3(3):462-71. doi: 10.1002/cam4.215. PubMed PMID: 24573979; PubMed Central PMCID: PMC4101737.
4: Messersmith WA, Shapiro GI, Cleary JM, Jimeno A, Dasari A, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, McLachlan KR, Kern KA, LoRusso PM. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014. Clin Cancer Res. 2015 Jan 1;21(1):60-7. doi: 10.1158/1078-0432.CCR-14-0607. PubMed PMID: 25231399.
5: López-Guerra M, Xargay-Torrent S, Rosich L, Montraveta A, Roldán J, Matas-Céspedes A, Villamor N, Aymerich M, López-Otín C, Pérez-Galán P, Roué G, Campo E, Colomer D. The γ-secretase inhibitor PF-03084014 combined with fludarabine antagonizes migration, invasion and angiogenesis in NOTCH1-mutated CLL cells. Leukemia. 2015 Jan;29(1):96-106. doi: 10.1038/leu.2014.143. PubMed PMID: 24781018.
6: Carol H, Maris JM, Kang MH, Reynolds CP, Kolb EA, Gorlick R, Keir ST, Wu J, Kurmasheva RT, Houghton PJ, Smith MA, Lock RB, Lyalin D. Initial testing (stage 1) of the notch inhibitor PF-03084014, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 Aug;61(8):1493-6. doi: 10.1002/pbc.25026. Erratum in: Pediatr Blood Cancer. 2014 Sep;61(9):1716. Lyalin, Dmitry [added]. PubMed PMID: 24664981; PubMed Central PMCID: PMC4225044.
7: Arcaroli JJ, Quackenbush KS, Purkey A, Powell RW, Pitts TM, Bagby S, Tan AC, Cross B, McPhillips K, Song EK, Tai WM, Winn RA, Bikkavilli K, Vanscoyk M, Eckhardt SG, Messersmith WA. Tumours with elevated levels of the Notch and Wnt pathways exhibit efficacy to PF-03084014, a γ-secretase inhibitor, in a preclinical colorectal explant model. Br J Cancer. 2013 Aug 6;109(3):667-75. doi: 10.1038/bjc.2013.361. PubMed PMID: 23868008; PubMed Central PMCID: PMC3738122.
8: Zhang CC, Yan Z, Zong Q, Fang DD, Painter C, Zhang Q, Chen E, Lira ME, John-Baptiste A, Christensen JG. Synergistic effect of the γ-secretase inhibitor PF-03084014 and docetaxel in breast cancer models. Stem Cells Transl Med. 2013 Mar;2(3):233-42. doi: 10.5966/sctm.2012-0096. PubMed PMID: 23408105; PubMed Central PMCID: PMC3659764.
9: Zhang CC, Pavlicek A, Zhang Q, Lira ME, Painter CL, Yan Z, Zheng X, Lee NV, Ozeck M, Qiu M, Zong Q, Lappin PB, Wong A, Rejto PA, Smeal T, Christensen JG. Biomarker and pharmacologic evaluation of the γ-secretase inhibitor PF-03084014 in breast cancer models. Clin Cancer Res. 2012 Sep 15;18(18):5008-19. doi: 10.1158/1078-0432.CCR-12-1379. PubMed PMID: 22806875.
10: Samon JB, Castillo-Martin M, Hadler M, Ambesi-Impiobato A, Paietta E, Racevskis J, Wiernik PH, Rowe JM, Jakubczak J, Randolph S, Cordon-Cardo C, Ferrando AA. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia. Mol Cancer Ther. 2012 Jul;11(7):1565-75. doi: 10.1158/1535-7163.MCT-11-0938. PubMed PMID: 22504949; PubMed Central PMCID: PMC3392513.
11: Wei P, Walls M, Qiu M, Ding R, Denlinger RH, Wong A, Tsaparikos K, Jani JP, Hosea N, Sands M, Randolph S, Smeal T. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design. Mol Cancer Ther. 2010 Jun;9(6):1618-28. doi: 10.1158/1535-7163.MCT-10-0034. PubMed PMID: 20530712.
12: Papayannidis C, DeAngelo DJ, Stock W, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, Ozeck M, Aster JC, Kuo F, Huang D, Lira PD, McLachlan KR, Kern KA, Garcia-Manero G, Martinelli G. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. Blood Cancer J. 2015 Sep 25;5:e350. doi: 10.1038/bcj.2015.80. PubMed PMID: 26407235; PubMed Central PMCID: PMC4648526.
13: Shang H, Braggio D, Lee YJ, Al Sannaa GA, Creighton CJ, Bolshakov S, Lazar AJ, Lev D, Pollock RE. Targeting the Notch pathway: A potential therapeutic approach for desmoid tumors. Cancer. 2015 Nov 15;121(22):4088-96. doi: 10.1002/cncr.29564. PubMed PMID: 26349011; PubMed Central PMCID: PMC4635059.
14: Wang K, Zhang Q, Li D, Ching K, Zhang C, Zheng X, Ozeck M, Shi S, Li X, Wang H, Rejto P, Christensen J, Olson P. PEST domain mutations in Notch receptors comprise an oncogenic driver segment in triple-negative breast cancer sensitive to a γ-secretase inhibitor. Clin Cancer Res. 2015 Mar 15;21(6):1487-96. doi: 10.1158/1078-0432.CCR-14-1348. PubMed PMID: 25564152.
15: Yabuuchi S, Pai SG, Campbell NR, de Wilde RF, De Oliveira E, Korangath P, Streppel MM, Rasheed ZA, Hidalgo M, Maitra A, Rajeshkumar NV. Notch signaling pathway targeted therapy suppresses tumor progression and metastatic spread in pancreatic cancer. Cancer Lett. 2013 Jul 10;335(1):41-51. doi: 10.1016/j.canlet.2013.01.054. PubMed PMID: 23402814; PubMed Central PMCID: PMC3665739.
16: Arcaroli JJ, Powell RW, Varella-Garcia M, McManus M, Tan AC, Quackenbush KS, Pitts TM, Gao D, Spreafico A, Dasari A, Touban BM, Messersmith WA. ALDH+ tumor-initiating cells exhibiting gain in NOTCH1 gene copy number have enhanced regrowth sensitivity to a γ-secretase inhibitor and irinotecan in colorectal cancer. Mol Oncol. 2012 Jun;6(3):370-81. doi: 10.1016/j.molonc.2012.03.004. PubMed PMID: 22521243; PubMed Central PMCID: PMC4033713.
17: Aguirre SA, Liu L, Hosea NA, Scott W, May JR, Burns-Naas LA, Randolph S, Denlinger RH, Han B. Intermittent oral coadministration of a gamma secretase inhibitor with dexamethasone mitigates intestinal goblet cell hyperplasia in rats. Toxicol Pathol. 2014;42(2):422-34. doi: 10.1177/0192623313486315. PubMed PMID: 23651588.
18: Samore WR, Gondi CS. Brief overview of selected approaches in targeting pancreatic adenocarcinoma. Expert Opin Investig Drugs. 2014 Jun;23(6):793-807. doi: 10.1517/13543784.2014.902933. Review. PubMed PMID: 24673265.
19: Kaur G, Reinhart RA, Monks A, Evans D, Morris J, Polley E, Teicher BA. Bromodomain and hedgehog pathway targets in small cell lung cancer. Cancer Lett. 2016 Feb 28;371(2):225-39. doi: 10.1016/j.canlet.2015.12.001. PubMed PMID: 26683772; PubMed Central PMCID: PMC4738144.
20: Zhang T, Armstrong AJ. Docetaxel Resistance in Prostate Cancer: Taking It Up a Notch. Clin Cancer Res. 2015 Oct 15;21(20):4505-7. doi: 10.1158/1078-0432.CCR-15-1613. PubMed PMID: 26307134.

Explore Compound Types